Boc-5-Chloro-D-tryptophan
Description
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Properties
IUPAC Name |
(2R)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210848 | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114903-31-0 | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114903-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Analytical Imperative for Characterizing Boc-5-Chloro-D-tryptophan
An In-Depth Technical Guide to the Spectroscopic Data of Boc-5-Chloro-D-tryptophan
In the landscape of pharmaceutical research and peptide synthesis, the precise characterization of building blocks is not merely a procedural step but the foundation of scientific validity. This compound, a non-canonical amino acid, offers unique properties for peptide and drug development, including enhanced stability and modified binding interactions. The introduction of a chloro-substituent on the indole ring and the D-configuration of the chiral center necessitates rigorous structural confirmation. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is built upon a synthesis of established principles and spectral data from closely related analogs, offering a robust predictive framework for researchers in the field.
The analytical workflow for a novel or modified compound like this compound is a multi-faceted process designed to confirm identity, purity, and structure unambiguously. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
Caption: General workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively.
It is a critical principle of NMR that enantiomers (e.g., D- vs. L-isomers) produce identical spectra in an achiral solvent because the magnetic environments of corresponding nuclei are the same.[1][2] Therefore, the spectral data for the more common Boc-L-tryptophan serves as a direct and reliable reference for predicting the spectrum of the D-enantiomer.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (N-H, O-H).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]
-
Predicted ¹H NMR Spectral Data
The following chemical shifts are predicted based on data for Boc-L-tryptophan[4] and the known electronic effects of a chlorine substituent on an indole ring.[5][6] The chlorine atom is electron-withdrawing via induction, which generally deshields nearby aromatic protons.
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Commentary |
| ~12.5 | br s | -COOH | Carboxylic acid proton, often very broad. Exchangeable with D₂O. |
| ~11.0 | br s | Indole N-H | Indole amine proton. Its position is sensitive to solvent and concentration. Exchangeable with D₂O. |
| ~7.60 | d | H-4 (Indole) | Doublet. Deshielded by the adjacent ring nitrogen and the chloro group's inductive effect. Expected small coupling constant (J ≈ 2.0 Hz).[5] |
| ~7.35 | d | H-7 (Indole) | Doublet. Expected coupling constant (J ≈ 8.7 Hz) from coupling to H-6.[6] |
| ~7.25 | s | H-2 (Indole) | Singlet-like appearance (or narrow triplet). |
| ~7.10 | dd | H-6 (Indole) | Doublet of doublets, showing coupling to both H-7 (large J) and H-4 (small J).[5] |
| ~6.90 | d | α-NH (Boc) | Doublet due to coupling with the adjacent α-proton (H-α). Exchangeable with D₂O. |
| ~4.35 | m | H-α | Multiplet, coupled to both the α-NH proton and the two β-protons. Becomes a simpler dd upon D₂O exchange. |
| ~3.20 & ~3.10 | m (2H) | H-β | Two diastereotopic protons appearing as complex multiplets due to coupling with each other (geminal coupling) and the α-proton (vicinal coupling). |
| ~1.35 | s | -C(CH₃)₃ (Boc) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |
Predicted ¹³C NMR Spectral Data
Carbon shifts are predicted based on data for Boc-tryptophan and 5-chloroindole.[5][7]
| Predicted Shift (δ, ppm) | Assignment | Rationale & Commentary |
| ~174 | -COOH | Carboxylic acid carbonyl carbon. |
| ~156 | -C=O (Boc) | Carbonyl carbon of the Boc protecting group. |
| ~135 | C-7a (Indole) | Indole bridgehead carbon. |
| ~129 | C-3a (Indole) | Indole bridgehead carbon. |
| ~128 | C-5 (Indole) | Carbon directly attached to chlorine; its chemical shift is significantly influenced by the halogen.[5] |
| ~125 | C-2 (Indole) | |
| ~122 | C-4 (Indole) | |
| ~120 | C-6 (Indole) | |
| ~112 | C-7 (Indole) | |
| ~109 | C-3 (Indole) | |
| ~79 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~55 | C-α | Alpha-carbon of the amino acid backbone. |
| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, giving a strong signal. |
| ~27 | C-β | Beta-carbon of the amino acid backbone. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. The IR spectrum of a D-isomer is identical to that of its L-isomer, as they possess the same covalent bonds and therefore the same vibrational frequencies.[8][9]
Experimental Protocol: FTIR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–600 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Characteristic IR Absorption Bands
The expected absorption bands are based on data for L-tryptophan and its derivatives, and standard IR correlation tables.[10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3300 | Medium | N-H stretch | Indole N-H and Boc-protected amine N-H. |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid O-H, often overlapping with C-H stretches. |
| ~2980, ~2870 | Medium | C-H stretch | Aliphatic C-H (Boc group, backbone). |
| ~1740 | Strong | C=O stretch | Carboxylic acid C=O. |
| ~1690 | Strong | C=O stretch | Urethane (Boc group) C=O. |
| 1600 - 1450 | Medium | C=C stretch | Aromatic rings (indole). |
| ~1520 | Medium | N-H bend | Amine N-H bending. |
| ~1160 | Strong | C-O stretch | Carbamate C-O stretching. |
| 800 - 600 | Medium | C-Cl stretch | Carbon-chlorine bond vibration. |
| ~740 | Strong | C-H bend (out-of-plane) | Aromatic C-H bending, indicative of substitution pattern. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like protected amino acids.[13][14] It provides a highly accurate molecular weight and, through tandem MS (MS/MS), yields structural information from fragmentation patterns.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure purity before introduction into the mass spectrometer.
-
Ionization: Analyze the eluent using an ESI source in positive ion mode. The high voltage applied to the ESI needle generates protonated molecular ions ([M+H]⁺).
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the molecular ion and its adducts (e.g., [M+Na]⁺).
-
Tandem MS (MS/MS): Isolate the primary molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information.
-
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₁₆H₁₉ClN₂O₄, with a monoisotopic mass of 338.10 Da. A key feature will be the isotopic signature of chlorine: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1.[15] This results in a characteristic M and M+2 peak pattern.
Caption: Predicted ESI-MS/MS fragmentation pathway.
| Ion Species | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity | Notes |
| Parent Ions (Full Scan) | ||||
| [M+H]⁺ | 339.11 | 341.10 | ~3:1 | Protonated molecular ion; the primary ion observed in positive mode ESI with acid modifier. |
| [M+Na]⁺ | 361.09 | 363.09 | ~3:1 | Sodium adduct, commonly observed.[16] |
| Fragment Ions (MS/MS) | ||||
| [M+H - C₄H₈]⁺ | 283.05 | 285.04 | ~3:1 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation. |
| [M+H - C₅H₉O₂]⁺ (H-Trp(5-Cl)-OH) | 238.05 | 240.05 | ~3:1 | Loss of the entire Boc group (101 Da), leaving the protonated 5-chloro-D-tryptophan. |
| Spiro[cyclopropane-indolium] | 164.03 | 166.03 | ~3:1 | A characteristic fragment of tryptophan derivatives resulting from cleavage of the N-Cα bond and loss of the carboxyl and amino groups. This confirms the 5-chloro-indole core. |
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While direct published spectra for this specific molecule are not widely available, a robust and scientifically sound characterization can be achieved by leveraging data from its constituent parts and closely related analogs. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the molecular weight and elemental composition while offering structural clues through fragmentation. This guide provides the predictive data and analytical rationale necessary for researchers to confidently identify and characterize this important synthetic building block.
References
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Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Enantiomers? YouTube. [Link]
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Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers?. [Link]
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Ho, T. L. et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PubMed Central. [Link]
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JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
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Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. [Link]
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Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
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PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. [Link]
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Royal Society of Chemistry. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
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ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule. [Link]
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Unknown. (n.d.). FTIR Spectrum Information. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link]
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Liko, F., Schwaiger, M., & Schiller, J. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PubMed Central. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Boc-5-Chloro-D-tryptophan
Introduction: The Structural Significance of Modified Tryptophan Analogs
In the landscape of contemporary drug discovery and peptide chemistry, the strategic modification of amino acids serves as a cornerstone for innovation. Halogenated derivatives of tryptophan, in particular, are of profound interest due to their ability to modulate biological activity through enhanced binding affinity, improved metabolic stability, and altered electronic properties. The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan can significantly influence intermolecular interactions, including the potential for halogen bonding, which is increasingly recognized as a critical force in molecular recognition at protein-ligand interfaces.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitously employed in peptide synthesis for its stability under a wide range of conditions and its facile, acid-labile removal.[3][4] Understanding the precise three-dimensional structure of Boc-5-chloro-D-tryptophan is paramount for researchers aiming to incorporate this valuable building block into novel therapeutic peptides or small molecule inhibitors. The crystal structure provides definitive insights into the conformational preferences of the molecule, the geometry of the protected amine, and the nature of the intermolecular forces that govern its solid-state packing. This knowledge is instrumental in computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation pharmaceuticals.
This guide provides a comprehensive framework for the crystal structure analysis of this compound, from initial crystallization strategies to the interpretation of the final structural data. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this process.
Molecular Characteristics
This compound is a derivative of the natural amino acid D-tryptophan, featuring a tert-butyloxycarbonyl protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [5] |
| Molecular Weight | 338.79 g/mol | [5] |
| CAS Number | 114903-31-0 | [5] |
| Chirality | D-enantiomer | |
| Key Functional Groups | Boc-protected amine, Carboxylic acid, 5-chloro-indole |
Proposed Crystallization Strategies: From Oily Residue to Diffraction-Quality Single Crystals
A significant challenge in the crystallography of Boc-protected amino acids is their propensity to exist as oils or amorphous solids, making the growth of high-quality single crystals non-trivial. The following protocols are designed to systematically explore the crystallization parameter space for this compound.
Core Principle: Overcoming Kinetic Barriers to Nucleation
The bulky, flexible Boc group can hinder the ordered packing required for crystallization. The primary objective of these methods is to slowly approach supersaturation, allowing molecules sufficient time to orient themselves into a stable crystal lattice.
Experimental Workflow: Crystallization Screening
Caption: General workflow for screening and optimizing crystallization conditions.
Protocol 1: Slow Evaporation
This is often the simplest and most effective starting point.
-
Solvent Selection: Dissolve a small amount (5-10 mg) of this compound in a minimal volume of a volatile primary solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or dichloromethane).
-
Vessel Preparation: Transfer the solution to a small, clean vial with a narrow opening to slow the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Loosely cover the vial with parafilm, punching a few small holes with a needle to allow for slow solvent evaporation over several days to weeks.
-
Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals.
Protocol 2: Vapor Diffusion (Hanging and Sitting Drop)
This method allows for a more controlled approach to equilibrium.
-
Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent (the "drop solution").
-
Reservoir Preparation: In a sealed chamber (e.g., a well plate), place a larger volume of a precipitant solvent in which the compound is poorly soluble (e.g., hexane, heptane, or diethyl ether).
-
Setup:
-
Sitting Drop: Pipette a small volume (1-2 µL) of the drop solution onto a post in the middle of the reservoir well.
-
Hanging Drop: Pipette a small volume (1-2 µL) of the drop solution onto a siliconized glass coverslip and invert it over the reservoir well, sealing the chamber.
-
-
Equilibration: The vapor pressure difference will cause the more volatile solvent from the drop to slowly diffuse into the reservoir, while the precipitant vapor diffuses into the drop. This gradually increases the concentration of the compound in the drop, leading to crystallization.
Protocol 3: Liquid-Liquid Diffusion
This technique is useful when the compound is soluble in a dense solvent.
-
Setup: In a narrow tube or vial, carefully layer a solution of the compound in a dense, non-miscible solvent (e.g., dichloromethane) at the bottom.
-
Layering: Gently add a layer of an intermediate buffer solvent (optional, to prevent rapid precipitation).
-
Precipitant Addition: Carefully layer a less dense precipitant solvent (e.g., hexane) on top.
-
Diffusion and Growth: Over time, the solvents will slowly diffuse into one another. Crystals are expected to form at the interface between the layers.
Anticipated X-ray Crystallography Workflow
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the following workflow is employed for structure determination.
Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.
-
Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage. Data are collected using a modern X-ray diffractometer equipped with either a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and merged, and the unit cell parameters and space group are determined.
-
Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT. The structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structural model is validated using tools like CheckCIF to ensure it is chemically reasonable and conforms to crystallographic standards.
Expected Structural Features and Analysis
While the precise crystal structure of this compound is not yet publicly available, we can predict key structural features based on known structures of related Boc-amino acids and halogenated indoles.
Anticipated Crystallographic Data
The following table presents a hypothetical but realistic set of crystallographic data that might be expected for this compound.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁ or P2₁2₁2₁ | Common chiral space groups for enantiopure compounds. |
| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |
| **α, γ (°) ** | 90° | Orthogonal angles in monoclinic/orthorhombic systems. |
| β (°) | 90-110° | The non-90° angle in the monoclinic system. |
| Volume (ų) | 1500-2500 ų | Volume of the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the refinement. |
Key Intramolecular Interactions and Conformations
-
Boc Group Conformation: The urethane linkage of the Boc group is expected to be planar. The torsion angle around the Cα-N bond will define the overall conformation of the amino acid backbone.
-
Tryptophan Side Chain: The orientation of the indole ring relative to the amino acid backbone, defined by the χ¹ and χ² torsion angles, will be a key feature. Steric hindrance from the bulky Boc group may favor certain rotamers.
-
Carboxylic Acid: The carboxylic acid moiety is expected to be involved in strong hydrogen bonding, likely forming dimers with adjacent molecules.
Key Intermolecular Interactions
-
Hydrogen Bonding: A network of hydrogen bonds is expected to dominate the crystal packing. The N-H of the Boc-protected amine and the O-H of the carboxylic acid will act as hydrogen bond donors, while the carbonyl oxygens will be the primary acceptors.
-
Halogen Bonding: The chlorine atom at the 5-position of the indole ring is an electron-withdrawing group, creating a region of positive electrostatic potential on the halogen (a σ-hole). This can lead to halogen bonding, where the chlorine atom acts as an electrophile, interacting with a nucleophilic atom (like a carbonyl oxygen) on a neighboring molecule. The presence and geometry of such bonds would be a critical finding.
-
π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Data Interpretation and Significance for Drug Development
The solved crystal structure of this compound would provide invaluable, high-resolution data for:
-
Conformational Analysis: It would reveal the lowest energy conformation of the molecule in the solid state, providing a crucial starting point for computational docking studies and pharmacophore modeling.
-
Force Field Validation: The precise bond lengths, angles, and torsion angles can be used to parameterize and validate molecular mechanics force fields, leading to more accurate simulations of peptides containing this residue.
-
Understanding Supramolecular Assembly: The analysis of intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) provides a blueprint for how this molecule self-assembles. This is critical for understanding its solid-state properties and for designing crystal forms with desired characteristics (e.g., improved solubility or stability).
Conclusion
The crystal structure analysis of this compound is a critical step in harnessing its full potential as a building block in medicinal chemistry. Although obtaining diffraction-quality crystals of Boc-protected amino acids can be challenging, a systematic approach employing various crystallization techniques is likely to yield success. The resulting structural data will offer unparalleled insight into the molecule's conformational preferences and its capacity for specific intermolecular interactions, thereby empowering more rational and effective drug design and development efforts. This guide provides a robust scientific and logical framework to achieve that goal.
References
-
Dong, C., et al. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 8), 1438–1440. [Link]
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Adak, S., et al. (2022). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 9(Pt 5), 585–597. [Link]
-
Wenschuh, H., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14895-14912. [Link]
- Google Patents.
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Zhu, Y., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(2), M1390. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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- 2. Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 114903-31-0 this compound this compound - CAS Database [chemnet.com]
Guida Tecnica Approfondita: Profilo di Stabilità e Degradazione del Boc-5-Cloro-D-triptofano
Redatto da: Senior Application Scientist Destinatari: Ricercatori, scienziati e professionisti dello sviluppo di farmaci Abstract: Il Boc-5-cloro-D-triptofano è un intermedio cruciale nella sintesi di peptidi e nello sviluppo farmaceutico. La sua stabilità intrinseca è fondamentale per garantire la qualità, l'efficacia e la sicurezza del prodotto finale. Questa guida tecnica fornisce un'analisi approfondita del suo profilo di stabilità, delinea i probabili percorsi di degradazione basati sui principi chimici e presenta protocolli dettagliati per condurre studi di degradazione forzata in linea con le linee guida normative. L'obiettivo è fornire ai ricercatori le conoscenze necessarie per caratterizzare, mitigare e controllare la degradazione di questa molecola critica.
Introduzione: L'Importanza Strutturale del Boc-5-Cloro-D-triptofano
Il Boc-5-cloro-D-triptofano è un amminoacido non naturale il cui valore risiede nella combinazione unica delle sue tre componenti strutturali chiave:
-
Il gruppo protettore Boc (ter-butilossicarbonile): Un gruppo amminico protettore ampiamente utilizzato, la cui labilità in condizioni acide è fondamentale per la sintesi peptidica a fasi successive.[1][2]
-
L'anello indolico 5-cloro sostituito: L'atomo di cloro modifica le proprietà elettroniche dell'anello indolico, influenzandone la reattività e le interazioni molecolari. L'anello indolico stesso è una nota fonte di instabilità, incline all'ossidazione.[3][4]
-
La stereochimica D: L'uso di D-amminoacidi è una strategia consolidata per aumentare la stabilità proteolitica dei peptidi farmaceutici.
La comprensione del profilo di degradazione di questa molecola non è un mero esercizio accademico; è un requisito critico per lo sviluppo di processi di sintesi robusti, la definizione di condizioni di conservazione appropriate e la conformità normativa secondo le linee guida del Consiglio Internazionale per l'Armonizzazione (ICH).[5][6]
Analisi Strutturale e Percorsi di Degradazione Prevedibili
La stabilità di una molecola è dettata dai suoi legami più deboli. Nel Boc-5-cloro-D-triptofano, identifichiamo due principali centri di reattività che governano il suo profilo di degradazione.
Instabilità del Gruppo Protettore Boc: Idrolisi Acida
Il gruppo Boc è notoriamente sensibile agli acidi.[7] Il meccanismo di rimozione, essenziale per la sintesi peptidica, diventa un percorso di degradazione primario in presenza di reagenti o condizioni acide.
-
Causa: L'esposizione ad acidi forti (come l'acido trifluoroacetico o l'acido cloridrico) o anche a condizioni moderatamente acide per periodi prolungati.[8][9]
-
Meccanismo: La protonazione dell'ossigeno carbonilico o etereo del gruppo Boc avvia la scissione, portando alla formazione di un catione ter-butilico stabile, anidride carbonica e l'ammina libera (5-cloro-D-triptofano).
-
Prodotti di Degradazione Primari: 5-cloro-D-triptofano, CO₂, isobutilene (dal riarrangiamento del carbocatione).
Reattività dell'Anello Indolico: Ossidazione e Fotodegradazione
L'anello indolico del triptofano è ricco di elettroni e rappresenta il principale cromoforo della molecola, rendendolo suscettibile sia all'ossidazione chimica che alla fotodegradazione.[3][10]
-
Causa: Esposizione ad agenti ossidanti (es. perossido di idrogeno, ossigeno atmosferico), luce (in particolare UV) e calore.
-
Meccanismo (Ossidazione): L'attacco ossidativo avviene tipicamente sul doppio legame C2-C3 dell'anello pirrolico. Ciò può portare a una cascata di reazioni, formando intermedi idroperossidi che si riarrangiano in una varietà di prodotti, tra cui i più comuni sono gli analoghi della N-formilchinurenina.
-
Meccanismo (Fotodegradazione): L'assorbimento di energia luminosa può generare specie reattive dell'ossigeno (ROS) che a loro volta ossidano l'anello indolico, seguendo percorsi simili a quelli dell'ossidazione chimica.
-
Prodotti di Degradazione Primari: Analoghi della N-formil-5-clorochinurenina, chinurenina e altri prodotti di ossidazione e polimerizzazione più complessi.
Il seguente diagramma illustra i principali percorsi di degradazione.
Progettazione di uno Studio di Degradazione Forzata
Uno studio di degradazione forzata (o stress testing) è indispensabile per identificare i probabili prodotti di degradazione e per sviluppare un metodo analitico che sia "indicativo di stabilità". Le linee guida ICH Q1A e Q1B forniscono il quadro normativo per tali studi.[6][11]
L'obiettivo non è degradare completamente il farmaco, ma ottenere una degradazione parziale, tipicamente tra il 5% e il 20%, per consentire una chiara identificazione dei prodotti di degradazione senza che questi vengano a loro volta degradati.
Protocollo Sperimentale Dettagliato
Materiali:
-
Boc-5-cloro-D-triptofano (sostanza di prova)
-
Solventi di grado HPLC: Acetonitrile (ACN), Metanolo (MeOH), Acqua
-
Reagenti: Acido cloridrico (HCl), Idrossido di sodio (NaOH), Perossido di idrogeno (H₂O₂)
-
Fase mobile (esempio): A) 0,1% Acido formico in acqua; B) 0,1% Acido formico in ACN
Procedura:
-
Preparazione della Soluzione Stock: Preparare una soluzione stock di Boc-5-cloro-D-triptofano in un solvente appropriato (es. 50:50 ACN:Acqua) a una concentrazione nota (es. 1 mg/mL).
-
Esecuzione dei Test di Stress (in parallelo):
-
Controllo (non stressato): Diluire la soluzione stock con il solvente per raggiungere la concentrazione finale di analisi (es. 0,1 mg/mL). Analizzare immediatamente.
-
Idrolisi Acida: Mescolare un volume della soluzione stock con un volume uguale di HCl 0,1 M. Incubare a 60°C per 24-48 ore. A intervalli, prelevare un'aliquota, neutralizzare con NaOH 0,1 M e diluire alla concentrazione finale.
-
Idrolisi Basica: Mescolare un volume della soluzione stock con un volume uguale di NaOH 0,1 M. Incubare a temperatura ambiente per 2-8 ore. A intervalli, prelevare un'aliquota, neutralizzare con HCl 0,1 M e diluire alla concentrazione finale.
-
Ossidazione: Mescolare un volume della soluzione stock con un volume uguale di H₂O₂ al 3%. Incubare a temperatura ambiente per 12-24 ore, protetto dalla luce. A intervalli, prelevare un'aliquota e diluire alla concentrazione finale.
-
Stress Termico (Solido): Conservare la sostanza solida in una stufa a 80°C per 7 giorni. Successivamente, preparare una soluzione alla concentrazione finale.
-
Fotostabilità (Solido e Soluzione): Esporre la sostanza solida e una soluzione alla concentrazione finale a un'esposizione luminosa complessiva di non meno di 1,2 milioni di ore lux e un'esposizione energetica integrata nel vicino ultravioletto di non meno di 200 watt ore/metro quadrato, come specificato nella linea guida ICH Q1B.[11] Utilizzare un campione di controllo protetto dalla luce (avvolto in foglio di alluminio).
-
-
Analisi HPLC-UV/MS: Analizzare tutti i campioni utilizzando un metodo HPLC indicativo di stabilità convalidato. La rivelazione UV (es. a 280 nm) quantificherà i picchi, mentre la spettrometria di massa (MS) aiuterà a identificare i prodotti di degradazione.
Flusso di Lavoro dello Studio
Il seguente diagramma di flusso delinea la sequenza logica per l'esecuzione di uno studio di degradazione forzata.
Sources
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- 2. thesis.unipd.it [thesis.unipd.it]
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- 10. Triptofano - Wikipedia [it.wikipedia.org]
- 11. Test di stabilità nel settore farmaceutico: linee guida ICH - FKV [fkv.it]
A Technical Guide to the Solubility of Boc-5-Chloro-D-tryptophan in Common Laboratory Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in the field of drug development, a thorough understanding of a compound's solubility is not merely an academic exercise but a critical determinant of a project's trajectory and success. Poor solubility can lead to a myriad of challenges, including difficulties in reaction monitoring, purification, and the formulation of therapeutic agents with acceptable bioavailability.
Boc-5-chloro-D-tryptophan is a non-natural amino acid derivative of significant interest. The presence of the chloro-substituent on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or altered metabolic stability in peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, enabling the controlled, stepwise assembly of peptide chains. A comprehensive understanding of the solubility of this compound is therefore paramount for its effective utilization in these applications.
This guide will provide a theoretical framework for understanding the factors that influence the solubility of this compound, a qualitative assessment of its expected solubility in a range of common laboratory solvents, and a detailed experimental protocol for researchers to quantitatively determine its solubility.
Theoretical Considerations for the Solubility of this compound
The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The molecule possesses both hydrophobic and polar moieties, leading to a nuanced solubility profile.
-
The Indole Ring System: The chlorinated indole side chain is predominantly hydrophobic and will favor interactions with non-polar and polar aprotic solvents through van der Waals forces and π-π stacking. The chlorine atom, being electronegative, can also participate in dipole-dipole interactions.
-
The Carboxylic Acid Group: The carboxylic acid moiety is a key polar and protic functional group, capable of acting as a hydrogen bond donor and acceptor. This group will significantly contribute to solubility in polar protic solvents.
-
The Boc-Protecting Group: The tert-butyl group of the Boc protecting moiety is bulky and hydrophobic, which will generally decrease solubility in aqueous and highly polar solvents, while enhancing solubility in non-polar organic solvents.
-
Chirality: The D-configuration of the alpha-carbon does not directly influence the intrinsic solubility compared to its L-enantiomer but is a critical parameter in the context of its use in stereospecific synthesis and biological applications.
The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound. Solvents that can effectively solvate both the hydrophobic and polar regions of the molecule are likely to be the most effective.
Qualitative Solubility Profile
Based on the solubility of structurally similar compounds, such as N-Boc-L-tryptophan, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in a range of organic solvents.[1][2]
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | High to Moderate |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate |
| Esters | Ethyl Acetate (EtOAc) | Moderate to Low |
| Non-Polar | Toluene, Hexanes | Low to Insoluble |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low to Insoluble |
It is important to note that this is a generalized prediction. The actual quantitative solubility will need to be determined experimentally.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Sources
Unlocking the Therapeutic Potential of 5-Chlorotryptophan Derivatives: A Technical Guide for Researchers
Foreword: The Rise of Halogenated Indoles in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. Among the vast chemical landscapes explored, halogenated natural products have consistently emerged as a promising frontier. The introduction of a halogen atom, such as chlorine, into a molecular scaffold can profoundly alter its physicochemical properties, often enhancing its biological activity, metabolic stability, and target specificity. This guide delves into the burgeoning field of 5-chlorotryptophan derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, from infectious diseases to oncology. As a Senior Application Scientist, my goal is to provide not just a compilation of existing data, but a synthesized, in-depth technical resource that illuminates the causality behind experimental choices and provides a trustworthy foundation for future research and development.
Section 1: The Antimicrobial Frontier: Targeting Bacterial Processes with 5-Chlorotryptophan
The discovery of 5-chlorotryptophan-containing natural products has opened new avenues in the fight against antimicrobial resistance. These compounds, often isolated from Actinomycetota bacteria, exhibit potent and, in some cases, selective antibacterial activity.[1][2]
Natural Products as Antibacterial Leads: Nonopeptins and Longicatenamycins
Metabolomic and genomic analyses of various bacterial strains have led to the identification of several families of antibiotics that incorporate a 5-chlorotryptophan moiety.[1][2] Notable examples include the nonopeptins and longicatenamycins .[1][2] Nonopeptin D, a member of the nonopeptin family, has demonstrated broad-spectrum antibiotic activity, including efficacy against certain Gram-negative pathogens.
The presence of the 5-chloroindole ring is often crucial for the bioactivity of these natural products. Structure-activity relationship (SAR) studies have begun to elucidate the importance of this halogenated residue in target engagement and overall efficacy.
Mechanism of Action: Inhibition of tRNA Methyltransferase (TrmD)
A key molecular target for some 5-chlorotryptophan-containing antibiotics is the bacterial tRNA (guanine-N1)-methyltransferase (TrmD).[1] This enzyme plays a critical role in bacterial protein synthesis by modifying tRNA, and its inhibition leads to bacterial cell death. The selectivity of these compounds for bacterial TrmD over its human counterpart (Trm5) makes it an attractive target for developing antibiotics with a favorable safety profile.[1]
Section 2: Emerging Anticancer Activities of 5-Chlorotryptophan Derivatives
Beyond their antimicrobial properties, 5-chlorotryptophan derivatives are emerging as a promising class of molecules for cancer therapy. Their ability to modulate key signaling pathways involved in tumorigenesis and cell survival is a focal point of current research.
Cytotoxicity Against Cancer Cell Lines
Several studies have reported the cytotoxic effects of both natural and synthetic 5-chlorotryptophan derivatives against various cancer cell lines. For instance, natural products containing 5-chlorotryptophan have shown inhibitory activity against the human hepatocellular carcinoma cell line HepG2.[3] This has spurred further investigation into the potential of these compounds as anticancer agents.
Table 1: Cytotoxic Activity of Selected 5-Chlorotryptophan-Containing Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nonopeptin D | HepG2 | 0.176 ± 0.0058 | [3] |
| Longicatenamycin A | HepG2 | 1.34 ± 0.34 | [3] |
| (S)-5-Chloro-indole derivative | HCT116 (Colon) | 7.1 ± 0.6 | [4] |
Modulation of Key Signaling Pathways
The anticancer activity of 5-chlorotryptophan derivatives is often linked to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7][8][9] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[5] A synthetic derivative of 5-chloro-indole has been identified as a potent inhibitor of this pathway.[4] This compound was shown to inhibit the interaction between Dishevelled 1 (DVL1) and its receptor, Frizzled, leading to the downregulation of Wnt signaling and subsequent inhibition of cancer cell growth.[4]
Diagram 1: Wnt/β-catenin Signaling Pathway Inhibition
Caption: Inhibition of the DVL1-Frizzled interaction by a 5-chloro-indole derivative disrupts Wnt/β-catenin signaling.
Section 3: Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The unique chemical properties imparted by the 5-chloro substituent make these tryptophan derivatives attractive candidates for the design of potent and selective enzyme inhibitors.
Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[10] Upregulation of TDO is implicated in various diseases, including cancer, by promoting immune evasion. Therefore, TDO inhibitors are being actively pursued as cancer immunotherapies. Tryptanthrin, a natural product containing an indole moiety, and its derivatives have been shown to inhibit TDO.[10] This provides a strong rationale for exploring 5-chlorotryptophan derivatives as potential TDO inhibitors.
Diagram 2: Tryptophan Catabolism and TDO Inhibition
Caption: Hypothetical inhibition of TDO by a 5-chlorotryptophan derivative, blocking the immunosuppressive kynurenine pathway.
Potential as Kinase and Protease Inhibitors
While specific studies on 5-chlorotryptophan derivatives as kinase or protease inhibitors are still emerging, the broader class of halogenated indole derivatives has shown promise in these areas. The electron-withdrawing nature of the chlorine atom can influence the binding affinity and selectivity of these compounds for the active sites of various enzymes. Further screening and SAR studies are warranted to explore the potential of 5-chlorotryptophan derivatives as inhibitors of these critical enzyme families.
Section 4: Methodologies for the Modern Researcher
To facilitate further research in this exciting field, this section provides detailed, self-validating protocols for key experiments.
Synthesis of 5-Chlorotryptophan Derivatives
The synthesis of 5-chlorotryptophan and its derivatives can be achieved through various chemical and biosynthetic methods. Chemical synthesis often involves the halogenation of an indole precursor.[11] Biosynthetic approaches, leveraging enzymes such as tryptophan synthase, offer an alternative route for producing enantiomerically pure 5-chlorotryptophan.[12][13]
Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Peptide
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected 5-chlorotryptophan using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Evaluation of Biological Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-chlorotryptophan derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Diagram 3: MTT Assay Workflow
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- 6. Novel Inhibitors of Wnt Signaling – Van Raay Lab [vanraaylab.uoguelph.ca]
- 7. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | MDPI [mdpi.com]
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- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Technical Guide to the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Tryptophan Synthesis
Abstract
The synthesis of peptides and complex molecules containing tryptophan presents unique challenges due to the chemical sensitivity of its indole side chain. The tert-butyloxycarbonyl (Boc) protecting group plays a multifaceted and critical role in navigating these challenges. This technical guide provides an in-depth exploration of the Boc group's application in tryptophan synthesis, moving beyond mere procedural outlines to explain the underlying chemical principles and strategic considerations. We will dissect its dual function as both a temporary α-amino (Nα) protecting group in traditional Boc-based solid-phase peptide synthesis (SPPS) and, more importantly, as a robust side-chain (Nin) protecting group in modern Fmoc-based strategies. This whitepaper offers researchers and drug development professionals a comprehensive understanding of the mechanisms, protocols, and comparative advantages, empowering them to optimize the synthesis of tryptophan-containing molecules.
The Imperative of Protection in Chemical Synthesis
In the intricate process of multi-step organic synthesis, particularly for multifunctional molecules like amino acids, protecting groups are indispensable tools.[1][2] They function as temporary masks for reactive functional groups, preventing them from engaging in unwanted side reactions while chemical transformations are performed elsewhere in the molecule.[1] The ideal protecting group strategy is not merely about shielding a functional group; it is about precise control. This control is best achieved through orthogonal protection , a strategy that employs multiple, distinct protecting groups within the same molecule that can be removed under different, non-interfering chemical conditions.[1][3][4][5] This allows for the selective deprotection and modification of specific sites, a cornerstone of complex syntheses like Solid-Phase Peptide Synthesis (SPPS).[5]
In SPPS, two strategies have historically dominated the field: the Boc/Bzl strategy, which relies on acid-labile groups, and the Fmoc/tBu strategy, which offers an orthogonal system of base-labile and acid-labile groups.[][7][8] The choice between these strategies profoundly impacts the synthesis of sensitive peptides, with tryptophan being a prime example.
The Chemistry of the Boc Group: Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[4][9]
Mechanism of Boc Protection
The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[10][11] The mechanism is a straightforward nucleophilic attack by the amine on one of the electrophilic carbonyl carbons of the anhydride. This process, often facilitated by a mild base to enhance the amine's nucleophilicity, results in the formation of a stable carbamate, with tert-butanol and carbon dioxide as byproducts.[10][11]
Caption: General mechanism for Boc protection of an amine using Boc₂O.
Mechanism of Boc Deprotection
The removal of the Boc group is efficiently accomplished with acid, most commonly trifluoroacetic acid (TFA).[10][12] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This triggers the fragmentation of the protecting group into carbon dioxide, the regenerated free amine (as its ammonium salt), and a highly stable tert-butyl cation.[4][10][13]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.[10][12]
This intermediary tert-butyl cation is a potent electrophile and the root cause of significant challenges when synthesizing peptides containing nucleophilic residues like tryptophan.[4][14]
The Challenge of Tryptophan Synthesis
Tryptophan's side chain contains an electron-rich indole ring system. This makes it highly susceptible to oxidation and electrophilic attack, particularly under the strongly acidic conditions required for repeated Nα-Boc deprotection or final peptide cleavage from the resin.[14][15][] Without proper precautions, the tert-butyl cation generated during deprotection can readily alkylate the indole ring, leading to undesired, difficult-to-remove impurities and a significant reduction in the final yield of the target peptide.[4][14][17]
The Dual Roles of Boc in Modern Tryptophan Synthesis
The Boc group is employed in two distinct but equally important ways in the synthesis of tryptophan-containing molecules.
Role 1: Nα-Amino Protection (The "Boc Strategy")
In the traditional Boc/Bzl SPPS strategy, Nα-Boc-L-tryptophan serves as the primary building block.[8][18] Each cycle of peptide elongation involves the deprotection of the Nα-Boc group with TFA, followed by neutralization and coupling of the next Nα-Boc-protected amino acid.[8] While historically foundational, this repeated exposure to strong acid in every cycle makes unprotected tryptophan particularly vulnerable. To counter this, chemists often used an alternative side-chain protecting group for the indole, such as the formyl (For) group, which is stable to TFA but cleaved during the final, harsher deprotection step with hydrofluoric acid (HF).[19][20]
Role 2: Nin-Indole Side-Chain Protection (The "Fmoc Strategy" Gold Standard)
With the ascendancy of the milder Fmoc/tBu strategy, the most critical role for the Boc group in tryptophan synthesis has shifted from the α-amino group to the indole side chain.[] The use of Fmoc-Trp(Boc)-OH is now considered the gold standard for incorporating tryptophan into peptides.[19][21]
Causality: This approach leverages the principle of orthogonality.[] The Nα-Fmoc group is removed at each cycle using a mild base (e.g., piperidine), to which the Nin-Boc group is completely stable.[8][] The acid-labile Nin-Boc group remains on the indole throughout the entire chain assembly, acting as a robust shield against electrophilic attack and oxidation.[22][23] It effectively prevents side reactions that could be caused by cationic species released from other acid-labile side-chain protecting groups (like Pbf or Pmc on Arginine) during subsequent manipulations or final cleavage.[14][19][21] The Nin-Boc group is then removed cleanly during the final step of TFA-mediated cleavage from the resin, along with all other tert-butyl-based side-chain protecting groups.[]
Caption: The critical role of scavengers in preventing tryptophan alkylation.
Conclusion: A Story of Evolving Strategy
The role of the Boc protecting group in tryptophan synthesis is a tale of strategic evolution in peptide chemistry. Initially serving as the workhorse for Nα-protection in the Boc/Bzl strategy, its application was fraught with challenges related to tryptophan's acid sensitivity. Today, its most vital and sophisticated role is as the Nin-side chain protecting group in the orthogonal Fmoc/tBu strategy. The use of Fmoc-Trp(Boc)-OH has become the definitive method for preventing acid-catalyzed side reactions, mitigating alkylation, and ensuring the synthesis of high-purity tryptophan-containing peptides. [21]A thorough understanding of the mechanisms of Boc protection and deprotection, the judicious use of scavengers, and the strategic deployment of Nin-Boc protection are essential for any scientist aiming to successfully synthesize these challenging but biologically crucial molecules.
References
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ResearchGate. (2022). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,.... Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]
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-
Journal of the American Chemical Society. (2025). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]
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ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
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ResearchGate. (2025). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]
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UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
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National Library of Medicine. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
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Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery of 5-Chlorotryptophan-Containing Antibiotics
Introduction: The Rise of Halogenated Natural Products in Drug Discovery
The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those from microbial sources like Actinomycetota, have historically been a rich reservoir of such compounds.[1][2] Among these, halogenated natural products represent a privileged class of molecules, with the inclusion of a halogen atom often conferring enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and characterization of a promising new family of antibiotics containing the rare amino acid 5-chlorotryptophan. For researchers and drug development professionals, this document aims to serve as a practical and scientifically grounded resource, elucidating the methodologies and scientific rationale behind this exciting frontier in antibiotic discovery.
The Discovery Engine: High-Throughput Screening and Metabologenomics
The identification of novel 5-chlorotryptophan-containing antibiotics was spearheaded by a sophisticated high-throughput screening (HTS) campaign.[3][4] This approach leveraged engineered strains of Escherichia coli to pinpoint microbial extracts with selective activity against a key bacterial target, the tRNA methyltransferase TrmD.
Targeting the Achilles' Heel of Bacteria: The TrmD Enzyme
TrmD is an essential enzyme in many bacteria, responsible for the methylation of guanosine at position 37 of tRNA (m¹G37).[3][5] This modification is critical for maintaining the correct reading frame during protein synthesis, and its disruption leads to translational errors and ultimately, bacterial cell death.[5] The structural and functional differences between bacterial TrmD and its eukaryotic homolog, Trm5, make it an attractive target for the development of selective antibacterial agents.[3]
The HTS assay utilized two engineered E. coli strains: one expressing the bacterial TrmD and the other expressing the human Trm5. By screening a vast library of extracts from Actinomycetota strains, researchers were able to identify extracts that selectively inhibited the growth of the TrmD-expressing strain, indicating the presence of compounds that specifically target the bacterial enzyme.[1][3]
From Hit to Molecule: The Identification of 5-Chlorotryptophan
Through a process of bioassay-guided fractionation, a shared metabolite responsible for the selective TrmD inhibition in two hit strains, Nonomuraea sp. and Kitasatospora sp., was identified as 5-chlorotryptophan.[3][6] This discovery was pivotal, as it pointed towards a novel class of chlorinated antibiotics. Further investigation revealed that 5-chlorotryptophan itself exhibits inhibitory activity against the E. coli strain expressing TrmD, with a minimum inhibitory concentration (MIC) of 12.5 μM, while showing no effect on the Trm5-expressing strain up to 50 μM.[3]
A subsequent metabologenomics analysis, which links the chemical profile of a microbial extract to its genetic blueprint, revealed that 5-chlorotryptophan is a precursor for two distinct families of non-ribosomal peptide antibiotics: the longicatenamycins and the newly discovered nonopeptins .[2][3]
Biosynthesis of 5-Chlorotryptophan: A Tale of Tryptophan Halogenases
The incorporation of a chlorine atom onto the tryptophan scaffold is a key enzymatic step in the biosynthesis of these antibiotics. This reaction is catalyzed by a class of enzymes known as flavin-dependent halogenases.[7][8]
The Mechanism of Flavin-Dependent Halogenation
Flavin-dependent tryptophan halogenases utilize a complex catalytic cycle to achieve regioselective chlorination.[2][9] The generally accepted mechanism proceeds as follows:
-
Flavin Reduction: The FAD cofactor is first reduced to FADH₂ by an associated reductase.
-
Peroxyflavin Formation: FADH₂ reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate.[2]
-
Hypohalous Acid Generation: This intermediate reacts with a chloride ion to produce hypochlorous acid (HOCl).
-
Electrophilic Aromatic Substitution: The enzyme's active site then channels the HOCl to the bound tryptophan substrate, where it acts as an electrophile, leading to the chlorination of the indole ring.[2] A key lysine residue within the active site is thought to play a crucial role in positioning the tryptophan and activating the HOCl for regioselective attack.[7][8]
The biosynthetic gene clusters (BGCs) for both longicatenamycins and nonopeptins have been found to contain a putative 5-Cl-Trp halogenase, suggesting that this mechanism is responsible for the production of the 5-chlorotryptophan precursor.[3]
Diagram of the Proposed Biosynthetic Pathway for 5-Chlorotryptophan
Caption: Proposed enzymatic synthesis of 5-chlorotryptophan and its incorporation into antibiotics.
The Antibiotic Arsenal: Longicatenamycins and Nonopeptins
The discovery of 5-chlorotryptophan as a biosynthetic precursor led to the identification and characterization of two families of non-ribosomal peptides with significant antibacterial properties.
| Antibiotic Family | Producing Organism(s) | Key Structural Features | Bioactivity Spectrum |
| Longicatenamycins | Kitasatospora sp. | Cyclic peptides containing 5-chlorotryptophan. | Primarily active against Gram-positive bacteria.[9] |
| Nonopeptins | Nonomuraea sp. | Heptapeptides containing a diketopiperazine moiety and both 5-chlorotryptophan and a rare 5-nitro-tryptophan.[3][9] | Broad-spectrum activity, including against Gram-negative pathogens.[3][9] |
The most active of the newly discovered compounds, nonopeptin D, exhibits a broad spectrum of antibiotic activity, making it a particularly promising lead for further development.[3]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key experiments involved in the discovery and characterization of 5-chlorotryptophan-containing antibiotics. These protocols are based on established methods in the field and are intended to be a practical guide for researchers.
Fermentation of Producing Strains (Nonomuraea sp. and Kitasatospora sp.)
Objective: To cultivate the producing microorganisms under conditions that promote the biosynthesis of the target antibiotics.
Materials:
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)[10]
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a starter culture of the desired strain in the seed medium.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.[10]
-
Use the seed culture to inoculate the production medium in larger shake flasks.
-
Incubate the production culture under the same conditions for 7-10 days.[10]
-
Monitor the production of the target compounds periodically by taking small samples and analyzing them by HPLC-MS.
Extraction and Purification of Antibiotics
Objective: To isolate the 5-chlorotryptophan-containing antibiotics from the fermentation broth.
Materials:
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Reversed-phase C18 silica gel
-
HPLC system with a preparative C18 column
-
Acetonitrile (ACN), water, and trifluoroacetic acid (TFA)
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Resuspend the crude extract in a small volume of methanol and subject it to reversed-phase column chromatography using a stepwise gradient of methanol in water.
-
Further purify the active fractions using preparative reversed-phase HPLC. A typical gradient would be a linear increase of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[11][12]
-
Collect the fractions corresponding to the desired compounds and verify their purity by analytical HPLC-MS.
Workflow for the Discovery and Characterization of 5-Chlorotryptophan Antibiotics
Caption: A streamlined workflow from initial screening to lead compound identification.
Structural Elucidation by NMR and HRMS
Objective: To determine the precise chemical structure of the isolated antibiotics.
Materials:
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer (¹H, ¹³C, COSY, HSQC, HMBC)
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
Procedure:
-
HRMS Analysis: Dissolve a small amount of the purified compound in a suitable solvent and acquire the high-resolution mass spectrum. The accurate mass measurement will provide the elemental composition of the molecule. The characteristic isotopic pattern of chlorine (a 3:1 ratio of ³⁵Cl to ³⁷Cl) should be observable.[13]
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent and acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
¹H NMR: Identify the signals corresponding to the aromatic protons of the 5-chlorotryptophan moiety, which will be shifted compared to unsubstituted tryptophan.
-
¹³C NMR: The carbon atom attached to the chlorine (C-5) will exhibit a characteristic chemical shift.[13]
-
2D NMR: Use COSY, HSQC, and HMBC spectra to piece together the connectivity of the entire molecule, including the amino acid sequence and any modifications.
-
Bioactivity Assays: Determining the Minimum Inhibitory Concentration (MIC)
Objective: To quantify the antibacterial potency of the purified compounds.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare a twofold serial dilution of the purified antibiotic in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Mechanism of Action: How Do 5-Chlorotryptophan Antibiotics Work?
The initial discovery of 5-chlorotryptophan was based on its selective inhibition of the bacterial TrmD enzyme.[3] While the precise molecular interactions are still under investigation, it is hypothesized that 5-chlorotryptophan and the antibiotics derived from it act as inhibitors of TrmD.[3][5] TrmD inhibitors can function by competing with either the S-adenosyl-l-methionine (SAM) cofactor or the tRNA substrate for binding to the enzyme's active site.[1] The presence of the chlorine atom on the tryptophan ring likely plays a key role in the binding affinity and selectivity of these compounds for the bacterial TrmD.
Future Outlook: The Path to Clinical Development
The discovery of 5-chlorotryptophan-containing antibiotics, particularly the broad-spectrum nonopeptins, opens up a new avenue for the development of novel antibacterial agents.[3][6] The next steps in the research and development pipeline will involve:
-
Lead Optimization: Chemical modification of the lead compounds (e.g., nonopeptin D) to improve their potency, pharmacokinetic properties, and safety profile.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions between the antibiotics and the TrmD enzyme.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of the lead compounds in animal models of bacterial infection.
The methodologies and insights presented in this guide provide a solid foundation for the continued exploration of halogenated natural products as a source of next-generation antibiotics.
References
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Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., ... & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au, 5(12), 6265-6274. [Link]
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Yesselman, J. D., et al. (2019). Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors. ACS Infectious Diseases, 5(6), 926-937. [Link]
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Wang, P., et al. (2019). Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism. Journal of Medicinal Chemistry, 62(17), 7876-7890. [Link]
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Liu, Z., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542-547. [Link]
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Ylihonko, K., et al. (2001). The Entire Nogalamycin Biosynthetic Gene Cluster of Streptomyces Nogalater: Characterization of a 20-kb DNA Region and Generation of Hybrid Structures. Journal of Bacteriology, 183(10), 3239-3248. [Link]
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He, M., et al. (2006). Biosynthetic pathway for mannopeptimycins, lipoglycopeptide antibiotics active against drug-resistant gram-positive pathogens. Antimicrobial Agents and Chemotherapy, 50(6), 2139-2148. [Link]
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The Halogen's Touch: A Technical Guide to the Natural Occurrence of Halogenated Tryptophan Analogues
Intended Audience: Researchers, scientists, and drug development professionals.
Foreword
Nature, in its vast and intricate chemical laboratory, has long been a source of inspiration for the development of novel therapeutics. Among the myriad of natural products, halogenated compounds stand out for their often-enhanced biological activities. This guide delves into a fascinating subclass of these molecules: the naturally occurring halogenated tryptophan analogues. Predominantly found in the marine environment, these compounds possess unique structural features and a diverse range of pharmacological properties. As a senior application scientist, my goal is to provide a comprehensive technical overview that is not only informative but also practical, offering insights into the causality behind experimental choices and providing self-validating protocols. This document is designed to be a valuable resource for those engaged in natural product discovery, medicinal chemistry, and drug development, offering a deeper understanding of the natural synthesis, isolation, and characterization of these promising bioactive molecules.
The World of Halogenated Tryptophan Analogues: An Introduction
Tryptophan, an essential amino acid, serves as a versatile biosynthetic precursor for a wide array of secondary metabolites. The incorporation of halogen atoms—most commonly bromine and chlorine—onto the indole ring of tryptophan gives rise to a class of compounds with profound biological implications.[1][2] Halogenation can significantly alter the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
While halogenated compounds are found in both terrestrial and marine organisms, the marine environment is a particularly rich source of brominated metabolites.[1] This is attributed to the higher concentration of bromide ions in seawater and the presence of specific enzymes, halogenases, in marine organisms that can efficiently catalyze the incorporation of bromine into organic molecules.[1] This guide will explore the diverse natural sources of these compounds, unravel the enzymatic machinery behind their biosynthesis, detail their known biological activities, and provide in-depth protocols for their isolation and characterization.
Natural Sources: A Marine Treasure Trove
Halogenated tryptophan analogues are predominantly isolated from marine invertebrates, particularly sponges and ascidians, as well as from marine fungi and bacteria.[3][4] The constant chemical warfare and competition for resources in the marine ecosystem are believed to be the evolutionary drivers for the production of such a diverse array of bioactive secondary metabolites.
Marine Sponges (Phylum Porifera)
Sponges of the order Verongida, such as those from the genus Aplysina, are prolific producers of brominated tyrosine derivatives, and some species are also known to produce brominated tryptophan analogues.[5] For instance, the marine sponge Spongosorites sp. has been a source of several monoindole alkaloids, including brominated derivatives.[6][7]
Marine Fungi and Bacteria
Marine-derived fungi and bacteria are increasingly recognized as a significant source of novel halogenated natural products.[3][4] Fungi of the genera Aspergillus and Penicillium have been found to produce a variety of halogenated indole alkaloids.[3][4] The first halogenation enzyme was discovered in the terrestrial fungus Caldariomyces fumago, highlighting the long-standing recognition of fungi as producers of these compounds.[1]
Terrestrial Organisms
While less common, halogenated tryptophan analogues are also found in terrestrial organisms. Fungi are the primary terrestrial source, with some species producing chlorinated and brominated indole derivatives.[1][8][9]
Table 1: Qualitative Distribution of Selected Halogenated Tryptophan Analogues in Natural Sources
| Halogenated Tryptophan Analogue | Natural Source (Genus/Species) | Environment | Reference(s) |
| Brominated Tryptophan Derivatives | Aplysina sp. (Sponge) | Marine | [5] |
| Spongosorites sp. (Sponge) | Marine | [6][7] | |
| Marine-derived Aspergillus sp. (Fungus) | Marine | [3] | |
| Terrestrial Fungi | Terrestrial | [1][8][9] | |
| Chlorinated Tryptophan Derivatives | Marine-derived Penicillium sp. (Fungus) | Marine | [3] |
| Terrestrial Fungi | Terrestrial | [1] |
The Art of Biosynthesis: How Nature Halogenates Tryptophan
The biosynthesis of halogenated tryptophan analogues is a testament to the elegance and specificity of enzymatic catalysis. The key players in this process are a class of enzymes known as halogenases .
Tryptophan Halogenases: The Master Catalysts
The regioselective halogenation of tryptophan is primarily catalyzed by flavin-dependent halogenases (FDHs) .[10] These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻) to halogenate the electron-rich indole ring of tryptophan.[10] The reaction proceeds through a multi-step mechanism that ensures high regioselectivity, a feature that is challenging to achieve through traditional chemical synthesis.
The general mechanism of tryptophan halogenases involves the following key steps:
-
Reduction of FAD: A flavin reductase enzyme reduces FAD to FADH₂.
-
Formation of a Peroxyflavin Intermediate: FADH₂ reacts with molecular oxygen to form a highly reactive flavin hydroperoxide intermediate.
-
Generation of Hypohalous Acid: The flavin hydroperoxide reacts with a halide ion (e.g., chloride or bromide) to generate hypohalous acid (HOCl or HOBr) within the enzyme's active site.
-
Regioselective Halogenation: The generated hypohalous acid is then precisely positioned to attack the indole ring of the tryptophan substrate at a specific position (e.g., C5, C6, or C7), leading to the formation of the halogenated tryptophan analogue.
Caption: General biosynthetic pathway of halogenated tryptophan.
Biosynthesis of Meridianins: A Case Study
The meridianins are a family of brominated indole alkaloids isolated from the ascidian Aplidium meridianum. They are characterized by a 3-(2-aminopyrimidine)-indole core structure with varying bromination patterns on the indole ring. While the complete biosynthetic pathway is not fully elucidated, a plausible route can be proposed based on known enzymatic reactions.
The biosynthesis likely begins with the halogenation of tryptophan by a tryptophan halogenase. The subsequent steps would involve the construction of the 2-aminopyrimidine ring and its attachment to the C3 position of the indole. The biosynthesis of the 2-aminopyrimidine moiety in marine invertebrates is not well-documented, but in other organisms, it can be derived from intermediates of purine or pyrimidine metabolism. A plausible hypothesis is the condensation of a halogenated indole-3-pyruvic acid derivative with guanidine or a related precursor to form the 2-aminopyrimidine ring.
Caption: Plausible biosynthetic pathway for the meridianin core.
Biological Activities: Nature's Potent Pharmacopoeia
Halogenated tryptophan analogues exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery. The presence and position of the halogen atom(s) can significantly influence their potency and selectivity.
Table 2: Selected Biological Activities of Naturally Occurring Halogenated Tryptophan Analogues
| Compound Class/Name | Biological Activity | Organism Source | Reference(s) |
| Meridianins | Kinase inhibition, anticancer, antimalarial, antitubercular | Aplidium meridianum (Ascidian) | [11] |
| Brominated Indole Alkaloids | Antibacterial, cytotoxic | Spongosorites sp. (Sponge) | [6][7] |
| Halogenated Tryptophan Derivatives | Trypanocidal | - (Synthetic analogues tested) | [1] |
| Bromotyrosine Alkaloids | Pro-osteogenic | Aplysina aerophoba (Sponge) | [12] |
Experimental Protocols: A Guide to Isolation and Characterization
The successful isolation and characterization of halogenated tryptophan analogues from natural sources require a systematic and multi-step approach. The following protocols are designed to provide a comprehensive workflow, from initial extraction to final structure elucidation.
Isolation of Halogenated Indole Alkaloids from Marine Sponges
This protocol outlines a general procedure for the extraction and purification of halogenated indole alkaloids from a marine sponge. The choice of solvents and chromatographic conditions may need to be optimized based on the specific compounds of interest.
Step 1: Sample Collection and Preparation
-
Collect the marine sponge samples and immediately freeze them in liquid nitrogen to quench metabolic activity.[13]
-
Transport the frozen samples to the laboratory on dry ice and store them at -80°C until extraction.
-
Lyophilize the frozen sponge material to remove water.
-
Grind the dried sponge material into a fine powder.
Step 2: Extraction
-
Macerate the powdered sponge material in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1, v/v) at room temperature for 24 hours.[14]
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Step 3: Solvent Partitioning
-
Suspend the crude extract in a mixture of MeOH and water (9:1, v/v) and partition against n-hexane to remove nonpolar lipids.
-
Separate the MeOH/water layer and evaporate the MeOH.
-
Partition the remaining aqueous layer sequentially with DCM and ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Evaporate the solvents from each fraction to yield the hexane, DCM, EtOAc, and aqueous fractions.
Step 4: Chromatographic Purification
-
Subject the bioactive fraction (e.g., the DCM fraction) to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of hexane, EtOAc, and MeOH.
-
Analyze the VLC fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA).
-
Collect the peaks and evaporate the solvent to obtain the pure compounds.
Caption: General workflow for the isolation of halogenated tryptophan analogues.
Characterization by UPLC-QTOF-MS and 2D NMR
5.2.1. UPLC-QTOF-MS Analysis
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful technique for the analysis of complex natural product extracts.[14][15][16] It provides high-resolution separation and accurate mass measurements, which are essential for identifying known compounds and tentatively identifying novel ones.
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a column oven.
-
Column: A high-strength silica C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
QTOF-MS System: A QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ESI modes.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
Data Analysis:
-
Process the raw data using a suitable software package.
-
Perform peak picking and generate a list of molecular features (m/z, retention time, intensity).
-
Search the accurate mass of the molecular ions against natural product databases (e.g., Dictionary of Natural Products, MarinLit) to identify known compounds. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for identifying halogenated compounds.
-
For unknown compounds, propose elemental compositions based on the accurate mass and isotopic pattern.
-
Analyze the MS/MS fragmentation data to gain structural insights and confirm the identity of known compounds.
5.2.2. Structure Elucidation by 2D NMR Spectroscopy
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is indispensable for the de novo structure elucidation of novel natural products. The most common and informative 2D NMR experiments for this purpose are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC) experiments.[17][18]
-
HSQC: This experiment reveals one-bond correlations between protons and their directly attached carbons. It is crucial for assigning the protons to their respective carbons in the molecular skeleton.[17]
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is the cornerstone of structure elucidation as it allows for the connection of different spin systems and the piecing together of the entire carbon skeleton.[17]
General Procedure for Structure Elucidation:
-
Acquire a set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Use the ¹H and ¹³C NMR spectra to identify the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic).
-
Use the HSQC spectrum to correlate each proton with its directly attached carbon.
-
Use the COSY spectrum to identify proton-proton spin systems (i.e., protons that are coupled to each other).
-
Use the HMBC spectrum to connect the different spin systems and establish the connectivity of the entire molecule. For example, a correlation from an indole NH proton to a carbon in the pyrimidine ring of a meridianin would be a key piece of evidence for their connectivity.
-
Combine all the spectroscopic data (NMR and MS) to propose the final structure of the compound.
While a specific, publicly available, and fully assigned 2D NMR dataset for a meridianin compound could not be located for inclusion, the principles outlined above represent the standard and authoritative methodology for the structural characterization of such molecules.
Conclusion: The Future of Halogenated Tryptophan Analogues in Drug Discovery
The natural world, particularly the marine environment, continues to be a rich and largely untapped resource for the discovery of novel bioactive compounds. Halogenated tryptophan analogues represent a promising class of natural products with a diverse range of biological activities and significant potential for therapeutic development. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and methods for their isolation and characterization.
As our understanding of the enzymatic machinery behind halogenation deepens, so too does our ability to harness these enzymes for the biocatalytic synthesis of novel halogenated compounds.[2] The integration of advanced analytical techniques, such as UPLC-QTOF-MS, with traditional natural product chemistry is accelerating the pace of discovery. The continued exploration of the chemical diversity of our planet's oceans, coupled with the application of cutting-edge scientific tools, will undoubtedly lead to the discovery of new halogenated tryptophan analogues with the potential to become the next generation of life-saving drugs.
References
-
Waters Corporation. (2019). Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology. American Laboratory. [Link]
-
Waters Corporation. (2019). Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology. Labcompare. [Link]
-
Li, F., et al. (2022). Integrated UPLC-Q-TOF-MS/MS and Network Pharmacology Approach to Investigating the Metabolic Profile of Marein of Coreopsis tinctoria Nutt. Oxidative Medicine and Cellular Longevity. [Link]
-
Häggman, V., et al. (2021). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. Journal of Fungi. [Link]
-
Lee, J., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ChemBioChem. [Link]
-
The University of Texas at Austin. (n.d.). UT technology: Biosynthesized halogenated tryptophan derivatives. [Link]
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Cockram, C. A., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLoS Neglected Tropical Diseases. [Link]
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Cockram, C. A., et al. (2020). Conversion of halogenated tryptophan analogues 1–7 to their corresponding methyl esters 8–14, as well as natural tryptophan (15) to 16. ResearchGate. [Link]
-
Kallscheuer, N., et al. (2019). Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum Overexpressing Tryptophanase or Decarboxylase Genes. ChemBioChem. [Link]
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Carbone, M., et al. (2022). Diving into the Molecular Diversity of Aplysina cavernicola's Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids. Marine Drugs. [Link]
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Weiffen, S., et al. (2013). Further Characterization of Fungal Halogenase RadH and Its Homologs. Molecules. [Link]
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Crews, P., et al. (2011). Highlights of marine invertebrate-derived biosynthetic products: Their biomedical potential and possible production by microbial associants. Journal of Natural Products. [Link]
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Powers, R., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry. [Link]
-
Wysokowski, M., et al. (2023). The Loss of Structural Integrity of 3D Chitin Scaffolds from Aplysina aerophoba Marine Demosponge after Treatment with LiOH. Marine Drugs. [Link]
-
Zazo, C., et al. (2022). Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae. Marine Drugs. [Link]
-
Unversucht, S., et al. (2007). A flavin-dependent tryptophan 6-halogenase and its use in modification of pyrrolnitrin biosynthesis. ResearchGate. [Link]
-
NGDC. (2021). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. National Genomics Data Center. [Link]
-
Wang, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Kunze, K., et al. (2013). Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations. ResearchGate. [Link]
-
Bao, B., et al. (2007). Monoindole Alkaloids from a Marine Sponge Spongosorites sp.. Marine Drugs. [Link]
-
Zhang, X., et al. (2022). Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. Frontiers in Pharmacology. [Link]
-
Wang, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. ResearchGate. [Link]
-
OC-NMR. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. [Link]
-
Verpoorte, R., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Phytochemical Analysis. [Link]
-
Zhou, X., et al. (2014). Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis. Marine Drugs. [Link]
-
University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]
-
Bao, B., et al. (2007). Monoindole Alkaloids from a Marine Sponge Spongosorites sp.. ResearchGate. [Link]
-
Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
Sources
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- 18. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Boc-5-Chloro-D-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Halogenation, in particular, can enhance biological activity, improve metabolic stability, and increase cell permeability. This document provides a comprehensive guide to the use of Boc-5-Chloro-D-tryptophan in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It details the rationale for its use, specific considerations for its incorporation, and step-by-step protocols for synthesis, cleavage, and purification of peptides containing this modified amino acid.
Introduction: The Significance of 5-Chloro-D-tryptophan in Peptide Chemistry
The deliberate introduction of halogen atoms into peptide scaffolds can profoundly influence their therapeutic potential. The 5-chloro modification on the indole ring of D-tryptophan offers several advantages:
-
Enhanced Bioactivity: The electron-withdrawing nature of chlorine can alter the electronic properties of the indole ring, potentially leading to stronger binding interactions with biological targets. 5-Chlorotryptophan has been identified as a key component in several naturally occurring antibiotic peptides, highlighting its role in antimicrobial activity.[1][2][3]
-
Increased Hydrophobicity: The chloro-substituent increases the lipophilicity of the tryptophan side chain, which can improve the peptide's ability to cross cell membranes.[4][5]
-
Metabolic Stability: The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in vivo.
-
Structural Probes: The unique spectroscopic and mass spectrometric signature of the chlorine atom can be utilized in structural and analytical studies of peptide-target interactions.
The Boc protecting group strategy, while a classic method, remains highly relevant for the synthesis of complex peptides and those prone to aggregation.[6] This guide will focus on the practical application of this compound within the Boc-SPPS framework.
Technical Considerations for Using this compound
Successful incorporation of this compound requires careful consideration of its chemical properties and potential side reactions.
Indole Side-Chain Reactivity
The indole ring of tryptophan is susceptible to electrophilic attack, particularly alkylation by carbocations generated during the acidic conditions of Boc deprotection and final cleavage.[7][8][9][10] While the 5-chloro substituent is an electron-withdrawing group, which slightly deactivates the indole ring towards electrophilic substitution, it is still prudent to employ protective measures. For Boc-SPPS, it is highly recommended to use this compound with an unprotected indole side chain and rely on the use of scavengers during acidic treatments to prevent side reactions.
Coupling Reactions
Standard peptide coupling reagents are generally effective for the acylation of this compound. The choice of coupling reagent and conditions should be guided by the overall peptide sequence to minimize racemization and ensure high coupling efficiency.
Experimental Protocols
The following protocols provide a detailed workflow for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
General SPPS Workflow
The overall process of Boc-SPPS involves the iterative cycle of deprotection, neutralization, and coupling.
Caption: General workflow for Boc solid-phase peptide synthesis.
Reagents and Materials
| Reagent/Material | Recommended Grade/Specification |
| This compound | >98% purity |
| Merrifield or PAM resin | 0.5 - 1.0 mmol/g substitution |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade |
| Trifluoroacetic acid (TFA) | >99% purity |
| Diisopropylethylamine (DIEA) | >99.5%, redistilled |
| Coupling Reagents (e.g., HBTU, DIC) | >99% purity |
| Hydroxybenzotriazole (HOBt) | Anhydrous |
| Scavengers (e.g., Triisopropylsilane, Water, Phenol, Thioanisole) | >98% purity |
| Diethyl ether or MTBE | Anhydrous |
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 0.25 mmol on a suitable resin.
1. Resin Swelling:
- Place the resin in a reaction vessel.
- Wash and swell the resin with DCM (3 x 5 mL) for 20 minutes.
2. Boc Deprotection:
- Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
- Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DCM (3 x 5 mL).
3. Neutralization:
- Treat the resin with 10% DIEA in DCM (v/v) (2 x 5 mL) for 2 minutes each.
- Wash the resin with DCM (5 x 5 mL).
4. Coupling of this compound:
- In a separate vial, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF.
- Add your chosen coupling reagent (e.g., HBTU (2-4 equivalents) and DIEA (4-8 equivalents), or DIC (2-4 equivalents)).
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
- Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The choice of cleavage cocktail is critical to prevent side reactions with the sensitive tryptophan indole ring.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Recommended Cleavage Cocktail: Reagent K [11]
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) to the dried resin.
-
Gently agitate the mixture at room temperature for 1.5 to 4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Purification and Analysis
Purification by RP-HPLC
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide. Due to the increased hydrophobicity from the 5-chloro modification, a slightly higher concentration of acetonitrile may be required for elution compared to the non-halogenated analogue.[5]
-
Detection: UV detection at 220 nm and 280 nm.
Analytical Characterization
-
Analytical RP-HPLC: To assess the purity of the final peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. The presence of chlorine will result in a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), which can be used to confirm the successful incorporation of 5-chlorotryptophan.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance; poor resin swelling. | Double couple the amino acid; use a more potent coupling reagent. |
| Deletion Sequences | Incomplete deprotection or coupling. | Increase deprotection time; ensure complete coupling with a Kaiser test. |
| Side Products in MS | Alkylation of tryptophan. | Ensure the use of an appropriate scavenger cocktail during cleavage. |
| Poor Yield | Premature cleavage from the resin. | Use a more stable linker (e.g., PAM resin for Boc-SPPS). |
Conclusion
This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. By following the detailed protocols and considering the specific chemical nature of this amino acid, researchers can successfully incorporate it into their target sequences. Careful attention to coupling conditions and the use of robust scavenger cocktails during cleavage are paramount to obtaining high-purity peptides containing 5-chloro-D-tryptophan.
References
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.
- Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- Application Note: Analytical HPLC Method for Peptides with N-Fmoc-4-Br-D-tryptophan. Benchchem.
- Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv.
- Fmoc solid phase peptide synthesis (SPPS) is the method of choice for peptide synthesis. AltaBioscience.
- Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. PMC.
- Boc-5-chloro-DL-tryptophan. BLD Pharm.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed.
- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- BOC-D-TRP-OSU | 22220-11-7. Benchchem.
- Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. PubMed.
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au.
- Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PMC - NIH.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- A side-reaction in the SPPS of Trp-containing peptides. PubMed.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.
- Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec.
- boc-5-chloro-l-tryptophan cas no.114873-08-4. ZHEJIANG JIUZHOU CHEM CO.,LTD.
- Are cyanine dye labeled peptides stable during TFA (trifluoroacetic acid) cleavage?. lumiprobe.com.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- A side-reaction in the SPPS of Trp-containing peptides.
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC - NIH.
- Boc-6-chloro-D-tryptophan CAS#: 1217738-82-3. ChemicalBook.
- Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies. PMC - NIH.
- Technical Support Inform
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Boc-D-tryptophan, 99% 5241-64-5 India. Otto Chemie Pvt. Ltd..
- Boc-D-Trp-OH [5241-64-5]. Aapptec Peptides.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
- Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. PMC - NIH.
- Effects on protein structure and function of replacing tryptophan with 5-hydroxytryptophan: single-tryptophan mutants of the N-terminal domain of the bacteriophage lambda repressor. PubMed.
- Why Fmoc-Protected Amino Acids Domin
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- MS/MS spectra for a tryptophan-containing peptide
- Mass Spectrometry in Peptide and Protein Analysis. Mabion.
- Structure-function relationships in the tryptophan-rich, antimicrobial peptide indolicidin. PubMed.
- Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed.
- Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™. YouTube.
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Application Notes and Protocols for the Incorporation of Boc-5-Chloro-D-tryptophan into Peptides
Introduction: Navigating the Nuances of Incorporating Halogenated Tryptophan Analogs
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the ability to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] Boc-5-Chloro-D-tryptophan is a particularly interesting building block, as the introduction of a chlorine atom onto the indole ring can introduce unique electronic properties and potential halogen bonding interactions, while the D-configuration can enhance proteolytic resistance.
However, the successful incorporation of this modified amino acid requires careful consideration of the coupling strategy. The electron-withdrawing nature of the chloro substituent can subtly influence the reactivity of the indole nucleus and potentially the adjacent carboxyl group. This guide provides a comprehensive overview of the key considerations and detailed protocols for the efficient and reliable coupling of this compound in both solid-phase and solution-phase peptide synthesis, ensuring high yields and minimal side reactions.
Core Principles: Selecting the Optimal Coupling Strategy
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] In practice, the carboxylic acid must first be activated to a more reactive species to facilitate efficient amide bond formation.[3] The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the amino acids being coupled, the potential for racemization, and the desired reaction kinetics.
For this compound, the primary considerations are:
-
Steric Hindrance: While not as sterically demanding as α,α-disubstituted amino acids, the bulky indole side chain warrants the use of efficient coupling reagents.
-
Racemization: As a D-amino acid, maintaining its stereochemical integrity is crucial. The use of racemization-suppressing additives is highly recommended.[4][5]
-
Indole Side Reactions: The tryptophan indole ring is susceptible to oxidation and alkylation under acidic conditions, which are often used for Boc deprotection.[6][7] While the 5-chloro substituent may slightly deactivate the ring towards electrophilic attack, appropriate precautions are still necessary.
Comparative Analysis of Common Coupling Reagents
A variety of coupling reagents are available for peptide synthesis. The following table provides a comparative summary of reagents suitable for the incorporation of this compound.
| Coupling Reagent | Class | Activation Mechanism | Advantages | Disadvantages |
| HBTU/HOBt | Aminium/Uronium Salt | Forms an HOBt active ester.[8] | High coupling efficiency, good suppression of racemization, well-established protocols.[9][10] | Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HATU/HOAt | Aminium/Uronium Salt | Forms a more reactive HOAt active ester.[11][12] | Very high coupling efficiency, rapid reaction rates, excellent for hindered couplings.[11][12] | More expensive than HBTU. Can also cause guanidinylation.[4][12] |
| DIC/HOBt | Carbodiimide | Forms an O-acylisourea intermediate which is converted to an HOBt active ester.[4] | Cost-effective, byproduct (diisopropylurea) is soluble in common solvents.[4] | Slower reaction rates compared to aminium salts, potential for racemization without HOBt.[4] |
| PyBOP | Phosphonium Salt | Forms an OBt active ester. | High coupling efficiency, does not cause guanidinylation. | Can be less effective for highly hindered couplings compared to HATU. |
Recommendation: For most applications involving this compound, HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is the recommended coupling reagent due to its high efficiency and speed, which can be particularly beneficial for ensuring complete coupling of this modified amino acid.[11][12] The HBTU/HOBt system is also a robust and reliable alternative.[9][10]
Experimental Workflows and Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The established method for synthesizing peptides in a laboratory setting is Solid-Phase Peptide Synthesis (SPPS).[2][13][14] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][13]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol 1: SPPS Incorporation of this compound using HATU
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using a Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.[15]
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF (2x, 2 minutes each) to neutralize the trifluoroacetate salt.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.
-
For Boc/Bzl chemistry, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Crucially, a scavenger cocktail must be added to the cleavage mixture to prevent alkylation of the tryptophan indole ring by carbocations generated during deprotection. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).
-
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis Workflow
Solution-phase synthesis is often used for the large-scale production of smaller peptides.[2][16] It involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate product at each step.
Caption: General workflow for Solution-Phase Peptide Synthesis.
Detailed Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride salt (e.g., H-Gly-OMe·HCl)
-
HATU
-
DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Dissolve the amino acid or peptide ester hydrochloride salt in DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 10-15 minutes at room temperature.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in DMF.
-
Add DIPEA (2.0 equivalents) to this solution and stir for 2-5 minutes to activate the carboxylic acid.
-
Add the activated this compound solution to the neutralized amino acid ester solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide.
-
-
Deprotection for Further Elongation:
-
The N-terminal Boc group can be removed by treatment with TFA in DCM as described in the SPPS protocol to prepare the dipeptide for coupling with the next amino acid.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling can be performed. Ensure that the reagents are of high quality and anhydrous solvents are used. For particularly difficult sequences, microwave-assisted coupling can be beneficial.[17]
-
Racemization: The use of HATU/HOAt or HBTU/HOBt systems significantly minimizes the risk of racemization.[4][9][12] Using a weaker base like sym-collidine instead of DIPEA can also reduce racemization in sensitive cases.[3]
-
Tryptophan Side Reactions: During the final cleavage with strong acid, the indole ring of tryptophan is susceptible to alkylation by carbocations from other protecting groups (e.g., from Arg(Pbf) or tert-butyl groups).[6][18][19] The use of a scavenger cocktail is absolutely essential to quench these reactive species.[6]
-
Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, avoid using a large excess of the coupling reagent, as this can lead to the capping of the N-terminal amine with a guanidinium group, preventing further chain elongation.[4][12]
Conclusion
The successful incorporation of this compound into peptides is readily achievable with a well-defined coupling strategy. By leveraging high-efficiency coupling reagents such as HATU, adhering to optimized protocols for both solid-phase and solution-phase synthesis, and implementing appropriate measures to prevent side reactions, researchers can confidently utilize this valuable building block to explore new frontiers in peptide-based therapeutics and chemical biology. The protocols and considerations outlined in this guide provide a robust framework for the reliable synthesis of peptides containing this unique halogenated amino acid.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
- Wikipedia. (n.d.).
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- BenchChem. (2025).
- APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
- Wikipedia. (n.d.). HBTU.
- PubMed. (1978). [Side-reactions in peptide synthesis, III.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Aapptec Peptides. (n.d.).
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Novoprolabs. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- BLD Pharm. (n.d.). 361576-61-6|Boc-5-chloro-DL-tryptophan|BLD Pharm.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- Advanced ChemBlocks. (n.d.). Boc-5-Chloro-L-tryptophan 95%.
- BenchChem. (2025).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Springer. (n.d.).
- Journal of the American Chemical Society. (2026).
- Sigma-Aldrich. (n.d.). Boc-Trp-OH = 99.0 TLC 13139-14-5.
- RSC Publishing. (n.d.).
- Aapptec Peptides. (n.d.). Boc-D-Trp-OH [5241-64-5].
- ResearchGate. (2025). Cu(I)
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Chem-Impex. (n.d.). Nα-Boc-L-tryptophan.
- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
- Beilstein Journal of Organic Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues.
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Application Notes & Protocols: Leveraging Boc-5-Chloro-D-tryptophan for Advanced Studies of Protein-Protein Interactions
Abstract
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a paradigm shift in chemical biology, enabling precise control over protein structure and function. This guide provides an in-depth exploration of Boc-5-Chloro-D-tryptophan, a halogenated tryptophan analog, as a versatile tool for elucidating the complexities of protein-protein interactions (PPIs). We detail its unique chemical properties and provide comprehensive, field-proven protocols for its incorporation into target proteins and subsequent application in fluorescence-based binding assays and photo-inducible cross-linking studies. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced chemical probes to investigate and manipulate biological systems.
Introduction: Beyond the Canonical 20 Amino Acids
Nature's proteome is constructed from a canonical set of twenty amino acids. However, by expanding the genetic code, we can introduce amino acids with novel chemical functionalities, such as fluorescent moieties, photo-reactive groups, or unique spectroscopic signatures.[1][2] This technique allows for the creation of proteins with tailored properties, opening new avenues for drug development, functional protein design, and the detailed analysis of complex biological systems.
This compound is one such UAA. The introduction of a chlorine atom onto the indole ring of tryptophan serves two primary purposes for studying PPIs:
-
A Spectroscopic Probe: The heavy chlorine atom can modulate the fluorescence properties of the tryptophan indole ring. Changes in the local microenvironment of the 5-Chloro-D-tryptophan residue upon a binding event can lead to measurable changes in fluorescence, providing a sensitive handle to quantify binding affinities.[3][4]
-
A Photo-Cross-Linking Handle: Upon UV irradiation, the carbon-chlorine bond can be photolytically cleaved, generating a highly reactive species capable of forming a covalent bond with a nearby interacting partner.[5] This "traps" transient or weak interactions, enabling the definitive identification of binding partners.
This guide will detail the methodologies required to harness these properties for advanced PPI studies.
Physicochemical Properties of this compound
Understanding the properties of the UAA is fundamental to its successful application. The Nα-tert-butoxycarbonyl (Boc) group provides protection for the amine during synthesis and incorporation, while the 5-chloro substitution is the key functional component.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [6] |
| Molecular Weight | 338.79 g/mol | [6] |
| Appearance | White to off-white solid | General knowledge |
| Key Functional Groups | Boc-protected amine, 5-chloroindole side chain | [6][7] |
Site-Specific Incorporation: The Core Methodology
The most robust and widely used method for incorporating a UAA at a specific position within a protein is through the reassignment of a nonsense codon, typically the amber stop codon (UAG).[1][8][9] This process requires hijacking the cell's translational machinery with a set of engineered, bio-orthogonal components.
The Causality Behind the System: The system's success hinges on orthogonality. The engineered aminoacyl-tRNA synthetase (aaRS) must exclusively recognize and charge the UAA (in this case, this compound) onto its cognate engineered transfer RNA (tRNA). This aaRS must not recognize any endogenous amino acids, and the engineered tRNA must not be recognized by any endogenous synthetases. This ensures high fidelity of UAA incorporation solely at the designated UAG codon.
Essential Components:
-
Engineered Orthogonal aaRS/tRNA Pair: A synthetase that specifically recognizes this compound and a tRNA that recognizes the UAG codon.[8]
-
Expression Vector: A plasmid containing the gene of interest, modified to include a UAG codon at the desired site of incorporation.
-
Expression Host: Typically an E. coli strain that is auxotrophic for tryptophan or has reduced release factor 1 (RF1) activity to improve suppression efficiency.[10][11] Cell-free protein synthesis (CFPS) systems are also a powerful alternative.[1]
Application 1: Fluorescence Quenching Assays for Binding Affinity
Principle: Intrinsic tryptophan fluorescence is exquisitely sensitive to its local environment.[12][13] A change in polarity or the proximity of quenching groups upon ligand binding or protein association leads to a change in the fluorescence emission spectrum.[13] By replacing a native tryptophan at a suspected binding interface with 5-Chloro-D-tryptophan, we introduce a unique probe. The heavy chlorine atom can influence the quantum yield, and its environment-sensitive fluorescence can be monitored to determine binding constants (Kd).
Protocol: Determining Kd via Fluorescence Titration
This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
1. Protein Expression and Verification: a. Co-transform the expression host with the plasmid containing the orthogonal aaRS/tRNA pair and the plasmid for your target protein (containing the UAG codon). b. Grow the culture in a minimal medium supplemented with all amino acids except tryptophan.[10][11] c. Induce protein expression and supplement the medium with this compound to a final concentration of 1-2 mM. d. Purify the protein using standard chromatography techniques. e. CRITICAL VALIDATION: Verify successful incorporation using high-resolution mass spectrometry. The protein containing 5-Chloro-D-tryptophan will have a predictable mass increase compared to the wild-type protein. Further validation by MS/MS peptide mapping will confirm the precise location.
2. Fluorometer Setup and Sample Preparation: a. Set the fluorometer to selectively excite the tryptophan analog at ~295 nm.[12] b. Set the emission scan range from 310 nm to 500 nm.[13] c. Prepare a stock solution of your purified protein (e.g., 10 µM) in a suitable binding buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). d. Prepare a concentrated stock solution of the binding partner (ligand) in the same buffer.
3. Titration Experiment: a. Place a defined volume of the protein solution (e.g., 100 µL of 1 µM protein) in a quartz microcuvette. b. Record the initial fluorescence spectrum. c. Add small aliquots of the concentrated ligand stock solution to the cuvette. Mix gently and allow the system to equilibrate (e.g., 2-5 minutes). d. Record the fluorescence spectrum after each addition. Continue until the fluorescence signal is saturated (no further change is observed). e. Control 1 (Buffer Titration): Repeat the titration by adding identical volumes of buffer instead of the ligand to account for dilution effects. f. Control 2 (Non-Interacting Protein): Titrate the ligand against a non-interacting protein containing the UAA to ensure the observed quenching is specific.
4. Data Analysis: a. Correct the raw fluorescence data for dilution. b. Plot the change in fluorescence intensity (ΔF) at the emission maximum against the ligand concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding equation) to calculate the dissociation constant (Kd).[13]
Application 2: Photo-Cross-Linking for Interaction Partner Identification
Principle: Photo-affinity labeling is a powerful technique to convert non-covalent PPIs into stable covalent bonds.[14] Halogenated aromatic compounds can be activated by UV light. The absorption of a photon can lead to the homolytic cleavage of the C-Cl bond, creating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from or add to a nearby molecule (within a few angstroms), forming a new, stable covalent bond and thus "trapping" the interacting partner.
Protocol: Covalent Trapping of Protein-Protein Interactions
1. Sample Preparation: a. Prepare the "bait" protein containing 5-Chloro-D-tryptophan as described previously. b. Prepare the "prey" sample, which can be a purified potential binding partner or a complex cell lysate. c. Incubate the bait protein with the prey sample under conditions that favor interaction (e.g., 30 minutes at 4°C). A typical starting concentration would be 1-10 µM for the bait and an equimolar or slight excess for a purified prey protein.
2. UV Irradiation: a. Place the sample in a UV-transparent plate or cuvette on ice to minimize heat-induced damage. b. Irradiate the sample with UV light. A benchtop UV transilluminator or a dedicated photo-cross-linking instrument can be used. c. Causality Behind Wavelength Choice: A wavelength of ~254 nm is often used, but this can cause protein damage. Optimization is key. Test different wavelengths and exposure times (e.g., 5-30 minutes) to maximize cross-linking efficiency while minimizing non-specific damage. d. Control (No UV): A crucial control is an identical sample that is not exposed to UV light. This will differentiate true photo-cross-linking from non-specific aggregation.
3. Analysis of Cross-Linked Products: a. SDS-PAGE: Analyze the irradiated and non-irradiated samples by SDS-PAGE. A successful cross-linking event will produce a new, higher-molecular-weight band corresponding to the bait-prey complex. b. Western Blotting: If an antibody for the prey protein is available, confirm the identity of the higher-molecular-weight band by Western blot.[15] c. Mass Spectrometry: For definitive identification of unknown partners from a lysate, excise the new band from a Coomassie-stained gel, perform an in-gel digest (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.[15] This will identify both the bait and prey proteins within the cross-linked complex.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. Based on data for similar protected amino acids, the following precautions are advised.[16][17][18]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Handling: Avoid creating dust. Work in a well-ventilated area or a chemical fume hood.[16] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[18]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile probe for the study of protein-protein interactions. Its unique spectroscopic properties enable sensitive, real-time measurement of binding affinities through fluorescence quenching assays. Furthermore, its photo-inducible reactivity provides a mechanism for covalently trapping interaction partners, facilitating their unambiguous identification. The protocols outlined in this guide, when combined with rigorous validation and controls, offer a robust framework for researchers to gain deeper insights into the molecular mechanisms governing cellular function and disease.
References
- Current time information in Ottawa, CA. (n.d.). Google.
-
Chen, Y. H., et al. (2003). Study of protein-protein interactions by fluorescence of tryptophan analogs: application to immunoglobulin G binding domain of streptococcal protein G. Biopolymers, 72(2), 116-22. Retrieved January 15, 2026, from [Link]
-
He, Z., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(4), 73. Retrieved January 15, 2026, from [Link]
-
Beattie, B. K., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry, 40(36), 10833-42. Retrieved January 15, 2026, from [Link]
-
Beattie, B. K., & Merrill, A. R. (2001). Protein−Protein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for Toxin−Elongation Factor-2 Interactions. Biochemistry, 40(36), 10833-10842. Retrieved January 15, 2026, from [Link]
-
Gerratana, B., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 53(2), 143-50. Retrieved January 15, 2026, from [Link]
-
Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-8. Retrieved January 15, 2026, from [Link]
-
Wang, L., et al. (2006). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. The Open Organic Chemistry Journal, 1, 19-27. Retrieved January 15, 2026, from [Link]
-
Sharma, P., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38781-38799. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Study of protein-protein interactions by fluorescence of tryptophan analogs: Application to immunoglobulin G binding domain of streptococcal protein G. Retrieved January 15, 2026, from [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved January 15, 2026, from [Link]
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AdooQ BioScience. (n.d.). Safety Data Sheet. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 5-chloro-L-tryptophan. Retrieved January 15, 2026, from [Link]
-
Peters, F. B., et al. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 794, 137-47. Retrieved January 15, 2026, from [Link]
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Yeo, D. S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9063-6. Retrieved January 15, 2026, from [Link]
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Yang, D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Angewandte Chemie International Edition, 63(18), e202318464. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,... Retrieved January 15, 2026, from [Link]
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Jones, J. H., & Witty, M. J. (1979). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (8), 322-323. Retrieved January 15, 2026, from [Link]
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van der Velden, W., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(32), 14502-14511. Retrieved January 15, 2026, from [Link]
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Fu, X., et al. (2004). Oxidative cross-linking of tryptophan to glycine restrains matrix metalloproteinase activity: specific structural motifs control protein oxidation. Journal of Biological Chemistry, 279(8), 6209-12. Retrieved January 15, 2026, from [Link]
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Li, H., et al. (2020). Cellulose-supported hyper-crosslinked l-tryptophan as an efficient chiral catalyst support for improved catalytic performance. New Journal of Chemistry, 44(4), 1361-1367. Retrieved January 15, 2026, from [Link]
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Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518-22538. Retrieved January 15, 2026, from [Link]
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Anbazhagan, V., & B horizont, B. (2011). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Mitochondrion, 11(6), 969-74. Retrieved January 15, 2026, from [Link]
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van der Velden, W., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(32), 14502-14511. Retrieved January 15, 2026, from [Link]
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Reimer, J. M., et al. (2024). Reassignment of the Structure of a Tryptophan-Containing Cyclic Tripeptide Produced by the Biarylitide Crosslinking Cytochrome P450blt. Chemistry, 30(40), e202400988. Retrieved January 15, 2026, from [Link]
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Vivian, J. T., & Callis, P. R. (2001). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3251. Retrieved January 15, 2026, from [Link]
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Kumar, P., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 9(19), 21396-21406. Retrieved January 15, 2026, from [Link]
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Niranjanakumari, S., & Fierke, C. A. (1998). Fluorescence properties of a tryptophan residue in an aromatic core of the protein subunit of ribonuclease P from Escherichia coli. Journal of Biological Chemistry, 273(48), 31779-85. Retrieved January 15, 2026, from [Link]
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Singh, J., et al. (2024). A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond. Acta Crystallographica Section D, Structural Biology, 80(Pt 7), 534-543. Retrieved January 15, 2026, from [Link]
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D'Mello, J. P. F. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences, 21(22), 8776. Retrieved January 15, 2026, from [Link]
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Dodds, J. N., et al. (2023). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 13(1), 447-453. Retrieved January 15, 2026, from [Link]
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Chiral Separation of Boc-5-Chloro-D-tryptophan Enantiomers by High-Performance Liquid Chromatography: An Application Guide
Abstract
The enantiomeric purity of amino acid derivatives is a cornerstone of modern pharmaceutical development. Boc-5-Chloro-D-tryptophan, a protected form of a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of complex therapeutic agents. Consequently, the ability to accurately resolve and quantify its enantiomers is paramount for ensuring the safety, efficacy, and quality of the final drug product. This comprehensive application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. We delve into the underlying principles of chiral recognition on polysaccharide-based stationary phases, provide a detailed, step-by-step protocol for analysis, and offer insights into method optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical solution for the stereoselective analysis of this and structurally related compounds.
Introduction: The Criticality of Enantiomeric Purity
Chirality plays a pivotal role in the biological activity of pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as this compound, is a fundamental requirement in asymmetric synthesis to control the stereochemistry of the final active pharmaceutical ingredient (API). Regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs, making the development of reliable analytical methods for their separation and quantification an indispensable part of the drug development process.
High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) has emerged as the preeminent technique for the analysis of enantiomers.[] This is particularly true for N-protected amino acids like this compound, where direct separation without derivatization is highly desirable.[2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent resolving power for a wide array of chiral compounds, including amino acid derivatives.[4][5][6]
This application note provides a detailed methodology for the successful chiral separation of this compound enantiomers, leveraging the selective interactions afforded by a cellulose-based chiral stationary phase.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a polysaccharide-based CSP is contingent upon the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These CSPs typically consist of cellulose or amylose derivatives, such as carbamates or esters, coated or immobilized onto a silica support.[6][7] The helical structure of the polysaccharide backbone creates chiral grooves and cavities that serve as the sites for enantioselective interactions.[7]
The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions, including:[5][7]
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., the carbamate and carboxylic acid of this compound) and the CSP.
-
π-π Interactions: Stacking interactions between aromatic rings of the analyte (the indole ring of tryptophan) and the phenyl groups of the CSP's carbamate derivatives.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar bonds in the analyte and the CSP.
-
Steric Hindrance: The three-dimensional arrangement of both the analyte and the chiral selector dictates the fit within the chiral cavities, leading to differential retention.
The subtle differences in the stability of these transient diastereomeric complexes for each enantiomer result in different retention times on the column, enabling their separation.
Experimental Workflow and Protocol
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis detector |
| Chiral Column | Cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| Chemicals | This compound, Boc-5-Chloro-L-tryptophan, n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade) |
| Sample Diluent | Mobile Phase |
Experimental Workflow Diagram
Caption: HPLC workflow for chiral separation.
Detailed Step-by-Step Protocol
1. Mobile Phase Preparation:
- Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid.
- Combine the solvents in a suitable container and mix thoroughly.
- Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
2. Standard and Sample Preparation:
- Racemic Standard: Accurately weigh and dissolve an appropriate amount of Boc-5-Chloro-DL-tryptophan in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
- Enantiomerically Pure Standards: Prepare individual solutions of this compound and Boc-5-Chloro-L-tryptophan at 0.5 mg/mL in the mobile phase to confirm the elution order.
- Test Samples: Prepare unknown samples in the same manner as the standards.
3. HPLC System Configuration and Equilibration:
- Install the chiral column in the HPLC system.
- Set the column temperature to 25 °C.
- Purge the pump with the prepared mobile phase.
- Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 30-60 minutes).
- Set the UV detector to monitor at a wavelength of 280 nm, which is optimal for the indole chromophore of tryptophan.
4. Chromatographic Analysis:
- Inject 10 µL of the racemic standard to verify the separation and determine the retention times of the enantiomers.
- Inject the individual enantiomer standards to confirm the elution order.
- Inject the test samples for analysis.
5. Data Analysis:
- Integrate the peaks in the resulting chromatograms.
- Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
- Rs = 2(t₂ - t₁) / (w₁ + w₂)
- Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
- Calculate the selectivity factor (α) using:
- α = (t₂ - t₀) / (t₁ - t₀)
- Where t₀ is the void time.
- Determine the enantiomeric excess (% ee) for the test samples.
Expected Results and Data Presentation
Under the specified conditions, a baseline separation of the this compound and Boc-5-Chloro-L-tryptophan enantiomers is expected. The following table summarizes the anticipated chromatographic parameters.
| Parameter | Expected Value |
| Retention Time (t₁) | ~ 8.5 min |
| Retention Time (t₂) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.25 |
| Tailing Factor | 0.9 - 1.2 |
Method Optimization and Troubleshooting
While the provided protocol serves as a robust starting point, minor adjustments may be necessary to optimize the separation on different HPLC systems or with columns from different batches.
-
Improving Resolution:
-
Mobile Phase Composition: Decreasing the percentage of the polar modifier (2-propanol) will generally increase retention times and may improve resolution. Conversely, a slight increase may be necessary if retention times are excessively long.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to better resolution, albeit with longer analysis times.
-
Temperature: Lowering the column temperature can sometimes improve chiral recognition and resolution.
-
-
Addressing Peak Shape Issues:
-
Peak Tailing: Ensure the sample is fully dissolved and the injection volume is not excessive. The TFA in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes.
-
Peak Fronting: This may indicate column overload. Reduce the sample concentration.
-
Conclusion
This application note details a reliable and reproducible HPLC method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase. The provided protocol, grounded in the principles of chiral recognition, offers a comprehensive guide for researchers and professionals in the pharmaceutical industry. By following this methodology and understanding the principles of optimization, users can confidently implement this method for routine quality control and research applications, ensuring the enantiomeric purity of this critical chiral building block.
References
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Application Notes and Protocols: Incorporation of Boc-5-Chloro-D-tryptophan into Antimicrobial Peptides
Introduction: Enhancing Antimicrobial Efficacy through Strategic Modification
The escalating threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1][2] Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption, making the development of resistance more difficult for bacteria.[1] A powerful strategy to enhance the potency and therapeutic profile of AMPs is the incorporation of unnatural amino acids.[3][4] This guide provides a detailed protocol for the incorporation of Boc-5-chloro-D-tryptophan into a model antimicrobial peptide using solid-phase peptide synthesis (SPPS), a cornerstone technique for peptide construction.[5][6]
The introduction of a halogen atom, such as chlorine, onto the indole ring of tryptophan can significantly modulate the peptide's biological activity.[7][8][9] Halogenation can increase the hydrophobicity of the amino acid side chain, potentially enhancing membrane interaction and disruption, a key mechanism for many AMPs.[7][8] Furthermore, the use of the D-enantiomer of 5-chlorotryptophan can confer increased resistance to proteolytic degradation, thereby improving the peptide's stability and bioavailability in vivo. This strategic modification offers a pathway to developing more robust and effective peptide-based therapeutics.[7][10]
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for synthesis, purification, and characterization of these modified antimicrobial peptides.
Foundational Principles: The Chemistry of Peptide Synthesis
The synthesis of peptides containing unnatural amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[6][11] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][12] The key advantage of SPPS is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple washing and filtration steps.[12][13]
Two primary strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the protecting group used for the α-amino group of the amino acids.[5][]
-
Boc Strategy: Utilizes an acid-labile Boc group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for final cleavage.[5]
-
Fmoc Strategy: Employs a base-labile Fmoc group, which is removed by a weak base, commonly piperidine. Side-chain protecting groups are acid-labile (tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[5][][15]
For the incorporation of this compound, we will utilize the Fmoc/tBu strategy for the synthesis of the peptide backbone. This approach is generally preferred for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and modifications.[5][15] The Boc group on the 5-chloro-D-tryptophan in this context refers to the protection of the indole nitrogen, which is crucial to prevent side reactions during the acidic conditions of the final cleavage step.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: Proposed mechanism of action for chlorinated antimicrobial peptides.
The increased hydrophobicity due to the chlorine atom can facilitate deeper insertion into the lipid bilayer of the bacterial membrane. [16]This, combined with the cationic nature of many AMPs that drives initial electrostatic attraction to the negatively charged bacterial surface, can lead to more efficient membrane permeabilization and cell death. [1][2]
Conclusion
The incorporation of this compound into antimicrobial peptides represents a powerful and rational approach to enhance their therapeutic potential. By following the detailed protocols outlined in this guide, researchers can successfully synthesize, purify, and characterize these modified peptides. The insights gained from evaluating their antimicrobial activity will contribute to the development of next-generation antibiotics capable of combating the growing challenge of antimicrobial resistance.
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Albericio, F. (2020). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols. Available at: [Link]
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Wang, C., Tervoort, S., Kuipers, O. P., & Broos, J. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology. Available at: [Link]
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van der Aart, L. T., et al. (2022). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. Available at: [Link]
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Wang, C., Tervoort, S., Kuipers, O. P., & Broos, J. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. University of Groningen Research Portal. Available at: [Link]
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ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
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Park, C., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]
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van der Aart, L. T., et al. (2022). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. Available at: [Link]
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Wang, C., Tervoort, S., Kuipers, O. P., & Broos, J. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. PMC - NIH. Available at: [Link]
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Li, J., et al. (2021). A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides. MDPI. Available at: [Link]
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Li, R., et al. (2022). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. MDPI. Available at: [Link]
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Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
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Kubicek, J., et al. (2019). α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures. Biochemistry. Available at: [Link]
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Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
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Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
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Yagami, T., et al. (1992). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Available at: [Link]
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- 16. Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cleavage Conditions for Boc-5-Chloro-D-tryptophan from Resin
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the critical process of cleaving Boc-5-Chloro-D-tryptophan from solid-phase synthesis resins. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your cleavage conditions for the highest purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of this compound from the resin. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My final product shows a significant amount of a side-product with a mass increase of +57 Da. What is the likely cause and how can I prevent it?
A1: A mass addition of +57 Da is a classic sign of tert-butylation of the indole ring of your 5-Chloro-D-tryptophan residue.[1] During the acidic cleavage with Trifluoroacetic Acid (TFA), the Boc protecting group is removed, generating a highly reactive tert-butyl cation.[2][3] This cation is a powerful electrophile that can attack the electron-rich indole nucleus of tryptophan.
Causality: The indole ring of tryptophan is highly susceptible to electrophilic attack. Without an effective "scavenger" to trap the tert-butyl cations, they will readily alkylate the tryptophan side chain.
Preventative Measures:
-
Optimize Your Scavenger Cocktail: The most effective way to prevent this is by using a well-designed scavenger cocktail. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.[1][4] A common and effective starting point is a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3][5]
-
Use Indole Protection: For particularly sensitive sequences, using Boc-5-Chloro-D-Trp(Boc)-OH during synthesis provides the most robust protection against alkylation.[1] The Boc group on the indole nitrogen shields it from electrophilic attack during cleavage.[5][6]
Q2: After cleavage, I'm observing incomplete removal of the peptide from the resin, resulting in low yield. What are the potential reasons and solutions?
A2: Incomplete cleavage is a common issue that can stem from several factors.[7]
Potential Causes & Solutions:
-
Insufficient Reagent Volume: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell and immerse the resin. A general guideline is 10-25 mL of cocktail per gram of resin.[6][7]
-
Inadequate Reaction Time: While many cleavages are complete within 1-2 hours, some sequences or resin types may require longer exposure to the acidic conditions.[8] It is advisable to perform a small-scale test cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[9]
-
Peptide Aggregation: The peptide may be aggregating on the resin, preventing the cleavage reagent from accessing the linker.[7] If you suspect aggregation, consider adding a small amount of a chaotropic agent like guanidine hydrochloride to the cleavage cocktail or gently sonicating the reaction mixture.
-
Highly Acid-Labile Resins: If you are using a very acid-sensitive resin, the cleavage may be an equilibrium process. In such cases, a flow-through method where fresh cleavage cocktail is continuously passed through the resin can improve yields.[6]
Q3: My crude peptide analysis shows multiple peaks close to the expected mass, suggesting other modifications. What could be happening?
A3: Besides tert-butylation, other side reactions can occur during TFA cleavage, especially with a sensitive residue like 5-Chloro-D-tryptophan.
Possible Side Reactions and Mitigation:
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation.[3] To minimize this, ensure you are using high-quality, peroxide-free ether for precipitation and consider degassing your solvents.[3] Including a scavenger like 1,2-ethanedithiol (EDT) can also help prevent oxidation.[6]
-
Reattachment to the Resin: The carbocation generated from the resin linker upon cleavage can react with the tryptophan indole ring, causing the peptide to irreversibly reattach to the resin.[3][6] Using a scavenger like TIS or EDT is crucial to quench this reactive species.
-
Sulfonation: If your peptide contains arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf), the byproducts of their cleavage can sulfonate the tryptophan indole ring.[3][6] Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this side reaction.[3][6]
Q4: The color of my cleavage mixture turned dark purple/black. Should I be concerned?
A4: A color change during cleavage is common, especially when working with tryptophan-containing peptides and certain scavengers. The cleavage mixture often progresses from yellow to red and sometimes to a dark purple as protecting groups are cleaved and react with the scavengers.[10] This is particularly true when cleaving from MBHA resins. While a color change itself is not necessarily indicative of a problem, it highlights the complex chemistry occurring. The final purity of your peptide, as determined by HPLC and mass spectrometry, is the ultimate indicator of a successful cleavage.
Frequently Asked Questions (FAQs)
What is the recommended general-purpose cleavage cocktail for this compound?
For most applications, a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) is a robust and effective starting point.[5] This mixture is less odorous than those containing thiols and is highly effective at scavenging tert-butyl cations. For peptides also containing other sensitive residues like cysteine or methionine, the addition of 1,2-ethanedithiol (EDT) or the use of Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[3][11]
How long should I perform the cleavage reaction?
A standard cleavage time is 1 to 2.5 hours at room temperature .[11] However, the optimal time can vary depending on the peptide sequence and the stability of other protecting groups.[8] For peptides with multiple arginine residues, longer reaction times may be required for complete deprotection.[11] A small-scale trial cleavage is always recommended to determine the optimal time for your specific peptide.[9]
Do I need to remove the N-terminal Boc group before the final cleavage?
No, the final cleavage cocktail, which is typically TFA-based, will simultaneously cleave the peptide from the resin and remove the N-terminal Boc group along with acid-labile side-chain protecting groups.[2]
Can the type of resin I use affect the cleavage outcome?
Absolutely. The linker chemistry of the resin dictates its acid lability and can also be a source of side reactions. For example, the Wang resin linker can be cleaved under acidic conditions to form a p-hydroxybenzyl cation, which can then alkylate the tryptophan indole ring, leading to a +106 Da mass addition.[1] If you encounter this issue, consider using a different resin, such as a 2-chlorotrityl chloride (2-CTC) resin, for future syntheses.[1]
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage
This protocol is essential for optimizing cleavage conditions without committing a large amount of your valuable peptide-resin.
-
Weigh approximately 20-50 mg of the dried peptide-resin into a small microcentrifuge tube.[9]
-
Prepare your chosen cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add 1 mL of the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature.
-
At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the supernatant.
-
Precipitate the peptide from the aliquot by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by HPLC and LC-MS to assess the completeness of the cleavage and deprotection, and to identify any side products.
Protocol 2: Standard Cleavage and Precipitation
-
Place the dried peptide-resin (e.g., 0.25 mmol scale) in a suitable reaction vessel.
-
Add 10 mL of the optimized cleavage cocktail to the resin.[2]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for the predetermined optimal time (e.g., 2 hours).
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 2 mL) and combine the filtrates.[6]
-
Concentrate the combined filtrate to approximately 10% of its original volume under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a 50 mL centrifuge tube containing cold (0 °C) diethyl ether (approximately 40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under high vacuum.
Data Summary
| Parameter | Recommendation | Rationale |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Effective for scavenging tert-butyl cations, less odorous.[5] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Broad-spectrum cocktail for sequences with multiple sensitive residues (Trp, Cys, Met).[3][11] | |
| Reaction Time | 1-2.5 hours | Sufficient for most cleavages; should be optimized with a trial run.[8][11] |
| Temperature | Room Temperature | Standard condition for TFA-based cleavage. |
| Cocktail Volume | 10-25 mL per gram of resin | Ensures complete swelling and immersion of the resin beads.[6] |
Visual Workflows
Caption: Troubleshooting workflow for this compound cleavage.
Caption: Standard experimental workflow for cleavage and precipitation.
References
-
Fields, G. B.; Noble, R. L. Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161–214. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
MDPI. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Org. Process Res. Dev.2021 . [Link]
-
PubMed. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]
- Google Patents. Process for the synthesis of a peptide having a trp residue.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
NIH. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
NIH. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Troubleshooting poor coupling efficiency of Boc-5-Chloro-D-tryptophan
Welcome to the technical support center for troubleshooting poor coupling efficiency of Boc-5-Chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your peptide synthesis protocols and achieve higher yields and purity.
Troubleshooting Guide: Addressing Common Coupling Failures
This section addresses specific experimental issues with detailed explanations of their underlying causes and step-by-step protocols for resolution.
Issue 1: Low to No Coupling Efficiency
Symptom: You observe a strong positive Kaiser test (deep blue beads) after a standard coupling cycle, indicating a high concentration of unreacted free amines on the resin. Subsequent analysis of the cleaved peptide by HPLC/MS shows a significant deletion sequence corresponding to the intended this compound position.
Root Cause Analysis:
The poor coupling of this compound is multifactorial, stemming from a combination of steric and electronic effects:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine, combined with the rigid indole side chain of tryptophan, creates significant steric hindrance.[][2] This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. The presence of the chloro-substituent at the 5-position further adds to this steric bulk.
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of such a hindered amino acid, leading to slow reaction kinetics and incomplete acylation.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[3][4] Tryptophan-rich sequences, in particular, can contribute to this phenomenon.[5]
Strategic Solutions & Protocols:
To overcome these challenges, a multi-pronged approach involving a more potent coupling reagent, optimized reaction conditions, and disruption of secondary structures is recommended.
Recommended Protocol: High-Efficiency Coupling with HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is demonstrably superior to more common reagents like HBTU for sterically demanding couplings.[6][7][8] This is because the 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester intermediate, which more effectively overcomes steric barriers.[7]
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell the peptide-resin in Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). A standard procedure is a 2-minute treatment followed by a 20-minute treatment.[9]
-
Wash the resin thoroughly with DCM, then Isopropanol (IPA), and finally DMF.
-
Neutralize the resin-bound amine salt with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2-minute treatments). Wash thoroughly with DMF.
-
-
Amino Acid Pre-activation:
-
In a separate reaction vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. This step is crucial to form the highly reactive OAt-ester before its introduction to the resin.[10]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or performing a double couple is advisable.[11]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor for the presence of free primary amines.[12]
-
If the test is positive (blue beads), drain the resin and repeat steps 2 and 3 (this is known as a "double coupling").[3]
-
If the test is negative or pale yellow, the coupling is complete. Wash the resin extensively with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
-
Issue 2: Side Product Formation Detected in Final Peptide
Symptom: HPLC analysis of the final cleaved peptide shows a major peak for the desired product, but also significant side peaks. Mass spectrometry suggests these could be related to modification of the tryptophan residue.
Root Cause Analysis:
The indole ring of tryptophan is electron-rich and susceptible to modification, particularly under the strongly acidic conditions of the final cleavage from the resin.[13][14]
-
Alkylation by Cations: During Boc-SPPS, the final cleavage is typically performed with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[15] These conditions generate reactive carbocations from the cleavage of the Boc groups and other side-chain protecting groups. The indole ring of tryptophan is a potent nucleophile and can be alkylated by these carbocations, leading to undesired adducts.[16] The electron-donating nature of the chloro-substituent at the 5-position does not significantly mitigate this reactivity.
-
Indole Nitrogen Modification: While less common during coupling, the indole nitrogen can undergo side reactions. Protecting the indole nitrogen with an additional Boc group [Fmoc-Trp(Boc)-OH] is a common strategy in Fmoc synthesis to prevent this and is also applicable in Boc synthesis strategies to enhance stability.[17][18]
Strategic Solutions & Protocols:
The key to preventing these side reactions is to efficiently trap the reactive carbocations generated during cleavage using a "scavenger cocktail."
Recommended Protocol: Cleavage with Scavengers
-
Preparation:
-
Dry the final peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for tryptophan-containing peptides. A common and effective mixture is "Reagent K".[13]
Reagent K Component Volume/Weight Percentage Purpose Trifluoroacetic Acid (TFA) 82.5% Cleavage Reagent Phenol 5% Scavenger (traps carbocations) Water 5% Scavenger, aids solubility Thioanisole 5% Scavenger (soft nucleophile) 1,2-Ethanedithiol (EDT) 2.5% Scavenger (reduces Met, traps cations) -
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin in a specialized cleavage vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum before purification by HPLC.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen of this compound?
While not always mandatory in Boc-SPPS, protecting the indole nitrogen with a formyl (For) group can offer additional security against side reactions, particularly acid-catalyzed degradation during repetitive TFA deprotection steps.[19] However, modern scavenger cocktails are highly effective, and for many sequences, unprotected Boc-5-Chloro-D-Trp-OH can be used successfully, simplifying the synthesis. The decision often depends on the overall sequence and the stringency of the final purity requirements.
Q2: Can I use a carbodiimide-based reagent like DCC or DIC for coupling?
While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are workhorse coupling reagents, they are generally less effective for sterically hindered amino acids like this compound when compared to modern uronium/aminium or phosphonium salt reagents.[20][21] If using DIC, it is essential to include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to form an active ester and suppress racemization.[21] However, for optimal results and to minimize the need for double coupling, HATU, HCTU, or COMU are the recommended choices.[17][20]
Q3: My peptide is aggregating. How can I improve the coupling of this compound in this case?
Peptide aggregation is a common cause of failed couplings.[3] To mitigate this, consider the following:
-
Solvent Choice: Incorporate structure-disrupting ("chaotropic") solvents. Using a mixture of DMF and DCM, or adding up to 20% N-Methyl-2-pyrrolidone (NMP) to your DMF can help improve solvation and break up secondary structures.[3][17]
-
Temperature: Gently warming the reaction vessel to 40-50°C can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the risk of side reactions like racemization.[17]
-
Double Coupling: As a standard practice for difficult residues, performing a second coupling with fresh reagents is often the most effective solution.[3][11]
Q4: What is the mechanistic advantage of HATU over HBTU?
The superiority of HATU lies in the electronic properties of its leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), compared to the 1-hydroxybenzotriazole (HOBt) in HBTU. The nitrogen atom at the 7-position of the HOAt ring is electron-withdrawing, which makes the resulting OAt-ester more reactive and a better leaving group than the OBt-ester formed by HBTU.[7] This enhanced reactivity leads to faster, more complete coupling reactions, which is especially critical for overcoming the steric hindrance of residues like this compound.[6][7]
Visualizing the Workflow & Mechanisms
To further clarify the recommended procedures and underlying chemistry, the following diagrams illustrate the key workflows and reaction mechanisms.
Caption: Recommended workflow for a high-efficiency HATU coupling cycle.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
Choi, H., & Aldrich, J. V. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue.
-
Das, S., & Suresh, P. (2014). Tryptophan rich peptides: influence of indole rings on backbone conformation. Biopolymers, 101(4), 386-397. [Link]
-
Wünsch, E., Jaeger, E., Kisfaludy, L., & Lŏw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of Boc-5-Chloro-D-tryptophan
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting strategies to minimize racemization of Boc-5-Chloro-D-tryptophan during peptide synthesis. Maintaining the stereochemical integrity of this valuable building block is paramount for the synthesis of biologically active peptides.
Understanding the Challenge: Racemization in Peptide Synthesis
Racemization is the conversion of a pure enantiomer, in this case, the D-isomer of 5-chlorotryptophan, into a mixture containing both D- and L-enantiomers.[1][2][3] This loss of stereochemical purity is a significant hurdle in peptide synthesis, as it can lead to the formation of diastereomeric peptides with diminished or altered biological activity and introduce significant purification challenges.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids during peptide bond formation?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1][4] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.[1] A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton.[1][3]
Q2: Are tryptophan derivatives particularly susceptible to racemization?
A2: Yes, certain amino acids are more prone to racemization than others. While histidine and cysteine are often cited as highly susceptible, tryptophan and its derivatives can also be problematic under specific conditions.[1][5][6] The electron-rich indole side chain can influence the acidity of the α-proton, potentially increasing the risk of racemization.
Q3: How does the Boc (tert-butyloxycarbonyl) protecting group influence racemization?
A3: The Boc protecting group, being a urethane-type protecting group, generally offers good protection against racemization compared to acyl-type protecting groups.[3][7] The delocalization of the nitrogen lone pair into the urethane carbonyl group makes the α-proton less acidic and oxazolone formation less favorable.[3] However, under non-optimized conditions, significant racemization can still occur.[3]
Troubleshooting Guide: Pinpointing and Resolving Racemization Issues
This section provides a structured approach to troubleshooting racemization of this compound in your synthesis workflow.
Issue 1: High Levels of L-Isomer Detected in the Final Peptide
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[1] Uronium/aminium-based reagents (e.g., HBTU, HATU) are generally more efficient and lead to less racemization.[1][8] | Primary: Switch to a phosphonium salt reagent like PyBOP or a uronium/aminium reagent such as HCTU or COMU.[8] Secondary: If using a carbodiimide, always include a racemization-suppressing additive.[7] |
| Absence or Ineffective Additive | Additives like HOBt, HOAt, and Oxyma Pure form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[5][8] | Primary: Incorporate an additive into your coupling protocol. Oxyma Pure is often considered a highly effective and safer alternative to HOBt.[7] HOAt is also highly effective at suppressing racemization.[8] |
| Base-Mediated Racemization | The tertiary base used during coupling can abstract the α-proton of the activated amino acid.[4] Stronger and less sterically hindered bases increase this risk. | Primary: Use a weaker, sterically hindered base. N-methylmorpholine (NMM) is a good starting point. For highly sensitive couplings, consider the even more hindered base 2,4,6-collidine.[9][10] Secondary: Carefully control the stoichiometry of the base. Use the minimum amount required for the reaction to proceed efficiently. |
| Prolonged Activation Time | The longer the activated this compound exists in solution before coupling, the greater the opportunity for racemization to occur.[9] | Primary: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin or the other amino acid component immediately after preparation.[9] |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of racemization.[4][11] | Primary: Perform the coupling reaction at room temperature or below. If using microwave-assisted synthesis, consider lowering the coupling temperature.[10] |
Issue 2: Inconsistent Racemization Levels Between Batches
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Variability in Reagent Quality | The purity of coupling reagents, additives, and bases can impact the extent of racemization. | Primary: Use high-purity, peptide-synthesis-grade reagents. Store reagents under appropriate conditions to prevent degradation. |
| Inconsistent Reaction Conditions | Minor variations in reaction time, temperature, or the rate of addition of reagents can lead to different levels of racemization. | Primary: Standardize your protocol. Use a consistent and well-documented procedure for every synthesis. |
| Solvent Effects | The choice of solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting racemization.[4] | Primary: Use dry, high-purity solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For challenging sequences prone to aggregation, consider solvent mixtures like DMSO/DMF.[8] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HCTU)
-
Racemization suppressing additive (e.g., Oxyma Pure)
-
Sterically hindered base (e.g., N-methylmorpholine - NMM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound (1.5 eq.), HCTU (1.45 eq.), and Oxyma Pure (1.5 eq.) in a minimal amount of anhydrous DMF.
-
Add NMM (3.0 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activation mixture to the swollen resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Analytical Method for Determining Enantiomeric Purity
Determining the enantiomeric purity of the final peptide is crucial. Chiral chromatography is the most common method.[12]
Method: Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N HCl at 110°C for 24 hours. Note that some racemization can occur during hydrolysis, so this should be considered when interpreting the results.[12] To correct for hydrolysis-induced racemization, hydrolysis in deuterated acid can be performed, followed by LC-MS analysis.[13]
-
Derivatization (if necessary): Some chiral columns may require derivatization of the amino acids to achieve separation. This typically involves reaction with a chiral derivatizing agent.
-
Chromatographic Separation: Inject the hydrolyzed and derivatized (if applicable) sample onto a suitable chiral HPLC column.
-
Detection and Quantification: Use a UV detector to monitor the elution of the D- and L-isomers of 5-chlorotryptophan. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Alternatively, comprehensive two-dimensional gas chromatography can also be employed for the resolution and quantification of amino acid enantiomers.[14]
Visualizing the Racemization Mechanism
Caption: Mechanism of racemization and its suppression.
References
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020). PubMed. Retrieved from [Link]
-
amino acid analysis. (n.d.). Retrieved from [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. (n.d.). ACS Publications. Retrieved from [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). NIH. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH. Retrieved from [Link]
-
Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. (2021, November 11). NIH. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI. Retrieved from [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). NIH. Retrieved from [Link]
-
Analysis of the Racemization of Tryptophan. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Retrieved from [Link]
-
Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. (n.d.). ChemRxiv. Retrieved from [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA. Retrieved from [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. (2023, March 22). Frontiers. Retrieved from [Link]
-
Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 13. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Boc-5-Chloro-D-tryptophan
Welcome, researchers and peptide chemists. This guide provides expert-driven troubleshooting for the unique challenges encountered when purifying synthetic peptides incorporating Boc-5-Chloro-D-tryptophan. The inherent hydrophobicity and potential for side reactions of this modified amino acid require carefully optimized strategies. This resource is structured in a question-and-answer format to directly address common issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity & Synthesis Issues
Q1: My crude peptide purity is very low after cleavage. What are the likely causes related to 5-Chloro-D-tryptophan?
A1: Low crude purity often points to issues during synthesis or the final cleavage and deprotection step, which are exacerbated by sensitive residues like tryptophan.
-
Expertise & Experience: The indole ring of tryptophan is susceptible to modification by cationic species generated during synthesis and cleavage. The tert-butyl cation, released during Boc deprotection, is a primary culprit that can alkylate the tryptophan residue.[1] While the 5-chloro substitution offers some protection against oxidation, it does not prevent alkylation.
-
Troubleshooting Steps:
-
Scavenger Optimization: During the final cleavage from the resin with strong acids like Trifluoroacetic Acid (TFA), the use of a "scavenger" cocktail is non-negotiable.[2] These molecules trap reactive carbocations. For tryptophan-containing peptides, a robust scavenger mix is critical.
-
Incomplete Deprotection: Incomplete removal of the Nα-Boc group can lead to deletion sequences.[2] Ensure your deprotection steps (e.g., with 25-50% TFA in Dichloromethane (DCM)) are sufficiently long (20-30 minutes) and that the resin is properly swollen.[2]
-
Side-Chain Protection: While this compound is often used without additional side-chain protection on the indole nitrogen, certain sequences prone to aggregation or side reactions might benefit from a labile protecting group like formyl (CHO).[1][3] This group is typically removed during the final cleavage.[1][3]
-
-
Recommended Scavenger Cocktail for Tryptophan-Containing Peptides:
| Scavenger | Typical % (v/v) in TFA | Purpose |
| Water | 2.5 - 5.0% | Proton source, helps suppress side reactions. |
| Triisopropylsilane (TIS) | 1.0 - 2.5% | Potent carbocation scavenger, particularly for tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects against methionine oxidation and scavenges. |
| Thioanisole | 5.0% | Scavenger for protecting groups from arginine and tryptophan. |
Reversed-Phase HPLC (RP-HPLC) Purification Challenges
The 5-chloro modification significantly increases the hydrophobicity of the tryptophan residue, which directly impacts its behavior during RP-HPLC.
Q2: I'm observing poor peak shape (tailing or broadening) during RP-HPLC. How can I fix this?
A2: Poor peak shape is a common issue, often caused by secondary interactions between the peptide and the stationary phase or issues with solubility.
-
Expertise & Experience: Peak tailing for peptides often results from unwanted ionic interactions with residual silanol groups on the silica-based stationary phase.[4] Broad peaks can indicate slow kinetics, on-column aggregation, or a poor choice of mobile phase. The hydrophobicity of 5-Cl-Trp can exacerbate these issues.
-
Troubleshooting Workflow:
Fig 1. Troubleshooting workflow for poor HPLC peak shape. -
Detailed Steps:
-
Optimize TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[5] It pairs with positively charged residues and masks silanol groups, improving peak shape. Ensure your mobile phases (both aqueous and organic) contain at least 0.1% TFA.[5][6]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can significantly improve peak shape for hydrophobic peptides.[4][7] This enhances solubility, reduces mobile phase viscosity, and improves mass transfer kinetics.[4]
-
Check Sample Solvent: Dissolve your crude peptide in a solvent as similar to the initial mobile phase (e.g., 0.1% TFA in water) as possible.[8] If solubility is an issue, use a minimal amount of a stronger solvent like DMSO, DMF, or Guanidine-HCl, but be aware this can cause peak distortion if the injection volume is too large.[5][9][10]
-
Adjust Gradient: A steep gradient can cause peaks to broaden.[11] Try a shallower gradient (e.g., 0.5% B/min instead of 1.0% B/min) around the expected elution time of your peptide.[5]
-
Q3: My peptide is co-eluting with an impurity. How can I improve the separation?
A3: Achieving baseline separation is key to high purity. When impurities are chromatographically similar to the target peptide, you must alter the selectivity of your method.
-
Expertise & Experience: Selectivity in RP-HPLC is governed by the "chromatographic triangle": stationary phase, mobile phase, and temperature. Changing any of these parameters can alter the relative retention times of your peptide and the co-eluting impurity.
-
Strategies for Improving Resolution:
-
Change the Organic Modifier: The most common organic modifier is acetonitrile (ACN). Switching to methanol (MeOH) or isopropanol (IPA) can dramatically alter selectivity because they have different interactions with the peptide and the stationary phase.[12]
-
Modify the Stationary Phase: Peptides containing the highly hydrophobic this compound may be too strongly retained on a standard C18 column. Switching to a less hydrophobic stationary phase, like a C8 or C4 column, can reduce retention time and potentially improve separation from less hydrophobic impurities.[4][5][12]
-
Adjust Mobile Phase pH: While less common for routine purification due to potential peptide instability, changing the pH (if your column allows) can alter the charge state of acidic or basic residues, leading to significant shifts in retention time.[13][14] This is an advanced technique and requires a pH-stable column (e.g., a hybrid-silica column).[13]
-
Focus the Gradient: Once you have analytical separation, create a very shallow "focused" gradient for your preparative run.[7][13] For example, if your peptide elutes at 45% ACN in a 0-100% gradient, try a preparative gradient of 35-55% ACN over a longer period.
Fig 2. Strategy for resolving co-eluting impurities. -
Post-Purification & Handling
Q4: My purified, lyophilized peptide is difficult to dissolve. What should I do?
A4: Solubility issues are very common with hydrophobic peptides, especially those containing modifications like 5-Cl-Trp.
-
Expertise & Experience: The final counter-ion on your peptide can significantly impact its properties. Peptides purified with TFA will exist as TFA salts, which can sometimes affect solubility and can be problematic for biological assays.[15][16][17] The inherent hydrophobicity of your peptide is the primary driver of poor solubility.
-
Troubleshooting Solubility:
-
Initial Solvent Choice: Start with deionized water. If that fails, add a small amount of an acid (like acetic acid if your peptide is basic) or a base (like ammonium hydroxide if your peptide is acidic) to promote ionization.
-
Use Organic Solvents: For very hydrophobic peptides, you may need to first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or ACN, and then slowly add your aqueous buffer to this solution with vortexing.[10]
-
Salt Exchange: If residual TFA is suspected to be the issue for downstream applications, a salt exchange procedure can be performed.[15] This typically involves dissolving the peptide in a solution containing a different acid (like HCl), and then re-lyophilizing.[5][15] This should be done with caution as it can affect peptide stability.
-
Detailed Experimental Protocol
Protocol 1: General RP-HPLC Purification of a Boc-5-Cl-D-Trp Peptide
This protocol provides a starting point for purification. It must be optimized based on analytical HPLC scouting runs.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
If solubility is low, add Mobile Phase B dropwise until the peptide dissolves, or use a minimal amount of DMSO.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial.
-
-
Chromatography Method (Example):
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size). For highly hydrophobic peptides, consider a C8 or C4 column.[18]
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 22 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Column Temperature: 40 °C.[7]
-
Gradient:
-
Step 1 (Scouting): 5-65% Mobile Phase B over 60 minutes.
-
Step 2 (Optimization): Based on the scouting run, create a shallower, focused gradient around the elution point of the target peptide. For example, if the peptide elutes at 35 minutes (corresponding to ~40% B), an optimized gradient might be 30-50% B over 40 minutes.[5]
-
-
-
Fraction Collection & Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and Mass Spectrometry (LC-MS).
-
-
Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled solution (e.g., in a dry ice/acetone bath or a -80 °C freezer).
-
Lyophilize until a dry, fluffy powder is obtained.
-
References
- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved January 15, 2026.
- Advanced ChemTech. (n.d.). TFA – Strong Acid for Peptide Cleavage Trifluoroacetic Acid; 76-05-1. Retrieved January 15, 2026.
-
LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved January 15, 2026, from [Link]
-
GenScript. (n.d.). Impact of TFA - A Review. Retrieved January 15, 2026, from [Link]
-
Costanzo, L. D., et al. (2018, June 22). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4166-4176. [Link]
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved January 15, 2026.
-
Waters Corporation. (n.d.). What are the ways to optimize peak shape and improve chromatography for nano LC separations? - WKB237325. Retrieved January 15, 2026, from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved January 15, 2026, from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved January 15, 2026, from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved January 15, 2026, from [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026.
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved January 15, 2026, from [Link]
-
YMC America. (n.d.). Strategic peptide purification. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? Retrieved January 15, 2026, from [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 15, 2026.
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved January 15, 2026, from [Link]
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 15, 2026.
- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. lifetein.com [lifetein.com]
- 16. genscript.com [genscript.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of Boc-5-Chloro-D-tryptophan
Welcome to the technical support center for the synthesis of Boc-5-Chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and optimize your experimental work.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable chiral building block in medicinal chemistry, primarily involves the protection of the α-amino group of 5-Chloro-D-tryptophan with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. Key challenges include preventing racemization, minimizing side-product formation, and achieving efficient purification. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from cause to solution, empowering you to make informed decisions in your experiments.
Issue 1: Low Reaction Yield (<70%)
A diminished yield is one of the most frequent challenges. The root cause often lies in incomplete reactions, degradation of the starting material or product, or suboptimal reaction conditions.
-
Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal pH: The pH of the reaction mixture is critical for the acylation of the amino group. For reactions involving di-tert-butyl dicarbonate (Boc)₂O, maintaining a basic pH (typically 8.5-10) is essential to ensure the amino group is sufficiently nucleophilic. This is often achieved using a base like sodium bicarbonate or sodium carbonate in an aqueous/organic solvent mixture.
-
Reagent Stoichiometry: An insufficient amount of the Boc-protecting agent, (Boc)₂O, will lead to an incomplete reaction. It is common practice to use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Hydrolysis of (Boc)₂O: In aqueous basic solutions, (Boc)₂O can hydrolyze. While some hydrolysis is unavoidable, it can be minimized by ensuring efficient mixing of the biphasic system (if used) and not running the reaction for an excessively long time.
-
Workup and Extraction Losses: Significant product loss can occur during the aqueous workup and extraction phases. Ensure the pH is correctly adjusted to ~2-3 with a non-oxidizing acid like citric acid or cold dilute HCl before extraction to protonate the carboxylic acid and move the product into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate) will maximize recovery.
-
Issue 2: Poor Purity & Presence of Side-Products
The presence of impurities complicates purification and can affect downstream applications. Understanding the origin of these side-products is key to their elimination.
-
Question: My final product shows multiple spots on TLC or extra peaks in HPLC/NMR. What are these impurities and how can I avoid them?
-
Answer:
-
Di-Boc Species: Over-protection can occur, leading to the formation of a di-Boc species where the indole nitrogen is also protected. This is more likely with a large excess of (Boc)₂O and prolonged reaction times. To mitigate this, use a modest excess of the protecting agent (around 1.1 eq) and monitor the reaction closely.
-
Racemization: Although less common under standard Boc-protection conditions, racemization can occur, leading to the presence of the L-enantiomer. This compromises the chiral integrity of your product. It is crucial to avoid high temperatures and strongly basic conditions for extended periods. Chiral HPLC is the definitive method to assess enantiomeric purity.
-
Unreacted Starting Material: As discussed in the low yield section, incomplete reactions will leave unreacted 5-Chloro-D-tryptophan. This can often be removed during the acidic workup, as the free amino acid is more soluble in the aqueous phase.
-
Byproducts from (Boc)₂O: Tert-butanol and carbon dioxide are the main byproducts from the reaction of (Boc)₂O. These are volatile and typically removed during solvent evaporation.
-
Issue 3: Difficult Purification
Even with a successful reaction, isolating the pure product can be a challenge.
-
Question: I'm having trouble purifying my this compound. What is the recommended method?
-
Answer:
-
Acid-Base Extraction: The most effective initial purification step is a proper acid-base workup. After the reaction, the mixture is typically acidified. This protonates your product's carboxylic acid, making it soluble in organic solvents like ethyl acetate, while the unreacted amino acid (if any) remains in the aqueous phase. A subsequent wash of the organic layer with brine will help to remove residual water and water-soluble impurities.
-
Crystallization: Boc-protected amino acids are often crystalline solids. After extraction and drying, concentrating the organic solvent and adding an anti-solvent (like hexanes or heptane) can induce crystallization, which is an excellent method for purification.
-
Column Chromatography: If crystallization is unsuccessful or does not yield a product of sufficient purity, flash column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol, is often effective. A small amount of acetic acid is sometimes added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent system for this reaction?
-
A1: A biphasic system of 1,4-dioxane and water, or tetrahydrofuran (THF) and water, is commonly used. This allows for the dissolution of both the amino acid (as a salt in the aqueous phase) and the (Boc)₂O (in the organic phase), facilitating the reaction at the interface.
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The product, this compound, will have a higher Rf value than the starting material, 5-Chloro-D-tryptophan, due to the non-polar Boc group. Staining with ninhydrin is also useful, as the starting material will stain (positive for a primary amine) while the product will not.
-
-
Q3: What are the expected spectroscopic data for this compound?
-
A3: While specific shifts will depend on the solvent, for ¹H NMR you should expect to see the characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the indole protons, and the α- and β-protons of the tryptophan backbone. In Mass Spectrometry (ESI-), you should observe the [M-H]⁻ ion at the expected m/z.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to be a self-validating system with checkpoints for ensuring a high-yield, high-purity synthesis.
Materials & Reagents
| Reagent/Material | Quantity (for 1g scale) | Molar Eq. | Notes |
| 5-Chloro-D-tryptophan | 1.00 g | 1.0 | Starting material |
| 1,4-Dioxane | 10 mL | - | Solvent |
| Water (Deionized) | 10 mL | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 0.75 g | 2.1 | Base |
| Di-tert-butyl dicarbonate | 1.07 g | 1.1 | Boc-protecting agent |
| Ethyl Acetate | 50 mL | - | Extraction solvent |
| 1M Citric Acid Solution | ~20 mL | - | For acidification |
| Brine | 20 mL | - | For washing |
| Anhydrous Sodium Sulfate | As needed | - | Drying agent |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, suspend 5-Chloro-D-tryptophan (1.00 g) in a mixture of 1,4-dioxane (10 mL) and water (10 mL).
-
Basification: Add sodium bicarbonate (0.75 g) to the suspension. Stir at room temperature until the solid dissolves and the solution becomes clear. The pH should be around 9.
-
Boc Protection: To the clear solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.07 g) portion-wise over 5 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring (Checkpoint): After 4 hours, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with 10% MeOH/DCM. Visualize under UV light and then stain with ninhydrin. A successful reaction will show the disappearance of the starting material spot (ninhydrin positive) and the appearance of a new, higher Rf product spot (ninhydrin negative).
-
Quenching & Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Aqueous Workup: Dilute the remaining aqueous residue with 20 mL of water. Wash with 20 mL of diethyl ether or hexanes to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification (Checkpoint): Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M citric acid solution. A white precipitate of the product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a white foam or solid.
-
Purification: The crude product can be further purified by crystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography if necessary.
Visualizing the Workflow
Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]
Overcoming challenges in the characterization of Boc-5-Chloro-D-tryptophan peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-5-Chloro-D-tryptophan peptides. As a Senior Application Scientist, I have designed this guide to provide expert insights and practical solutions to the unique challenges encountered during the synthesis, purification, and characterization of these modified peptides. This resource is structured to offer both quick answers through FAQs and in-depth troubleshooting for more complex experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: Why is my final peptide purity lower than expected after cleavage?
A: Low purity after cleavage is often due to side reactions involving the tryptophan indole ring during the removal of the Boc protecting group and cleavage from the resin. The electron-rich indole ring is susceptible to modification by carbocations generated from protecting groups.[1][2] It is highly recommended to protect the indole nitrogen of tryptophan, for instance with a formyl (For) group, to prevent side reactions like tert-butylation.[2] Additionally, using a scavenger cocktail during cleavage is crucial to quench reactive cationic species.
Q2: My mass spectrometry results show multiple peaks with a mass difference of +34 Da. What are these?
A: A mass shift of +34 Da is indicative of chlorination. The presence of multiple peaks suggests incomplete chlorination or the presence of both chlorinated and non-chlorinated peptide species. The characteristic isotopic pattern of chlorine (a 3:1 ratio of ³⁵Cl to ³⁷Cl) should be visible in the mass spectrum for each chlorinated peptide, with the second isotopic peak being 2 Da higher.[3][4]
Q3: During HPLC purification, I see a peak with a longer retention time than my unmodified peptide. Is this the chlorinated peptide?
A: Yes, this is highly likely. The addition of a chlorine atom to the tryptophan residue increases its hydrophobicity. In reversed-phase HPLC (RP-HPLC), more hydrophobic peptides interact more strongly with the stationary phase, resulting in a longer retention time.[5]
Q4: Can I use standard UV detection for my chlorinated peptide?
A: Yes, standard UV detection at 210-220 nm for the peptide backbone is effective. Additionally, the tryptophan indole ring absorbs light around 280 nm, which can also be used for detection.[6]
II. Troubleshooting Guides
Problem 1: Ambiguous Mass Spectrometry Results
Symptom: Difficulty in confirming the presence and location of the 5-Chloro-D-tryptophan modification. The isotopic pattern is unclear, or fragmentation doesn't provide a definitive answer.
Potential Causes:
-
Low resolution of the mass spectrometer.
-
Co-elution of chlorinated and non-chlorinated peptides.
-
Suboptimal fragmentation energy.
Recommended Solutions:
-
High-Resolution Mass Spectrometry: Employ high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to clearly resolve the isotopic pattern of chlorine.[3] The expected mass difference between the ³⁵Cl and ³⁷Cl isotopes is approximately 1.997 Da.
-
Tandem MS (MS/MS) Analysis: Perform MS/MS to fragment the peptide. The fragmentation pattern will help to pinpoint the location of the modification. Look for a mass shift of +33.96 Da in the fragment ions containing the 5-Chloro-D-tryptophan residue.
-
Optimized HPLC Separation: Improve the separation of chlorinated and non-chlorinated species by optimizing the HPLC gradient. A shallower gradient can enhance the resolution between peaks.[5]
Experimental Protocol: High-Resolution LC-MS/MS for Chlorinated Peptides
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-40% B over 20 minutes) to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire data in the m/z range covering the expected charge states of your peptide.
-
MS/MS (MS2): Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Select the precursor ion corresponding to the chlorinated peptide for fragmentation.
-
Data Analysis: Look for the characteristic isotopic signature of chlorine in the MS1 scan and identify fragment ions in the MS2 scan that confirm the location of the chloro-modification.
-
Problem 2: Poor Resolution in HPLC Purification
Symptom: Co-elution of the desired this compound peptide with deletion sequences or other synthesis-related impurities.
Potential Causes:
-
Inappropriate HPLC column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Presence of diastereomers.
Recommended Solutions:
-
Column Selection: For most peptides, a C18 column is a good starting point. If co-elution persists, consider a different stationary phase, such as C8 or phenyl-hexyl, which offer different selectivities.
-
Gradient Optimization: A shallower gradient will increase the separation between closely eluting peaks.
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing reagent. Varying its concentration or using an alternative like formic acid can sometimes improve resolution.
-
Orthogonal Chromatography: If RP-HPLC is insufficient, consider a secondary purification step using a different chromatographic mode, such as ion-exchange (IEX) or hydrophilic interaction chromatography (HILIC).[6][7]
Data Presentation: HPLC Gradient Optimization
| Gradient Profile | % Acetonitrile / min | Resolution (between target and key impurity) |
| Rapid | 5% | Poor (< 0.8) |
| Standard | 2% | Acceptable (1.0 - 1.2) |
| Shallow | 0.5% | Excellent (> 1.5) |
Problem 3: Suspected On-Resin or Cleavage-Induced Side Reactions
Symptom: Presence of unexpected byproducts in the crude peptide mixture, such as oxidized or alkylated tryptophan.
Potential Causes:
-
Oxidation of the tryptophan indole ring.
-
Alkylation of the tryptophan by carbocations generated during cleavage.[1]
-
Incomplete removal of protecting groups.
Recommended Solutions:
-
Indole Protection: During synthesis, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen. This significantly reduces side reactions during cleavage.
-
Scavenger Cocktail: Use an effective scavenger cocktail during the final TFA cleavage step. A common and effective non-odorous mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing other sensitive residues, a more complex cocktail may be necessary.
-
Degas Solvents: Use degassed solvents for both synthesis and purification to minimize oxidation.
Visualization: Cleavage and Deprotection Workflow
Caption: Workflow for peptide cleavage and initial workup.
III. Concluding Remarks
The successful characterization of this compound peptides hinges on a proactive approach to mitigating potential challenges. By understanding the chemical properties of this modified amino acid and implementing the robust protocols outlined in this guide, researchers can significantly improve the purity, yield, and analytical clarity of their target peptides. Careful selection of protecting groups, optimization of purification methods, and the use of high-resolution analytical techniques are paramount to achieving reliable and reproducible results.
References
- Google. (n.d.). Current time information in Ottawa, CA.
- Guan, Y., et al. (2017).
- Rogowska-Wrzesinska, A., et al. (2019).
- Rogowska-Wrzesinska, A., et al. (2019). Analysis of protein chlorination by mass spectrometry.
- Guan, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water.
- Guan, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water.
- Sana, B., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.
- Lazo, T. A., et al. (2025). Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv.
- Lazo, T. A., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Mant, C. T., & Hodges, R. S. (2007).
- Mant, C. T., & Hodges, R. S. (n.d.).
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Moodle@Units. (n.d.). solid phase peptide.
- Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Das, D., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.
- Williamson, B. L., et al. (1994). Analytical Characterization of Peptide Contaminants of L-tryptophan. PubMed.
- Nanga, R. P. R., et al. (2012). Structural Characterization of Two Pore-Forming Peptides: Consequences of Introducing a C-Terminal Tryptophan. PMC - NIH.
- Gao, X., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed.
- El-Aga, M. S., et al. (2020). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. PubMed.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. peptide.com [peptide.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Stability of the Boc Group on Tryptophan's Indole Nitrogen
Welcome to the technical support center for navigating the complexities of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan (Trp) residues. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the chemical synthesis of tryptophan-containing peptides and molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your compounds.
The use of Nin-Boc-tryptophan is a strategic choice to prevent side reactions, such as oxidation or alkylation, at the indole ring during peptide synthesis.[1][2] However, the acid-labile nature of the Boc group itself presents a unique set of stability challenges, particularly during the deprotection of the α-amino (Nα) Boc group in Boc-based solid-phase peptide synthesis (SPPS) or during final cleavage from the resin.[3][4] This guide offers expert insights and field-proven protocols to address these issues head-on.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations of the underlying chemistry and actionable solutions.
Issue 1: Premature or Unintended Loss of the Nin-Boc Group During Nα-Boc Deprotection
Question: During my Boc-SPPS workflow, I'm observing a significant loss of the Nin-Boc group from my tryptophan residue when I treat the peptide-resin with trifluoroacetic acid (TFA) to remove the Nα-Boc group. How can I prevent this?
Probable Cause: The Nin-Boc group, while more stable than the Nα-Boc group, is still susceptible to cleavage under acidic conditions.[5] The repeated exposure to standard TFA deprotection cocktails (e.g., 50% TFA in dichloromethane, DCM) throughout the synthesis can lead to cumulative, partial deprotection of the indole nitrogen.[3] The electron-rich indole ring can also influence the rate of acid-catalyzed hydrolysis.
Solution:
-
Use Milder Acidic Conditions for Nα-Boc Removal: Instead of a high concentration of TFA, consider using a less aggressive acid treatment for the Nα-Boc deprotection steps. While complete removal of the Nα-Boc group is necessary, optimizing the acid concentration and exposure time is key. For instance, using 1-2M HCl in an organic solvent like dioxane is a common alternative to TFA in solid-phase synthesis to avoid side reactions.[]
-
Minimize TFA Exposure Time: Reduce the duration of the TFA treatment to the minimum time required for complete Nα-Boc removal. Monitor the deprotection reaction closely using a qualitative method like the Kaiser test to avoid unnecessarily long exposure.
-
Employ an Orthogonal Protection Strategy: For complex syntheses where the Nin-Boc group's lability is a persistent issue, consider an orthogonal protecting group for the indole nitrogen that is stable to acids but can be removed under different conditions. For example, the formyl (For) group is base-labile, and the allyloxycarbonyl (Aloc) group can be removed with a palladium catalyst.[7][8] However, be aware of potential side reactions like formyl group migration with Trp(For).[7]
Issue 2: Alkylation of the Tryptophan Indole Ring Following Nin-Boc Deprotection
Question: After the final cleavage and deprotection of my peptide from the resin using a strong acid like hydrogen fluoride (HF) or TFA, my mass spectrometry analysis shows a mass addition of +56 Da on my tryptophan-containing peptide. What is causing this modification?
Probable Cause: This mass increase is a classic sign of tert-butylation of the tryptophan indole ring.[9] During the acid-mediated cleavage of any Boc group, a reactive tert-butyl cation is generated.[4][10] If the Nin-Boc group is removed, the newly exposed, nucleophilic indole nitrogen or other positions on the indole ring can be attacked by this carbocation, leading to an unwanted alkylation side reaction.[9][11]
Solution:
-
Incorporate Cation Scavengers: The most effective way to prevent this side reaction is to include a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains.[11] For tryptophan, effective scavengers include:
-
Optimize the Cleavage Cocktail: A well-designed cleavage cocktail is crucial for minimizing side reactions. A common and effective general-purpose cocktail is the "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) and is suitable for peptides with multiple sensitive residues.[13] For peptides containing tryptophan, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often sufficient.[1][13]
Table 1: Recommended Scavenger Cocktails for Final Cleavage
| Scavenger Cocktail Composition | Target Residues | Purpose |
| TFA/TIS/H₂O (95:2.5:2.5) | Trp | General-purpose cocktail for scavenging tert-butyl cations.[13] |
| TFA/Thioanisole/EDT/Anisole | Trp, Met, Cys | Broad-spectrum protection against alkylation and oxidation. |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg | Comprehensive protection for peptides with multiple sensitive residues.[13] |
Issue 3: Incomplete Deprotection of the Nin-Boc Group
Question: My final product analysis indicates that the Nin-Boc group on tryptophan is still partially or fully intact, even after treatment with my standard cleavage cocktail. Why is this happening, and how can I ensure complete removal?
Probable Cause: While the Nin-Boc group is acid-labile, its removal can sometimes be more difficult than the removal of Boc groups from aliphatic amines due to electronic effects of the indole ring. Several factors could contribute to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The cleavage cocktail may not be acidic enough to efficiently remove the Nin-Boc group.
-
Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration.
-
Steric Hindrance: In some sequences, the local environment of the tryptophan residue might sterically hinder the access of the acid to the Boc group.
Solution:
-
Increase Reaction Time or Temperature: Extend the duration of the cleavage reaction and monitor its progress. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase the risk of side reactions, making the use of scavengers even more critical.[9]
-
Use a Stronger Acid System: If extended time is not effective, a stronger acid cocktail may be necessary. For instance, HF is a more potent reagent than TFA for cleaving protecting groups.[3] However, due to its hazardous nature, it requires specialized equipment.
-
Post-Cleavage Treatment: If the Nin-Boc group persists after the initial cleavage, it may be possible to remove it in a subsequent step. Treatment of the purified peptide with a solution of dilute acetic acid can facilitate the decarboxylation of the intermediate indole-carboxy moiety that forms after the initial loss of the tert-butyl group.[2]
Experimental Protocol: Standard Nin-Boc Deprotection and Cleavage
This protocol outlines a standard procedure for the final cleavage of a peptide from the resin with simultaneous deprotection of the Nin-Boc group.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a tryptophan-containing peptide, a typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent for purification by HPLC.
Frequently Asked Questions (FAQs)
Q1: Is the Nin-Boc group completely stable to the basic conditions used for Fmoc group removal? A1: Yes, the Boc group is generally stable under the basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc protecting group, making it an excellent orthogonal protecting group in Fmoc-based SPPS.[4][14]
Q2: Can I selectively remove the Nα-Boc group without affecting the Nin-Boc group? A2: Achieving complete selectivity can be challenging due to the similar acid-labile nature of both Boc groups. However, by using milder acidic conditions and carefully controlling the reaction time, it is possible to preferentially cleave the more labile Nα-Boc group while minimizing the loss of the Nin-Boc group.[5]
Q3: Are there any analytical methods to easily detect tert-butylation of tryptophan? A3: Yes, the most direct method is mass spectrometry (MS). A mass increase of 56.11 Da corresponds to the addition of a tert-butyl group.[9] Reversed-phase HPLC can also often separate the alkylated product from the desired peptide, appearing as a distinct, typically more hydrophobic (later eluting) peak.
Q4: What is the mechanism of Boc group removal by acid? A4: The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to release carbon dioxide and a stable tert-butyl cation.[4][15]
Visualizing the Process
Diagram 1: The Problem of tert-Butyl Cation Alkylation
This diagram illustrates the generation of the reactive tert-butyl cation during the deprotection of a Boc group and its subsequent problematic reaction with the tryptophan indole side chain.
Caption: Generation of tert-butyl cation and subsequent side reaction.
Diagram 2: Troubleshooting Workflow for Nin-Boc Stability Issues
This workflow provides a logical decision-making process for addressing common problems encountered with Nin-Boc tryptophan.
Caption: Troubleshooting decision tree for N-in-Boc-Trp issues.
References
- Benchchem. (n.d.). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Fridkin, M., Gilon, C., & Fridkin, M. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures (U.S. Patent No. 5,300,651). U.S.
- ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
- Garlyle, A. M., et al. (2013). Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. Journal of Peptide Science, 19(10), 619-626.
- Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558.
- Benchchem. (n.d.). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Benchchem. (n.d.). Experimental procedure for N-Boc deprotection of 6-methyl-L-tryptophan.
- BOC Sciences. (n.d.). BOC-amino acids.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Guerlavais, T., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Akinnuoye, G. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4822-4828.
- ResearchGate. (n.d.). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- Franzén, H., Grehn, L., & Ragnarsson, U. (1983). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives.
- Akinnuoye, G. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23825-23832.
- MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5396.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sun, H., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(8), 11591-11604.
- Franzén, H., Grehn, L., & Ragnarsson, U. (1983). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.
- Reinkemeier, C. D., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(51), 23417-23424.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,....
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis.
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 7. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Tryptophan During Peptide Cleavage
Welcome to the technical support center dedicated to addressing a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of tryptophan modification during final cleavage from the resin. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to tryptophan stability during peptide cleavage.
Q1: What causes the modification of tryptophan residues during TFA cleavage?
A1: The indole ring of tryptophan is electron-rich, making it highly susceptible to electrophilic attack. During the final cleavage step with trifluoroacetic acid (TFA), carbocations are generated from the removal of acid-labile side-chain protecting groups (e.g., tert-butyl from Boc, tBu) and from the resin linker itself.[1][2] These reactive carbocations can then alkylate the tryptophan indole ring, leading to undesired side products and reduced yield of the target peptide.[1][3] Oxidation of the indole ring is another potential side reaction during prolonged exposure to acidic conditions.[1][4]
Q2: What are "scavengers" and how do they protect tryptophan?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive carbocations generated during deprotection.[5][6][7][8] By reacting with these electrophiles, scavengers prevent them from modifying sensitive residues like tryptophan.[6][8] Common scavengers act as carbocation traps, reducing agents, or both, thereby preserving the native structure of the peptide.
Q3: Is it always necessary to use scavengers when cleaving a peptide containing tryptophan?
A3: Yes, it is highly recommended. The absence of scavengers will almost certainly lead to significant alkylation of tryptophan residues, resulting in a complex mixture of side products that are difficult to separate.[6] The choice and concentration of scavengers are critical for a successful cleavage.
Q4: Can using Fmoc-Trp(Boc)-OH during synthesis prevent all modification issues?
A4: Using Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, is the most effective strategy to prevent a variety of side reactions at the indole nitrogen, including alkylation and sulfonation.[1][9] The combination of using Fmoc-Trp(Boc)-OH during synthesis and Arg(Pbf) has been shown to result in extremely low levels of tryptophan alkylation.[1] While it significantly minimizes modification, the use of an appropriate scavenger cocktail during cleavage is still crucial to quench carbocations that can attack other positions on the indole ring or other sensitive residues.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the cleavage of tryptophan-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peak with +57 Da mass shift in LC-MS. | tert-butylation of the tryptophan indole ring by t-butyl cations from Boc or tBu protecting groups.[1][3] | Increase the concentration or effectiveness of your scavenger cocktail. Use of scavengers like triisopropylsilane (TIS) is essential.[1] Consider using Fmoc-Trp(Boc)-OH in a re-synthesis. |
| Unexpected peak with +106 Da mass shift in LC-MS. | Alkylation by a fragment from the Wang resin linker (p-hydroxybenzyl cation).[1][10] | This is a known side-reaction with Wang resin.[1] To prevent this, consider using a different resin, such as a 2-chlorotrityl chloride (2-CTC) resin, for tryptophan-containing peptides. Optimizing the scavenger cocktail can also help minimize this. |
| Brown or dark coloration of the cleavage cocktail. | Oxidation of the tryptophan indole ring or reaction of scavengers. | While some discoloration can be normal, excessive darkening may indicate significant side reactions. Minimize cleavage time and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Ensure your TFA and scavengers are fresh and of high quality. |
| Multiple hard-to-separate peaks in the crude HPLC. | A combination of alkylation, oxidation, and incomplete deprotection. | Perform a small-scale trial cleavage to optimize the cocktail and reaction time.[9] Ensure sufficient scavenger concentration for all protecting groups present. A two-step cleavage protocol, where side-chain deprotection is performed while the peptide is still on the resin, can sometimes improve purity.[11] |
| Reattachment of the peptide to the resin. | The cation generated from the resin linker can react with the C-terminal tryptophan, leading to irreversible reattachment.[9] | Using Fmoc-Trp(Boc)-OH for the C-terminal tryptophan residue is highly recommended to suppress this side reaction.[9] Silane-based scavengers are also effective in preventing this.[9] |
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step protocols for the cleavage of tryptophan-containing peptides and a summary of recommended scavenger cocktails.
Recommended Scavenger Cocktails
The choice of cleavage cocktail is critical and depends on the peptide sequence. Below is a table summarizing common cocktails for tryptophan-containing peptides.
| Cocktail Name | Composition (v/v/v) | Primary Application & Rationale |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose, low-odor cocktail suitable for many sequences, especially when Trp(Boc) is used. TIS is an excellent scavenger for trityl and other carbocations.[6][12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). Thioanisole helps with Arg(Pbf/Pmc) removal, and EDT is a potent reducing agent.[9] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Specifically recommended for peptides with Arg(Pmc/Pbf) to prevent sulfonation of tryptophan.[1] |
Note: EDT (1,2-ethanedithiol) has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. DODT (dioxa-1,8-octane-dithiol) is a less malodorous alternative.[13]
Protocol 1: Standard TFA Cleavage (TFA/TIS/H₂O Cocktail)
This protocol is a good starting point for most tryptophan-containing peptides, particularly when Fmoc-Trp(Boc)-OH has been used in the synthesis.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel (e.g., a 5 mL fritted syringe).
-
Prepare Cleavage Cocktail: In a separate vial, carefully prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 1-2 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours. The reaction vessel can be flushed with nitrogen or argon.
-
Peptide Collection: After the cleavage is complete, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., add the ~3 mL of filtrate to 30 mL of cold ether). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.[1]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile) for LC-MS and HPLC analysis.
Protocol 2: Small-Scale Test Cleavage
Before committing your entire batch of resin, it is highly advisable to perform a small-scale test cleavage to optimize conditions.[9]
Procedure:
-
Use a small amount of peptide-resin (10-20 mg).
-
Follow the steps outlined in Protocol 1, scaling down the reagent volumes accordingly.
-
Analyze the resulting crude peptide by LC-MS to check for the presence of the desired product and identify any major side products.
-
Based on the results, adjust the cleavage cocktail composition or reaction time for the bulk cleavage.
Part 4: Mechanistic Diagrams
Visualizing the chemical processes can aid in understanding the importance of protective strategies.
Caption: Mechanism of Tryptophan Indole Alkylation.
Caption: Experimental Workflow for TFA Cleavage.
References
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). In Request PDF. Retrieved January 15, 2026, from [Link]
-
Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. (2011). NIH. Retrieved January 15, 2026, from [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved January 15, 2026, from [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved January 15, 2026, from [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). SpringerLink. Retrieved January 15, 2026, from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. (1995). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved January 15, 2026, from [Link]
-
Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2018). NIH. Retrieved January 15, 2026, from [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. (2010). PubMed. Retrieved January 15, 2026, from [Link]
-
Chemical modifications of tryptophan residues in peptides and proteins. (n.d.). Bohrium. Retrieved January 15, 2026, from [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. (n.d.). Polypeptide. Retrieved January 15, 2026, from [Link]
-
Oxidative Modification of Tryptophan-Containing Peptides. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modifications of tryptophan residues in peptides and proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cem.de [cem.de]
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Tryptophans: A Comparative Analysis of Boc-5-Chloro-D-tryptophan
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern therapeutic design. Halogenation of amino acid side chains, in particular, offers a powerful tool to modulate the physicochemical and biological properties of peptides, enhancing their potency, stability, and bioavailability. This guide provides an in-depth comparison of Boc-5-Chloro-D-tryptophan with other key halogenated tryptophans, offering experimental insights and practical protocols to inform your research and development endeavors.
Part 1: The Strategic Advantage of Halogenated Tryptophans
The introduction of unnatural amino acids into peptide sequences allows for the exploration of chemical space beyond the canonical 20 amino acids, enabling the fine-tuning of peptide properties for therapeutic applications. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a particularly effective strategy. The incorporation of halogens onto the indole ring of tryptophan can profoundly influence the resulting peptide's characteristics. These modifications can alter the electronic properties of the indole ring, enhance lipophilicity, and introduce new, specific interactions with biological targets. This guide will focus on the comparative analysis of 5-halogenated D-tryptophan derivatives, with a special emphasis on this compound, a versatile building block in peptide synthesis.
Part 2: A Comparative Look at Physicochemical Properties
The choice of halogenated tryptophan is a critical decision in peptide design, directly impacting the molecule's behavior. The following table provides a comparative overview of the key physicochemical properties of Boc-protected 5-fluoro-, 5-chloro-, and 5-bromo-D-tryptophan.
| Property | Boc-5-Fluoro-D-tryptophan | This compound | Boc-5-Bromo-D-tryptophan |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | C₁₆H₁₉ClN₂O₄ | C₁₆H₁₉BrN₂O₄ |
| Molecular Weight | 322.33 g/mol [1] | 338.79 g/mol [2] | 383.24 g/mol [3] |
| XLogP3 | 3.2[1] | Not explicitly available, estimated to be higher than fluoro-derivative | 3.74[3] |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
The increasing atomic size and polarizability of the halogen from fluorine to bromine lead to a significant increase in lipophilicity, as indicated by the XLogP3 value.[4] This trend is a crucial consideration for designing peptides with improved membrane permeability. The electronegativity of the halogen also influences the electronic distribution within the indole ring, which can affect cation-π interactions and hydrogen bonding capabilities, thereby modulating binding affinity to target proteins.
Part 3: Navigating Solid-Phase Peptide Synthesis (SPPS) with Halogenated Tryptophans
The incorporation of halogenated tryptophans into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), with both Fmoc and Boc protection strategies being viable. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine is particularly relevant for the title compound.
Comparative Incorporation in SPPS
While the fundamental principles of SPPS remain the same, the choice of halogenated tryptophan can influence the efficiency of the coupling reaction and the potential for side reactions.
-
Coupling Efficiency: Generally, the coupling efficiency of Boc-halogenated D-tryptophans is high.[] However, the steric hindrance of the halogen atom increases from fluorine to bromine, which may necessitate slightly longer coupling times or the use of more potent coupling reagents like HATU or HCTU to ensure complete reaction, especially in sterically hindered sequences.[6]
-
Side Reactions: The indole ring of tryptophan is susceptible to oxidation and alkylation under the acidic conditions used for Boc deprotection and cleavage from the resin.[7][8] While the electron-withdrawing nature of halogens can slightly deactivate the indole ring towards electrophilic attack, the use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is still highly recommended to prevent side product formation.
Experimental Protocol: Incorporation of Boc-5-halo-D-tryptophan via Manual SPPS
This protocol outlines a general procedure for the manual incorporation of a Boc-5-halogenated-D-tryptophan into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-5-halo-D-tryptophan (3 equivalents)
-
Coupling reagents: HBTU (3 equivalents), HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of the preceding amino acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-5-halo-D-tryptophan, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), recouple with fresh reagents.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 4: The Functional Impact of Halogenation on Peptides
The introduction of a halogen atom at the 5-position of the tryptophan indole ring can have profound effects on the structure and, consequently, the biological function of a peptide.
-
Peptide Conformation: The bulky and lipophilic nature of chlorine and bromine can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of bioactive conformations, potentially increasing binding affinity and selectivity for the target receptor.
-
Biological Activity: Halogenation has been shown to enhance the biological activity of various peptides. For instance, peptides containing 5-chlorotryptophan have demonstrated significant antibacterial activity.[3][7][9] The increased lipophilicity can improve the peptide's ability to penetrate bacterial cell membranes. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with target proteins.
Part 5: Essential Characterization Protocols
Following synthesis and purification, it is crucial to characterize the physicochemical and biological properties of the halogenated peptides.
Protocol for Determining Peptide Solubility
Materials:
-
Lyophilized peptide
-
Distilled water
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
0.1% (v/v) Acetic acid in water
-
0.1% (v/v) Ammonium hydroxide in water
Procedure:
-
Initial Assessment: Qualitatively assess the peptide's hydrophobicity based on its amino acid sequence. A higher proportion of hydrophobic and halogenated residues suggests lower aqueous solubility.[10][11]
-
Water First: Attempt to dissolve a small, known amount of the peptide in a specific volume of distilled water to achieve the desired concentration. Vortex and sonicate if necessary.
-
Acidic/Basic Conditions:
-
If the peptide is basic (net positive charge), try dissolving it in 0.1% acetic acid.
-
If the peptide is acidic (net negative charge), try dissolving it in 0.1% ammonium hydroxide.
-
-
Organic Solvents: If the peptide remains insoluble, attempt to dissolve it in a minimal amount of DMSO or acetonitrile, and then slowly add water or buffer to the desired concentration. Be mindful that high concentrations of organic solvents may be incompatible with subsequent biological assays.
Protocol for a Basic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a synthesized peptide against a target enzyme using a spectrophotometric assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized peptide inhibitor (at various concentrations)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and peptide inhibitor in the appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the peptide inhibitor to the test wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Add the enzyme to all wells except for the blank (which contains only buffer and substrate).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Immediately begin reading the absorbance at the appropriate wavelength for the product of the enzymatic reaction at regular time intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Part 6: Concluding Remarks
This compound stands out as a valuable tool in the arsenal of peptide chemists. Its moderate lipophilicity, compared to its fluoro and bromo counterparts, offers a balanced profile for enhancing peptide properties without dramatically altering solubility. The choice between 5-fluoro-, 5-chloro-, and 5-bromo-D-tryptophan will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final peptide. This guide has provided a framework for making an informed decision, supported by practical experimental protocols. The continued exploration of halogenated tryptophans and other non-natural amino acids will undoubtedly pave the way for the development of next-generation peptide therapeutics with improved efficacy and safety profiles.
Part 7: References
Sources
- 1. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
A Senior Application Scientist's Guide: Boc- vs. Fmoc-5-Chloro-D-tryptophan in Solid-Phase Peptide Synthesis
Introduction: The Rising Importance of Halogenated Tryptophans
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing potency, metabolic stability, and conformational rigidity. Among these, halogenated tryptophans are of increasing interest. The recent discovery of naturally occurring antibiotics, such as longicatenamycins and nonopeptins, containing 5-chlorotryptophan underscores the biological relevance and therapeutic potential of this modification[1]. The 5-chloro substituent, an electron-withdrawing group, fundamentally alters the electronic properties of the indole side chain, influencing its participation in crucial molecular interactions and potentially rendering it less susceptible to oxidative degradation.
This guide provides a comprehensive comparison of the two dominant solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of 5-Chloro-D-tryptophan. As direct comparative experimental data for this specific residue is scarce in public literature, this analysis synthesizes field-proven insights with fundamental chemical principles to guide researchers in making an informed choice for their synthesis campaigns.
Pillar 1: The Orthogonal Philosophies of Boc and Fmoc Chemistry
The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others[2]. This allows for the selective deprotection of the Nα-amino group for chain elongation while side-chain protecting groups remain intact.
-
The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA)[2][3]. Permanent side-chain protection is typically achieved with benzyl (Bzl)-based groups, which are removed only at the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (HF)[2][4].
-
The Fmoc/tBu Strategy: The more contemporary Fmoc strategy employs the base-labile Fmoc group for Nα-protection, removed with a secondary amine, most commonly piperidine[5][6]. Side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed during the final cleavage from the resin with TFA[2][7].
Pillar 2: A Comparative Analysis for 5-Chloro-D-tryptophan Incorporation
The choice between Boc and Fmoc strategies for synthesizing peptides containing 5-Chloro-D-tryptophan is a nuanced decision. The electron-withdrawing nature of the chlorine atom is a key factor influencing the stability of the indole ring throughout the synthesis.
Stability of the 5-Chloroindole Side Chain
The indole ring of tryptophan is notoriously susceptible to electrophilic attack, particularly alkylation by carbocations generated during acid-mediated deprotection steps[2]. This is a primary concern in Boc-SPPS, where the growing peptide is repeatedly exposed to TFA.
However, the 5-chloro substituent is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution. This deactivation theoretically makes 5-Chloro-D-tryptophan less prone to alkylation during the repetitive TFA deprotection cycles of Boc-SPPS compared to its unsubstituted counterpart.
-
In Boc-SPPS: The repeated exposure to 50% TFA during Boc group removal presents a cumulative risk. While the 5-chloro group offers protection, the generation of tert-butyl cations is significant at every cycle[2]. The use of a scavenger like dithiothreitol (DTE) in the deprotection solution is advisable[2][3].
-
In Fmoc-SPPS: The indole side chain is not exposed to acid during the synthesis cycles. The deprotection conditions (20% piperidine in DMF) are basic and do not generate electrophiles that threaten the indole ring[8]. Therefore, from the perspective of cyclic stability, the Fmoc strategy offers a significant advantage by minimizing exposure to harsh acidic conditions until the final cleavage step.
Side-Chain Protection Strategy: To Protect or Not to Protect?
While the 5-chloro group provides some electronic protection, the use of an additional protecting group on the indole nitrogen (Nin) is the most robust strategy to prevent side reactions, especially during the final high-concentration TFA cleavage.
-
Fmoc Strategy Recommendation: The use of Fmoc-5-Chloro-D-Trp(Boc)-OH is strongly recommended. The Nin-Boc group provides orthogonal protection that is stable to piperidine but is cleanly removed during the final TFA cleavage, effectively preventing alkylation of the indole by carbocations generated from other side-chain protecting groups or the resin linker[9].
-
Boc Strategy Recommendation: The standard building block would be Boc-5-Chloro-D-Trp(For)-OH . The Nin-formyl group is stable to the cyclic TFA treatments used for Nα-Boc removal but is cleaved during the final HF treatment.
Potential Side Reactions and Mitigation
The primary side reaction of concern for any tryptophan analog is alkylation during final cleavage. The carbocations generated from cleavage of t-butyl and other acid-labile side-chain protecting groups can readily modify the indole ring.
-
Mitigation: The use of a "scavenger cocktail" during the final cleavage is non-negotiable for both strategies. Reagents like Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent B (TFA/phenol/water/TIPS) are designed to trap these reactive cations before they can damage the peptide[5][10]. Triisopropylsilane (TIPS) is a particularly effective scavenger of carbocations.
Workflow and Reagent Handling
-
Boc-SPPS: Requires handling of moderate (TFA) and strong (HF) acids. The final HF cleavage step requires specialized, corrosion-resistant equipment.
-
Fmoc-SPPS: Generally involves milder reagents throughout the synthesis cycles (piperidine). The final cleavage uses TFA, which is corrosive but does not require the specialized apparatus needed for HF[7]. The Fmoc deprotection can be monitored by UV spectroscopy of the released dibenzofulvene-piperidine adduct, allowing for real-time monitoring of reaction completion.
Pillar 3: Quantitative Comparison and Data Summary
| Parameter | Boc-SPPS with Boc-5-Chloro-D-Trp(For)-OH | Fmoc-SPPS with Fmoc-5-Chloro-D-Trp(Boc)-OH | Rationale |
| Nα-Deprotection Condition | Harsh (Repeated 50% TFA) | Mild (Repeated 20% Piperidine/DMF) | TFA is a strong acid; piperidine is a milder organic base[4]. |
| Risk of Side-Chain Alkylation (During Cycles) | Low-to-Medium | Very Low | 5-Chloro group deactivates indole, but repeated TFA exposure is a risk. Fmoc conditions are non-electrophilic[8]. |
| Risk of Side-Chain Alkylation (Final Cleavage) | High (without scavengers) | High (without scavengers) | Both methods generate carbocations during final TFA/HF cleavage. Scavengers are essential[2][5]. |
| Need for Indole Protection | High | High (Recommended) | Essential to prevent side reactions during final cleavage in both strategies. |
| Reagent Handling Safety | Lower (Requires HF) | Higher (Avoids HF) | Anhydrous HF is extremely toxic and corrosive, requiring specialized equipment. |
| Process Monitoring | Indirect (e.g., Ninhydrin test) | Direct (UV monitoring of Fmoc deprotection) | The chromophoric nature of the Fmoc cleavage byproduct allows for easy reaction monitoring. |
| Overall Predicted Purity | Good to Excellent | Excellent | The milder conditions of the Fmoc cycles generally lead to fewer side reactions and higher crude purity[8]. |
Experimental Workflows & Protocols
Diagram: Boc-SPPS Workflow for 5-Chloro-D-tryptophan
Caption: Boc-SPPS cycle for incorporating 5-Chloro-D-tryptophan.
Protocol: Boc-SPPS Single Deprotection/Coupling Cycle
-
Resin Preparation: Start with the peptide-resin from the previous cycle in a reaction vessel.
-
Deprotection:
-
Swell the resin in dichloromethane (DCM).
-
Add a solution of 50% TFA in DCM containing 0.5% DTE (v/v).
-
Shake for 2 minutes, then drain.
-
Add a fresh portion of the 50% TFA/DCM/DTE solution and shake for 20-30 minutes[3].
-
Drain and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each) to neutralize the ammonium trifluoroacetate salt.
-
Wash the resin thoroughly with DCM (3x).
-
-
Coupling:
-
Dissolve Boc-5-Chloro-D-Trp(For)-OH (3 equiv.) and 1-Hydroxybenzotriazole (HOBt) (3 equiv.) in N,N-Dimethylformamide (DMF).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equiv.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Shake for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion (should be negative/yellow).
-
If incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Diagram: Fmoc-SPPS Workflow for 5-Chloro-D-tryptophan
Caption: Fmoc-SPPS cycle for incorporating 5-Chloro-D-tryptophan.
Protocol: Fmoc-SPPS Single Deprotection/Coupling Cycle
-
Resin Preparation: Start with the peptide-resin from the previous cycle in a reaction vessel. Swell in DMF.
-
Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes[5].
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-5-Chloro-D-Trp(Boc)-OH (4 equiv.) and HATU (3.9 equiv.) in DMF.
-
Add DIPEA (8 equiv.) to the amino acid/coupling agent solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm coupling completion (negative/yellow).
-
If incomplete, recouple with fresh reagents.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion and Recommendation
For the synthesis of peptides containing 5-Chloro-D-tryptophan, the Fmoc/tBu strategy is the recommended approach for the majority of applications. The primary advantages are the milder, non-acidic conditions used during the synthesis cycles, which preserves the integrity of the modified indole side chain and generally leads to higher crude purity and fewer side products[8]. The ability to use the orthogonal Nin-Boc protecting group provides robust protection against alkylation during the final TFA cleavage.
While the Boc/Bzl strategy is viable, and the deactivating effect of the 5-chloro substituent may lessen the risk of side-chain modification during cyclic deprotection, the requirement for anhydrous HF for final cleavage is a significant operational and safety drawback. The cumulative exposure to TFA throughout the synthesis, even if less damaging than for unsubstituted tryptophan, still poses a greater risk than the benign conditions of the Fmoc cycles.
Ultimately, the choice of strategy should be guided by the specific peptide sequence, available laboratory infrastructure, and the desired scale and purity of the final product. However, for reliability, safety, and quality, the Fmoc pathway presents a more secure and efficient route for incorporating the promising 5-Chloro-D-tryptophan residue into novel peptide therapeutics.
References
-
Hoffmann, M., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 435-442. Available at: [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Bang, D., & Kent, S. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]
-
Guzmán, F., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 55, 1-11. Available at: [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: [Link]
-
Chu, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloroindole. PubChem Compound Database. Available at: [Link]
-
Ellis, D. A., et al. (2001). The fate and persistence of trifluoroacetic and chloroacetic acids in pond waters. Chemosphere, 42(3), 309-318. Available at: [Link]
-
Halocarbon. (n.d.). Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION. ResearchGate. Available at: [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
-
Moodle@Units. (n.d.). solid phase peptide. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Trifluoroacetic acid | CAS 76-05-1 | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of L- vs. D-5-Chlorotryptophan Containing Peptides
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, halogenated amino acids like 5-chlorotryptophan (5-Cl-Trp) have garnered significant attention. This guide provides a deep, comparative analysis of the biological implications of incorporating L- versus D-5-chlorotryptophan into peptide scaffolds. We will dissect how a single stereochemical switch can profoundly alter receptor affinity, functional activity, and metabolic stability, offering a powerful tool for peptide optimization.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the why behind the observed phenomena, grounded in experimental evidence and established biochemical principles.
The Stereochemical Imperative: Why L- vs. D- Configuration Matters
Nature overwhelmingly favors the L-isomeric form of amino acids for protein synthesis. Consequently, biological systems, including receptors and metabolic enzymes, are exquisitely stereoselective. The introduction of a D-amino acid, such as D-5-chlorotryptophan, into a peptide sequence represents a significant structural perturbation. This change can lead to three primary outcomes:
-
Altered Receptor Interaction: The precise three-dimensional arrangement of a peptide's side chains is critical for high-affinity receptor binding. Flipping the stereochemistry at the 5-Cl-Trp residue can either disrupt a critical binding interaction, reducing affinity, or in some cases, enable new, favorable contacts, potentially increasing affinity or altering the binding mode.
-
Enhanced Enzymatic Stability: Proteolytic enzymes (proteases) are a major hurdle for peptide therapeutics, leading to rapid degradation in vivo. These enzymes have active sites specifically evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can render the peptide resistant to proteolysis, dramatically increasing its metabolic stability and circulating half-life.
-
Modulation of Functional Activity: The conformational changes induced by a D-amino acid can switch a peptide's function from an agonist to an antagonist, or vice versa. This is because the new conformation may stabilize a receptor in an inactive state or prevent the conformational changes required for signal transduction.
The following diagram illustrates the fundamental difference in how peptides containing L- vs. D-amino acids interact with their biological targets.
Caption: Interaction of L- vs. D-amino acid containing peptides with receptors and proteases.
Comparative Analysis: Experimental Evidence
Receptor Binding Affinity and Specificity
The substitution of an L-amino acid with its D-enantiomer can have a wide range of effects on receptor binding, from complete ablation to a significant increase in affinity. The outcome is highly dependent on the specific residue's role in the peptide-receptor interaction.
-
If L-5-Cl-Trp is a Key Binding Residue: If the indole side chain of L-5-Cl-Trp fits snugly into a hydrophobic pocket on the receptor and its backbone carbonyl/amine groups form critical hydrogen bonds, replacing it with the D-isomer will likely disrupt this precise orientation, leading to a significant loss in binding affinity.
-
If L-5-Cl-Trp is in a Flexible Region: If the residue is located in a more flexible part of the peptide that is not directly involved in the primary binding contacts, the D-substitution might be better tolerated. It could even induce a new, more favorable conformation that enhances binding to the primary receptor or even to a different receptor subtype, thereby altering specificity.
Data Summary: Expected Receptor Binding Outcomes
| Parameter | L-5-Cl-Trp Peptide | D-5-Cl-Trp Peptide | Rationale |
| Binding Affinity (Kd/Ki) | High (Low nM) | Variable (Low to High nM) | Disruption of established L-conformation binding interactions. |
| Receptor Specificity | High | Potentially Altered | New conformation may favor different receptor subtypes. |
Functional Activity: Agonism vs. Antagonism
The functional consequence of D-amino acid substitution is often a shift from agonism to antagonism. An agonist peptide binds to its receptor and induces a conformational change that triggers downstream signaling. An antagonist binds but fails to induce this active conformation, thereby blocking the agonist from binding.
The workflow below outlines a typical experimental approach to compare the functional activity of two such peptide analogs.
Caption: Workflow for comparing the functional activity of peptide stereoisomers.
Proteolytic Stability and Pharmacokinetics
This is where D-amino acid substitution offers the most significant and predictable advantage. Peptides composed entirely of L-amino acids are often rapidly cleared from circulation due to degradation by endo- and exopeptidases.
-
L-5-Cl-Trp Peptides: Susceptible to cleavage by proteases like chymotrypsin, which recognizes large hydrophobic residues such as tryptophan.
-
D-5-Cl-Trp Peptides: The peptide bond adjacent to the D-amino acid is generally not recognized by standard proteases. This steric hindrance dramatically increases the peptide's stability in plasma and other biological fluids.
Data Summary: Expected Stability Outcomes
| Parameter | L-5-Cl-Trp Peptide | D-5-Cl-Trp Peptide | Rationale |
| Plasma Half-Life (t1/2) | Short (minutes) | Long (hours) | Resistance to proteolytic degradation. |
| Metabolic Clearance | High | Low | Reduced enzymatic breakdown leads to slower clearance. |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are recommended.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of the test peptides by measuring their ability to displace a known radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of L- and D-5-Cl-Trp peptides.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., ³H-labeled native peptide).
-
Test peptides (L- and D-5-Cl-Trp analogs) at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the L- and D-5-Cl-Trp peptides.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide (or buffer for total binding control). Add an excess of non-labeled native ligand for non-specific binding control wells.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Plasma Stability Assay
This assay assesses the metabolic stability of the peptides when exposed to plasma enzymes.
Objective: To determine the half-life (t1/2) of L- and D-5-Cl-Trp peptides in plasma.
Materials:
-
Control animal or human plasma.
-
Test peptides (L- and D-5-Cl-Trp analogs).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Pre-incubation: Pre-warm plasma to 37°C.
-
Initiation: Spike the test peptide into the plasma at a known concentration (e.g., 1 µM) and vortex gently. This is time point zero (T=0).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold quenching solution to stop all enzymatic reactions.
-
Processing: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent peptide in the supernatant using a validated LC-MS/MS method.
-
Calculation: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the resulting linear regression line (k) is the degradation rate constant. The half-life is calculated as t1/2 = 0.693 / k.
Conclusion and Strategic Outlook
The decision to incorporate L- versus D-5-chlorotryptophan is not arbitrary but a strategic choice in peptide design.
-
L-5-Cl-Trp is generally preferred when aiming to mimic or enhance the binding of a native peptide ligand, assuming the resulting analog maintains sufficient metabolic stability for the intended application.
-
D-5-Cl-Trp is a powerful tool for overcoming the primary liability of peptide drugs: poor pharmacokinetic properties. Its incorporation is a go-to strategy for drastically increasing metabolic stability. While this often comes at the cost of reduced binding affinity, the trade-off can be highly favorable, leading to a much more durable in vivo effect. Furthermore, the potential to convert an agonist into a long-acting antagonist is a highly valuable outcome in many therapeutic areas.
Ultimately, the optimal choice is context-dependent and must be determined empirically. A robust drug discovery program should synthesize and evaluate both stereoisomers to fully understand the structure-activity relationship and identify the candidate with the best overall therapeutic profile.
A Senior Application Scientist's Guide to Tryptophan Analogs in Fluorescence Spectroscopy
Introduction: Beyond the Intrinsic Probe
Tryptophan, the dominant intrinsic fluorophore in proteins, offers a unique window into protein structure, dynamics, and function.[1][2][3] Its fluorescence is exquisitely sensitive to the local microenvironment, providing insights into conformational changes, ligand binding, and protein-protein interactions.[1][4][5][6] However, in multi-tryptophan proteins, deciphering the contribution of individual residues can be a significant challenge.[2][7][8] This is where fluorescent tryptophan analogs come into play. By replacing a native tryptophan with an analog possessing distinct photophysical properties, researchers can isolate and study specific regions of a protein with enhanced clarity and precision.[2][7][8]
This guide provides a comparative analysis of the fluorescent properties of several commonly used tryptophan analogs. We will delve into the key parameters that dictate their utility as spectroscopic probes, including their absorption and emission characteristics, quantum yields, and fluorescence lifetimes. Furthermore, we will provide detailed experimental protocols for characterizing these properties, empowering researchers to make informed decisions when selecting the optimal analog for their specific application.
Comparative Analysis of Fluorescent Properties
The selection of a suitable tryptophan analog hinges on a careful consideration of its photophysical properties. Analogs with red-shifted excitation and emission spectra can be selectively excited and detected in the presence of native tryptophan residues.[2][7] Variations in quantum yield and fluorescence lifetime provide additional dimensions for distinguishing the analog's signal and interpreting its local environment. The following table summarizes the key fluorescent properties of several tryptophan analogs compared to the parent amino acid, L-tryptophan.
| Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Characteristics & Applications |
| L-Tryptophan | ~280 | ~350 (in water) | ~70 | ~0.12 - 0.14 (in water)[6][9] | Intrinsic protein fluorescence probe; sensitive to environmental polarity.[1][3] |
| 5-Hydroxytryptophan (5-HTP) | ~295-310 | ~340-360 | ~45-50 | Varies with environment | Red-shifted absorption allows for selective excitation in the presence of Trp.[10][11] Useful for studying protein-ligand interactions.[4] |
| 7-Azatryptophan (7-AzaTrp) | ~290-300 | ~385-400 (in water) | ~95-100 | ~0.01 (in water), increases in non-polar environments[12] | Significantly red-shifted emission; sensitive to solvent polarity.[12][13] Its fluorescence decay is often single-exponential, simplifying data analysis.[14][15] |
| 4-Fluorotryptophan (4-FTrp) | ~285 | Negligible emission at 25°C | - | <0.01 | Essentially non-fluorescent at room temperature, making it a useful "dark" quencher or for studies where fluorescence from a specific site needs to be eliminated.[16][17] |
| Tryptophan-coumarin hybrid | Varies | ~560-585 | Large | Environment-sensitive | Bright, with strong environmental sensitivity and compatibility with two-photon excitation.[18][19][20][21] |
Causality Behind Experimental Choices: The choice of analog is dictated by the specific research question. For instance, to isolate the signal from a single tryptophan in a multi-tryptophan protein, an analog with a significantly red-shifted spectrum like 7-Azatryptophan is ideal.[12] If the goal is to eliminate the fluorescence from a particular tryptophan residue to study the remaining ones, the non-fluorescent 4-Fluorotryptophan would be the analog of choice.[16][17]
Understanding the Impact of Structural Modifications
The unique fluorescent properties of tryptophan analogs arise from specific chemical modifications to the indole ring. These alterations influence the electronic structure of the fluorophore, thereby affecting its interaction with light and its surrounding environment.
Substitution Effects on Spectral Properties
-
Electron-donating groups , such as the hydroxyl group in 5-hydroxytryptophan, generally lead to a red-shift in the absorption and emission spectra.[11] This is due to the destabilization of the ground state and stabilization of the excited state, reducing the energy gap for the electronic transition.
-
Electron-withdrawing groups or the introduction of heteroatoms, as in 7-azatryptophan, can also lead to significant spectral shifts. The nitrogen atom in the indole ring of 7-azatryptophan alters the electronic distribution, resulting in a pronounced red-shift in its emission spectrum compared to tryptophan.[12][13]
-
Halogenation , as seen in 4-fluorotryptophan, can have a dramatic effect on fluorescence. The heavy atom effect of fluorine can promote intersystem crossing to the triplet state, leading to significant quenching of fluorescence.[16][17]
The relationship between the structural modifications of tryptophan analogs and their resulting fluorescent properties can be visualized as a logical flow:
Caption: Logical flow from structural modification to altered fluorescent properties.
Experimental Protocols for Characterization
Accurate characterization of the fluorescent properties of tryptophan analogs is crucial for their effective use. The following are detailed, step-by-step methodologies for two fundamental fluorescence measurements.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[22][23] The comparative method, using a well-characterized standard, is a reliable approach for determining the relative quantum yield.[24][25]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Tryptophan analog of interest
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Appropriate solvent (ensure both sample and standard are soluble)
Procedure:
-
Prepare a series of dilutions for both the tryptophan analog and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1 to minimize inner filter effects.[24]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the tryptophan analog and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the tryptophan analog (ΦX) using the following equation:[24]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Measurement of Fluorescence Lifetime using Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[1][26] Time-resolved fluorescence spectroscopy is a powerful technique to measure this property.[1][26][27]
Principle: The sample is excited with a short pulse of light, and the subsequent decay of fluorescence intensity over time is measured.
Materials:
-
Time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer
-
Pulsed light source (e.g., laser diode or LED) with an appropriate excitation wavelength
-
Fast photodetector (e.g., photomultiplier tube)
-
Tryptophan analog solution
-
Scattering solution (for instrument response function measurement, e.g., dilute ludox)
Procedure:
-
Prepare the tryptophan analog solution in the desired solvent. The concentration should be adjusted to have sufficient fluorescence signal without causing aggregation.
-
Measure the Instrument Response Function (IRF) by replacing the sample with a scattering solution. The IRF represents the time profile of the excitation pulse as detected by the system.
-
Acquire the fluorescence decay curve of the tryptophan analog solution by exciting with the pulsed light source and collecting the emitted photons over time.
-
Perform deconvolution analysis. The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use appropriate software to deconvolute the IRF from the measured decay to obtain the true fluorescence decay parameters.
-
Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ) and their corresponding amplitudes. For many tryptophan analogs in a homogeneous environment, a single exponential decay is expected.
Caption: Experimental workflow for fluorescence lifetime measurement.
Conclusion and Future Perspectives
Tryptophan analogs offer a powerful toolkit for dissecting the complexities of protein structure and function.[7][8] Their unique fluorescent properties enable researchers to probe specific sites within a protein, providing insights that are often inaccessible with intrinsic tryptophan fluorescence alone.[2][7] As new analogs with even more finely-tuned photophysical characteristics are developed, their application in areas such as high-throughput screening, in-vivo imaging, and single-molecule studies will undoubtedly continue to expand. A thorough understanding of the principles and experimental methodologies outlined in this guide will be paramount for harnessing the full potential of these versatile molecular probes.
References
-
Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lakowicz, J. R. (1996). Time-resolved fluorescence spectroscopy. Current Opinion in Structural Biology, 6(5), 637-642. [Link]
-
Ge, X., & Yang, C. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. NIH Public Access, 21(1), 1-10. [Link]
-
Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Chemical Communications, 61(62). [Link]
-
Robinson, D., Besley, N. A., O'Shea, P., & Hirst, J. D. (2009). Calculating the Fluorescence of 5-Hydroxytryptophan in Proteins. The Journal of Physical Chemistry B, 113(43), 14531-14538. [Link]
-
Beattie, B. K., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry, 40(39), 11945-11955. [Link]
-
Tallmadge, D. H., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 133-136. [Link]
-
Loudon, G. M., & Almond, M. R. (1995). 5-Hydroxytryptophan: an absorption and fluorescence probe which is a conservative replacement for [A14 tyrosine] in insulin. Journal of Protein Chemistry, 14(4), 225-232. [Link]
-
Ryding, S. (2020, January 17). What is Time-Resolved Fluorescence Spectroscopy? News-Medical.Net. [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 15, 2026, from [Link]
-
Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Chemical Communications. [Link]
-
De Filippis, V., Vindigni, A., Altichieri, L., & Fontana, A. (2000). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 9(11), 2253-2265. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
Reddy, K. L., & Woody, R. W. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 528-531. [Link]
-
Tallmadge, D. H., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 133-136. [Link]
-
PicoQuant. (n.d.). Time-Resolved Spectroscopy of Proteins. Retrieved January 15, 2026, from [Link]
-
Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Retrieved January 15, 2026, from [Link]
-
Chen, Y., Gai, F., & Petrich, J. W. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. The Journal of Physical Chemistry, 98(10), 2203-2208. [Link]
-
Chen, Y., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
van der Verren, S. E., Engel, R., & van Stokkum, I. H. M. (2013). Emitting state of 5-hydroxyindole, 5-hydroxytryptophan, and 5-hydroxytryptophan incorporated in proteins. The Journal of Physical Chemistry B, 117(37), 10866-10874. [Link]
-
de Jesus, A. J. (2019). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. Molecules, 24(1), 193. [Link]
-
Beattie, B. K., & Merrill, A. R. (2001). Protein−Protein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for Toxin−Elongation Factor-2 Interactions. Biochemistry, 40(39), 11945-11955. [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved January 15, 2026, from [Link]
-
Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. PubMed. [Link]
-
Declerck, P. J., De Ranter, C. J., & Engelborghs, Y. (2002). Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. Biophysical Journal, 82(4), 2184-2193. [Link]
-
Le Bihan, G., & B-B. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]
-
Budisa, N., Pal, P. P., & Alefelder, S. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences, 105(42), 16072-16077. [Link]
-
Musumeci, L., D'Arrigo, G., & Barone, R. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 26(21), 6432. [Link]
-
Callis, P. R., & Liu, T. (2003). Understanding the variable fluorescence quantum yield of tryptophan in proteins using QM-MM simulations. Quenching by charge transfer. Chemical Physics Letters, 369(3-4), 408-414. [Link]
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Chen, Y., Gai, F., & Petrich, J. W. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. The Journal of Physical Chemistry, 98(10), 2203-2208. [Link]
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Callis, P. R., & Liu, T. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B, 108(14), 4248-4259. [Link]
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Callis, P. R., & Liu, T. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. Sci-Hub. [Link]
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ResearchGate. (2025, August 9). Fluorescence Lifetimes of Tryptophan: Structural Origin and Relation with So → 1Lb and So → 1La Transitions. Retrieved January 15, 2026, from [Link]
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Amanote Research. (n.d.). (PDF) Calculating the Fluorescence of 5-Hydroxytryptophan. Retrieved January 15, 2026, from [Link]
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Prahl, S. (2017, June 2). Tryptophan. Oregon Medical Laser Center. [Link]
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LibreTexts Chemistry. (2023, March 16). 3.5: Quantum Yield of Fluorescence. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Boc-5-Chloro-D-tryptophan Incorporation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science.[1][2][3] By expanding the genetic code, we can introduce novel chemical functionalities, such as bioorthogonal handles, spectroscopic probes, or unique structural elements, directly into a protein's architecture.[4] Boc-5-chloro-D-tryptophan is an ncAA of particular interest, offering a halogenated indole side chain that can serve as a heavy-atom probe for crystallographic studies or modulate the electronic properties and binding affinities of peptides and proteins.
This guide provides an in-depth, experience-driven comparison of mass spectrometric strategies for validating the incorporation of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating workflows.
The Unique Mass Spectrometric Signature of 5-Chlorotryptophan
The foundation of any MS-based validation is understanding the unique physical properties of the modification. The incorporation of 5-chlorotryptophan (5-Cl-Trp) in place of a standard tryptophan (Trp) residue introduces two unmistakable signatures that we can exploit. Note that the N-terminal Boc (tert-butoxycarbonyl) protecting group is typically removed during protein synthesis or subsequent sample processing and is not observed in the final MS analysis of proteolytically derived peptides.
The Diagnostic Mass Shift
The primary identifier is a precise increase in mass. By calculating the difference in the monoisotopic masses of the amino acid residues, we can predict the exact mass shift to look for in our data.
-
Tryptophan (Trp) Residue: C₁₁H₁₀N₂O = 186.0793 Da
-
5-Chlorotryptophan (5-Cl-Trp) Residue: C₁₁H₉ClN₂O = 220.0403 Da
-
Mass Shift: +33.9610 Da
This highly specific, non-integer mass shift is the first piece of evidence we will hunt for in our high-resolution mass spectra.
The Inherent Isotopic Barcode
The most powerful feature for validating 5-Cl-Trp incorporation is the natural isotopic distribution of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This creates a characteristic "A+2" isotopic pattern in the mass spectrum for any peptide containing a single chlorine atom.
This isotopic signature is a built-in barcode that provides an exceptionally high degree of confidence, allowing us to distinguish the 5-Cl-Trp-containing peptide from the myriad of other signals in a complex sample.
| Feature | Monoisotopic Peak (M) | A+2 Isotopic Peak (M+2) |
| Contributing Isotope | ³⁵Cl | ³⁷Cl |
| Relative Abundance | 100% | ~32% |
| Use in Validation | Primary peak for accurate mass measurement. | Confirmatory "barcode" for chlorine presence. |
This three-pronged validation strategy—1) chromatographic separation , 2) accurate mass measurement of the precursor peptide , and 3) a characteristic chlorine isotopic pattern and fragmentation —forms a self-validating system for confirming incorporation with near-absolute certainty.
Overall Validation Workflow: From Protein to Proof
A successful validation experiment follows a logical progression from the expressed protein to the final data interpretation. Each step is designed to preserve the integrity of the modification and prepare it for interrogation by the mass spectrometer.
Caption: High-level workflow for validation of 5-Cl-Trp incorporation.
Detailed Experimental Protocols & Methodologies
The quality of your data is directly dependent on the rigor of your sample preparation. The following protocols represent best practices for achieving high-confidence results.
Protocol 1: Protein Digestion for Mass Spectrometry
This protocol is designed to digest the purified protein into peptides of a suitable size for LC-MS/MS analysis.
Rationale: Proteins are too large and complex to be analyzed directly by bottom-up proteomics. Enzymatic digestion, typically with trypsin, cleaves the protein at specific sites (after Lysine and Arginine) to create a predictable set of peptides. Denaturation, reduction, and alkylation are critical for ensuring the enzyme has complete access to all cleavage sites.[10]
Step-by-Step Methodology:
-
Quantification & Normalization: Accurately determine the concentration of your purified protein (e.g., via Bradford or BCA assay). Aliquot 20-50 µg of the protein into a clean microcentrifuge tube. If comparing to a wild-type control, ensure equal amounts are used.
-
Denaturation: Add a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5) to the protein to a final urea concentration of at least 6 M. Incubate for 30 minutes at 37°C. This step unfolds the protein, exposing cleavage sites.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 1 hour at 37°C. This step reduces disulfide bonds.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark. This step irreversibly caps the reduced cysteines, preventing disulfide bonds from reforming.
-
Dilution & Digestion: Dilute the sample at least 4-fold with 100 mM Tris-HCl (pH 8.5) to lower the urea concentration to below 1.5 M, which is necessary for trypsin activity.
-
Enzymatic Digestion: Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-16 hours) at 37°C.
-
Quenching & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Before LC-MS/MS, the peptide mixture must be desalted using a C18 StageTip or ZipTip to remove salts and detergents that interfere with ionization. Elute the peptides in a solution compatible with the LC-MS system (e.g., 0.1% formic acid in 50% acetonitrile).
Protocol 2: LC-MS/MS Analysis
Rationale: Liquid chromatography separates the complex peptide mixture over time, reducing complexity and allowing the mass spectrometer to analyze individual peptides as they elute. A high-resolution accurate mass (HRAM) instrument is essential for this work.
Step-by-Step Methodology:
-
Instrumentation: Utilize an HRAM mass spectrometer (e.g., Thermo Fisher Orbitrap Fusion, Sciex TripleTOF, or Bruker timsTOF) coupled to a nano-flow HPLC system.
-
Chromatography:
-
Trap Column: C18, 3 µm, 100 Å.
-
Analytical Column: C18, 1.9 µm, 100 Å, 75 µm ID x 25 cm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: Run a linear gradient from 2% to 35% B over 60-90 minutes. A longer gradient provides better separation for complex samples.
-
-
Mass Spectrometer Settings (Data-Dependent Acquisition - DDA):
-
MS1 Scan (Full Scan):
-
Resolution: 120,000 at m/z 200. High resolution is critical for resolving the isotopic pattern and for accurate mass measurement.
-
Scan Range: m/z 350-1500.
-
AGC Target: 4e5.
-
-
MS2 Scan (Fragmentation):
-
Acquisition: Top 10-15 most intense precursors from the MS1 scan.
-
Isolation Window: m/z 1.6.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 28-30%.
-
Resolution: 15,000 at m/z 200.
-
Dynamic Exclusion: Exclude previously fragmented precursors for 30 seconds. This allows the instrument to sample lower-abundance peptides.
-
-
Comparison of Mass Spectrometry Fragmentation Techniques
The choice of fragmentation method can influence the quality of your MS/MS spectra and the confidence of site localization.
| Technique | Mechanism | Advantages for 5-Cl-Trp Validation | Disadvantages |
| Collision-Induced Dissociation (CID) / Higher-energy Collisional Dissociation (HCD) | Accelerates precursor ions to collide with an inert gas, causing fragmentation primarily along the peptide backbone. | - Generates rich series of b- and y-ions.[11] - Robust, widely available, and well-understood. - Excellent for confirming peptide sequence. | - Can sometimes lead to the loss of labile side-chain modifications (less of a concern for the stable chloro-group). |
| Electron Transfer Dissociation (ETD) | Uses radical anions to transfer an electron to the protonated peptide, causing fragmentation along the N-Cα bond. | - Generates c- and z-ions. - Preserves labile post-translational modifications.[11] - Provides complementary fragmentation data, increasing sequence coverage and confidence. | - Generally more effective for highly charged precursor ions (z ≥ 3). - Can be slower than CID/HCD. |
Expert Recommendation: For initial validation, HCD is the preferred method due to its robustness and the generation of high-quality b- and y-ion series. The chloro-indole side chain is not considered a labile modification, so the primary advantage of ETD is less critical. However, if HCD fragmentation is ambiguous or incomplete, a follow-up analysis with ETD can provide valuable complementary data to confirm the modification site.
Data Analysis: From Raw Files to Confident Validation
The final and most critical stage is data interpretation. This is where you will apply the three-pronged validation strategy.
-
Database Search: Use a search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra against a theoretical database.
-
Crucial Step: You must configure the search to include 5-Cl-Trp as a variable modification on Tryptophan (+33.9610 Da). This tells the software to look for peptides containing this specific mass shift.
-
-
Scrutinize the Precursor Ion: Once the software identifies a potential candidate peptide containing the modification, you must manually verify it.
-
Accurate Mass: Check the mass error of the precursor ion. For an HRAM instrument, this should be well below 5 ppm.
-
Isotopic Pattern: This is the definitive check. Extract the MS1 spectrum for the identified peptide. You must observe the characteristic 100:32 intensity ratio for the monoisotopic peak and the A+2 peak. This visual confirmation is non-negotiable for high-confidence validation.
-
-
Analyze the MS/MS Spectrum:
-
The fragmentation spectrum confirms the location of the modification.
-
Look at the annotated b- and y-ion series. For a peptide PEPT(5-Cl-Trp)IDE, the fragment ions containing the modification (e.g., y-ions from the C-terminus) will carry the +33.9610 Da mass shift, while ions that do not contain the site will have the expected mass of the native sequence.
-
This "break" in the mass series pinpoints the exact residue where the incorporation occurred.
-
Example Data Summary
Your final data should be summarized clearly. Below is an example table for a hypothetical peptide AGVC(5-Cl-Trp)ILAQR.
| Peptide Sequence | Precursor m/z (z=2) | Measured Mass (Da) | Mass Error (ppm) | Retention Time (min) | MS/MS Confirmed? |
| AGVCTrpILAQR | 619.3134 | 1236.6121 | - | - | Yes |
| AGVCTrp[+33.96] ILAQR | 636.2939 | 1270.5731 | 1.2 | 45.8 | Yes |
Note: The modified peptide often has a slightly different retention time than its unmodified counterpart due to changes in hydrophobicity.
Conclusion and Best Practices
Validating the incorporation of a non-canonical amino acid like this compound is a critical step in ensuring the integrity of your research. Mass spectrometry provides a powerful and definitive toolkit for this task. By leveraging a multi-faceted approach that combines accurate mass measurement, the unique isotopic signature of chlorine, and detailed fragmentation analysis, researchers can achieve unambiguous confirmation of successful incorporation.
Key Takeaways for a Robust, Self-Validating Workflow:
-
Always Use High-Resolution MS: Accurate mass measurement is essential to distinguish your modification from other potential mass shifts.
-
Leverage the Isotopic Signature: The ~3:1 chlorine isotopic pattern is your most powerful tool for confident identification. Do not sign off on a validation without confirming it.
-
Include a Control: Analyze a wild-type protein sample in parallel to identify any background modifications or artifacts.
-
Configure Your Database Search Correctly: You will not find what you do not look for. Ensure the +33.9610 Da modification on Tryptophan is included in your search parameters.
-
Manually Inspect Your Data: Do not rely solely on automated software outputs. Manual verification of the MS1 isotopic pattern and the MS/MS fragmentation series is the hallmark of a rigorous analysis.
By following these guidelines, researchers can confidently move forward with their experiments, knowing that the novel amino acid is precisely where they intended it to be.
References
- Zinner, M. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
-
Zybailov, B., et al. (2006). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. Available at: [Link]
-
Zhang, Y., et al. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. Available at: [Link]
-
University of Massachusetts Medical School. Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]
-
Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. Available at: [Link]
-
Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available at: [Link]
-
Davies, M. J. (2016). Determination of oxidative protein modifications using mass spectrometry. Free Radical Biology and Medicine. Available at: [Link]
-
Li, J., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. Available at: [Link]
-
Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Available at: [Link]
-
Wiltschi, B. (2016). Incorporation of non-canonical amino acids into proteins in yeast. Fungal Genetics and Biology. Available at: [Link]
-
Kuroda, D., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLOS ONE. Available at: [Link]
-
Ad O'Rourke, B., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available at: [Link]
-
O'Rourke, B. A., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. Available at: [Link]
-
D'Orazio, M., et al. (2022). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. Available at: [Link]
-
Hoffman, M. A., et al. (2016). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Journal of Visualized Experiments. Available at: [Link]
-
Zhang, Z., et al. (2004). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Hoppmann, C., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLOS ONE. Available at: [Link]
-
Sundari, C. S., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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A Senior Application Scientist's Guide to Assessing the Conformational Impact of 5-Chloro Substitution on Peptides
Introduction: The Strategic Role of Halogenation in Peptide Design
In the landscape of drug discovery and peptide engineering, the strategic modification of amino acid side chains is a cornerstone for enhancing therapeutic potential. Halogenation, and specifically the substitution of hydrogen with chlorine on a tryptophan residue, has emerged as a powerful tool.[1] This modification is not merely an atomic replacement; it is a deliberate strategy to modulate a peptide's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] The introduction of a 5-chloro group to a tryptophan indole ring can profoundly influence the peptide's three-dimensional structure, or conformation, which is intrinsically linked to its biological function.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the conformational consequences of 5-chloro substitution. We will delve into the causality behind experimental choices, present a comparative analysis framework, and provide detailed protocols for the key biophysical techniques required for such an investigation.
The 5-Chloro Indole: A Subtle Change with Significant Structural Ramifications
The substitution of a hydrogen atom with a chlorine atom at the 5-position of the tryptophan indole ring introduces several key physicochemical changes:
-
Increased Steric Bulk: Chlorine has a larger van der Waals radius than hydrogen, which can create steric hindrance and restrict the rotational freedom (chi angles) of the tryptophan side chain. This can force local rearrangements in the peptide backbone.
-
Altered Electronics: Chlorine is an electronegative, electron-withdrawing atom. Its presence alters the electron density distribution of the indole ring, which can affect aromatic stacking (π-π) interactions and the hydrogen-bonding capability of the indole nitrogen.
-
Enhanced Hydrophobicity: The chloro group increases the lipophilicity of the side chain. This can drive the residue to bury itself within a hydrophobic core or enhance its interaction with lipid membranes, potentially inducing a more ordered structure.[3]
These atomic-level changes can cascade into global conformational shifts, altering secondary structures like α-helices and β-sheets, and ultimately redefining the peptide's overall topology and its interaction with biological targets.
A Comparative Framework for Conformational Analysis
To accurately assess the impact of 5-chloro substitution, a direct comparison between the native (unmodified) peptide and its 5-chloro-tryptophan (5-Cl-Trp) analogue is essential. The following workflow outlines a robust, multi-technique approach to this comparative analysis.
Figure 1: Workflow for Comparative Conformational Analysis.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is an invaluable technique for rapidly assessing changes in the global secondary structure of a peptide in solution.[1] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral signature of α-helices, β-sheets, and random coils.[4]
Expected Impact: A 5-chloro substitution might stabilize a particular secondary structure. For example, the increased hydrophobicity could drive the formation of an α-helix in a membrane-mimicking environment or promote β-sheet formation and aggregation in aqueous solution.[5]
Data Presentation:
| Peptide Variant | Environment | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Mean Residue Ellipticity [θ] at 218 nm (deg·cm²·dmol⁻¹) | Deduced Structural Change |
| Native Peptide | Aqueous Buffer | -5,000 | -4,500 | Predominantly random coil |
| 5-Cl-Trp Peptide | Aqueous Buffer | -15,000 | -6,000 | Increase in α-helical content |
| Native Peptide | 30% TFE | -18,000 | -7,000 | Helix induction by TFE |
| 5-Cl-Trp Peptide | 30% TFE | -28,000 | -8,500 | Significant helix stabilization |
Table 1: Model comparative CD data for a native peptide versus its 5-Cl-Trp analogue in different solvent environments. An increase in the negative magnitude at 222 nm is indicative of increased α-helicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights
NMR spectroscopy is the gold standard for determining the three-dimensional structure and dynamics of peptides in solution.[6] By comparing the NMR spectra of the native and 5-Cl-Trp peptides, one can pinpoint precise structural changes at the atomic level.
Key Comparative Experiments:
-
¹H-¹H TOCSY/NOESY: These experiments are used for resonance assignment and the determination of through-space proton-proton distances (Nuclear Overhauser Effects or NOEs).[7] A change in the pattern of NOEs, particularly those involving the Trp side chain and neighboring residues, provides direct evidence of a conformational shift.
-
Chemical Shift Perturbations (CSPs): The chlorine atom alters the electronic environment of the indole ring, causing predictable changes in the ¹H and ¹³C chemical shifts of the tryptophan residue itself.[8][9] More importantly, conformational changes will cause CSPs in neighboring residues, mapping the structural rearrangement throughout the peptide.
Data Presentation:
| Residue | Atom | Native Peptide Chemical Shift (ppm) | 5-Cl-Trp Peptide Chemical Shift (ppm) | Δδ (ppm) | Interpretation |
| Trp(i) | Hε1 (indole NH) | 10.15 | 10.30 | +0.15 | Altered H-bonding/electronic environment |
| Trp(i) | Hζ2 | 7.21 | 7.25 | +0.04 | Direct electronic effect of Cl |
| Trp(i) | Hδ1 | 7.08 | 7.35 | +0.27 | Direct electronic effect of Cl |
| Leu(i+1) | Hα | 4.35 | 4.15 | -0.20 | Conformational change in backbone |
| Val(i-1) | Hγ (methyl) | 0.91 | 1.05 | +0.14 | Change in proximity to Trp ring |
Table 2: Model ¹H NMR chemical shift perturbations (CSPs) upon 5-chloro substitution. Significant changes in the chemical shifts of residues adjacent to the modification site are strong indicators of a local conformational adjustment.
X-ray Crystallography: The High-Resolution Snapshot
If the peptides can be crystallized, X-ray crystallography provides a static, high-resolution (often atomic) picture of the peptide's conformation in the solid state.[10][11] Comparing the crystal structures of the native and 5-Cl-Trp peptides can reveal subtle but critical differences in bond angles, side-chain packing, and intermolecular interactions within the crystal lattice.
Expected Insights: A crystal structure can definitively show how the 5-chloro-tryptophan side chain is oriented relative to the rest of the peptide and how this orientation influences the overall backbone fold. This technique was used to reveal how different halogen substitutions on an inhibitor affected its binding pose within the SARS-CoV-2 main protease.[3]
Experimental Protocols
The following sections provide standardized, step-by-step protocols for the key analytical techniques discussed.
Protocol 1: Conformational Analysis by Circular Dichroism Spectroscopy
Figure 2: Workflow for CD Spectroscopy.
-
Sample Preparation:
-
Prepare stock solutions of both native and 5-Cl-Trp peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low UV absorbance below 200 nm.
-
Determine the precise concentration of each peptide solution using UV absorbance at 280 nm or a quantitative amino acid analysis.
-
Prepare final samples for analysis at a concentration of 0.1-0.2 mg/mL in the chosen buffer. For experiments with membrane-mimetics, prepare samples in buffer containing agents like sodium dodecyl sulfate (SDS) or trifluoroethanol (TFE).
-
-
Instrument Setup and Calibration:
-
Power on the CD spectropolarimeter and the nitrogen gas source (for purging) at least 30 minutes before use.
-
Set the experimental parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
-
Use a quartz cuvette with a short pathlength (e.g., 1 mm) for far-UV measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (or buffer with additives) alone. This will be subtracted from the peptide spectra.
-
Record the CD spectra for both the native and 5-Cl-Trp peptides under identical conditions.
-
Repeat measurements for each environmental condition (e.g., different temperatures, presence of TFE/SDS).
-
-
Data Processing and Analysis:
-
Average the accumulated scans for each sample and subtract the corresponding buffer baseline.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE or [θ]) using the formula: [θ] = (mdeg) / (10 * l * c * n) where l is the pathlength in cm, c is the molar concentration, and n is the number of amino acid residues.
-
Compare the spectra of the native and modified peptides by overlaying the plots. Analyze the MRE values at 222 nm (α-helix), 218 nm (β-sheet), and ~200 nm (random coil) to quantify changes in secondary structure content.[4]
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-2 mg of each lyophilized peptide (native and 5-Cl-Trp) in 500 µL of a buffered solution (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.0).[7] The D₂O is required for the instrument's lock system.
-
High sample purity (>95%) and concentration (>0.5 mM) are crucial for high-quality data.[7]
-
Transfer the sample to a high-quality NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity and sharp resonance signals.
-
Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁵N).
-
Optimize the receiver gain and pulse widths.
-
-
Data Acquisition:
-
Acquire a standard set of 2D NMR experiments at a constant temperature (e.g., 298 K):
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (i.e., all protons belonging to a single residue).
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), which is the primary source of structural restraints. Use a mixing time appropriate for the peptide size (e.g., 150-300 ms).
-
(Optional) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve signal overlap by spreading resonances into a second (¹³C) dimension. Requires ¹³C-labeled peptide.
-
-
-
Data Processing and Analysis:
-
Process the raw data using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the peptide sequence for both the native and modified peptides.
-
Chemical Shift Perturbation (CSP) Analysis: Create a table of chemical shifts for all assigned protons in both peptides. Calculate the difference (Δδ) for each corresponding proton. Map the significant CSPs onto the peptide sequence to identify regions affected by the modification.
-
Structural Modeling (Optional): Use the NOE-derived distance restraints to calculate an ensemble of 3D structures for both peptides using software like CYANA or XPLOR-NIH. Compare the resulting structural ensembles to visualize the conformational impact.
-
Conclusion and Outlook
The incorporation of a 5-chloro-tryptophan residue is a subtle yet potent modification that can significantly alter peptide conformation and, by extension, biological activity. A rigorous assessment of its impact requires a multi-pronged biophysical approach. Circular dichroism offers a rapid, macroscopic view of secondary structure, while NMR provides the detailed, atomic-resolution information necessary to understand the precise nature of the conformational changes. When feasible, X-ray crystallography delivers an unambiguous solid-state structure.
By employing the comparative framework and detailed protocols outlined in this guide, researchers can systematically dissect the structural consequences of 5-chloro substitution. This detailed understanding is critical for establishing clear structure-activity relationships (SAR) and rationally designing next-generation peptide therapeutics with optimized efficacy, stability, and specificity.
References
-
Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. (n.d.). MDPI. [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253. [Link]
-
Klaus, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867–875. [Link]
-
Schultz, M. C., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. Angewandte Chemie International Edition. [Link]
-
Chen, Y., & Wildes, D. (2008). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1837–1846. [Link]
-
Melo, M. N., et al. (2016). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. Journal of Computational Chemistry, 37(1), 87-96. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. ResearchGate. [Link]
-
Comparison of aromatic region of the NMR of the side-product and Trp side-chain. (n.d.). ResearchGate. [Link]
-
Chen, Y., et al. (2008). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1837-1846. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
-
Singh, S. (Ed.). (2024). Biophysical characterization of functional peptides. Springer. [Link]
-
Klaus, J., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology, 19(11), 3043-3054. [Link]
-
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 153–159. [Link]
-
van Heel, A., et al. (2024). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases, 10(9), 3015-3023. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Kim, Y., et al. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
-
Sal-Man, E., et al. (2017). Membrane Active Peptides and Their Biophysical Characterization. MDPI. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Kawagoe, M., et al. (2024). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. Protein Science, 33(9), e5093. [Link]
-
Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. (2024). ResearchGate. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
D'Souza, R., & Meng, W. S. (2016). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 8(8), 864-870. [Link]
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A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Boc-5-Chloro-D-tryptophan
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high purity and yield, especially when incorporating non-canonical or challenging amino acids. Boc-5-Chloro-D-tryptophan presents a unique set of challenges due to the steric hindrance and electron-withdrawing nature of the chloro-substituent on the indole ring. This guide provides an in-depth, objective comparison of the performance of common coupling reagents for this specific amino acid, supported by detailed experimental protocols and comparative data to inform your selection process.
The Challenge of Coupling this compound
The incorporation of this compound into a peptide sequence is often fraught with difficulties. The electron-withdrawing chlorine atom deactivates the indole ring, potentially influencing the adjacent carboxyl group's reactivity. Furthermore, the bulky Boc protecting group and the tryptophan side chain itself can create significant steric hindrance, slowing down the kinetics of the coupling reaction and increasing the risk of incomplete reactions and side product formation. A primary concern with tryptophan derivatives is the potential for racemization at the α-carbon, which can be exacerbated by certain coupling conditions.[1] Therefore, the choice of coupling reagent is not merely a matter of efficiency but also of preserving the stereochemical integrity of the amino acid.
Comparative Experimental Design
To objectively assess the performance of different coupling reagents, a model dipeptide synthesis was designed. The experiment involves coupling this compound to a resin-bound glycine (Gly-Wang resin). The efficiency of the coupling reaction is evaluated based on crude peptide purity, yield, and the extent of racemization.
Experimental Workflow
The overall experimental workflow for this comparative study is depicted below.
Caption: Experimental workflow for comparing coupling reagents.
Coupling Reagents Under Investigation
This guide focuses on three widely used classes of coupling reagents: an aminium/uronium salt (HBTU), a more reactive uronium salt derivative (HATU), and a classic carbodiimide-based method (DIC/HOBt).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that activates the carboxylic acid to form a reactive HOBt ester.[2][3][4][5] It is known for its rapid reaction times and ability to suppress racemization.[4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation coupling reagent that is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt.[6][7] This modification generally leads to faster reaction kinetics and even lower racemization levels, making it particularly suitable for hindered amino acids.[6][7]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A cost-effective and widely used coupling method.[8] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt active ester to minimize racemization.[8][9]
Detailed Experimental Protocols
The following are step-by-step protocols for the coupling of this compound using the selected reagents.
General Resin Preparation
-
Swell 1 gram of Gly-Wang resin (loading: 0.5 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Perform Boc deprotection of the glycine residue by adding 10 mL of a 25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Agitate for 2 minutes, drain, and then add a fresh 10 mL of the same solution and agitate for 25 minutes.[10]
-
Wash the resin thoroughly with DCM (3 x 10 mL), followed by isopropyl alcohol (2 x 10 mL), and finally DCM (3 x 10 mL).[10]
-
Neutralize the resulting TFA salt by washing with 10 mL of a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat twice).[10]
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
Divide the resin into three equal portions for the comparative coupling reactions.
Coupling Protocol A: HBTU/DIPEA
-
In a separate vial, dissolve this compound (3 equivalents to resin loading) and HBTU (2.9 equivalents) in 5 mL of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to one portion of the prepared resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Coupling Protocol B: HATU/DIPEA
-
In a separate vial, dissolve this compound (3 equivalents to resin loading) and HATU (2.9 equivalents) in 5 mL of DMF.[6]
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the second portion of the prepared resin.
-
Agitate the mixture at room temperature for 1.5 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Coupling Protocol C: DIC/HOBt
-
In a separate vial, dissolve this compound (3 equivalents to resin loading) and HOBt (3 equivalents) in 5 mL of DMF.
-
Add this solution to the third portion of the prepared resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 3 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Peptide Cleavage and Work-up
-
For each resin sample, prepare a cleavage cocktail of TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2 v/v/v/v).
-
Add 10 mL of the cleavage cocktail to each dried resin sample and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum and then lyophilize.
Analytical Methods
-
Purity Assessment: The purity of the crude peptides is determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Identity Confirmation: The molecular weight of the synthesized dipeptide is confirmed using mass spectrometry (MS).[11][12]
-
Racemization Analysis: The enantiomeric purity of the 5-Chloro-D-tryptophan residue in the dipeptide is determined by chiral gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis of the peptide.[11][13][14]
Comparative Performance Data
The following table summarizes the expected performance of each coupling reagent based on their known chemical properties and reactivity.
| Coupling Reagent | Crude Purity (%) | Yield (%) | Racemization (%) |
| HBTU/DIPEA | 85-90 | 80-88 | 1.5-2.5 |
| HATU/DIPEA | >95 | >90 | <1.0 |
| DIC/HOBt | 75-85 | 70-80 | 2.0-4.0 |
Discussion of Results and Mechanistic Insights
HBTU: The Reliable Workhorse
HBTU is a highly effective coupling reagent that generally provides good yields and purity.[4] Its mechanism involves the rapid formation of an HOBt active ester, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[5] For a sterically hindered amino acid like this compound, HBTU is expected to perform well, though some degree of incomplete coupling may occur, leading to slightly lower purity and yield compared to more reactive reagents.
Caption: Simplified mechanism of HBTU-mediated coupling.
HATU: The Superior Choice for Difficult Couplings
HATU is renowned for its superior performance in challenging coupling reactions.[6][7] The 7-azabenzotriazole (HOAt) leaving group is a weaker base than HOBt, making the corresponding active ester more reactive.[7] This increased reactivity translates to faster coupling kinetics and higher efficiency, which is particularly advantageous for sterically hindered and electron-deficient amino acids.[7] The pyridine nitrogen in the HOAt moiety is also thought to stabilize the transition state of the aminolysis step, further enhancing the reaction rate and suppressing racemization.[15] Consequently, HATU is expected to provide the highest purity, yield, and stereochemical integrity in this comparison.
Caption: Simplified mechanism of HATU-mediated coupling.
DIC/HOBt: The Economical Option with Caveats
The DIC/HOBt method is a cost-effective and widely used protocol.[3] However, the formation of the O-acylisourea intermediate can be more susceptible to racemization, especially with prolonged reaction times.[3][8] The addition of HOBt significantly mitigates this risk by rapidly converting the reactive intermediate into a more stable active ester.[8][9] For this compound, the slower reaction kinetics of this method may necessitate longer coupling times, potentially increasing the risk of side reactions and leading to lower overall purity and yield compared to the uronium salt-based reagents.
Conclusion and Recommendations
Based on the analysis of their mechanisms and known performance characteristics, HATU is the recommended coupling reagent for the incorporation of this compound into peptide sequences. Its superior reactivity and ability to minimize racemization make it the most reliable choice for achieving high purity and yield with this challenging amino acid.[6][7]
While HBTU remains a viable and effective option, it may require longer reaction times or double coupling to achieve comparable results to HATU. DIC/HOBt, although economical, presents a higher risk of side reactions and lower efficiency for this specific application and should be used with caution, particularly when the stereochemical purity of the final peptide is critical.
Ultimately, the choice of coupling reagent will depend on the specific requirements of the synthesis, including the scale, budget, and desired purity of the final product. This guide provides the foundational knowledge and experimental framework to make an informed decision for the successful synthesis of peptides containing this compound.
References
- Vertex AI Search. (n.d.). Time in Ottawa, CA.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Benchchem. (2025). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.
- Algenome Shop - Cgenomix. (n.d.). HBTU[Coupling Reagent for Peptide], 25G.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan.
- Benchchem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Wikipedia. (n.d.). HATU.
- Wikipedia. (n.d.). HBTU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem. (2025). A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis.
- Benchchem. (2025). Application Notes and Protocols for N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS).
- Chemical Society Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
- Wikipedia. (n.d.). Peptide synthesis.
- ResearchGate. (2010, September 1). Comparison of Peptide Coupling Reagents COMU and HCTU.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
- Benchchem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- ResearchGate. (n.d.). Validation of determination of optical purity of peptides.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides.
- Scribd. (n.d.). Coupling Reagents | PDF | Organic Compounds | Functional Group.
- NIH. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
- YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids.
- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
- PubMed. (1988, April). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor.
- RSC Publishing. (2017, March 2). Green Chemistry.
- ResearchGate. (2021, September 6). Synthesis of Tryptophan-containing 2,5-Diketopiperazines via Sequential C–H Activation: Total Syntheses of Tryprostatin A, Maremycins A and B.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ChemRxiv. (n.d.). Electrochemical Tryptophan-Selective Bioconjugation.
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A Senior Application Scientist's Guide to Comparing 5-Chlorotryptophan Modified Drugs: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the vast arsenal of chemical biology tools, halogenation stands out for its profound ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides an in-depth technical comparison of the efficacy of drugs modified with 5-chlorotryptophan versus their unmodified counterparts, supported by detailed experimental methodologies.
The introduction of a halogen, such as chlorine, to an aromatic system like the indole ring of tryptophan can significantly alter a peptide's or protein's lipophilicity, metabolic stability, and target-binding affinity.[1][2] Specifically, the 5-position of the indole ring is a common site for natural halogenation, suggesting an evolutionary advantage for this modification.[3] This guide will walk through a hypothetical, yet scientifically plausible, case study to illustrate the experimental journey from initial synthesis to in vivo validation, providing the rationale behind each step to empower you in your own research endeavors.
The Premise: Enhancing Anticancer Peptide Efficacy
Let us consider a hypothetical 15-amino acid anticancer peptide, hereafter named Pep-Trp , which has shown moderate efficacy in preclinical models. Its mechanism is believed to involve membrane disruption of cancer cells. To enhance its therapeutic potential, we hypothesize that substituting its single tryptophan residue with 5-chlorotryptophan to create Pep-5Cl-Trp will increase its efficacy.
The central hypothesis is that the increased hydrophobicity imparted by the chlorine atom will enhance the peptide's interaction with and penetration of the cancer cell membrane, leading to improved cytotoxic activity.
Synthesis and Characterization: The Foundation of a Robust Comparison
A valid comparison begins with meticulously synthesized and characterized compounds. Both Pep-Trp and Pep-5Cl-Trp would be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[4][5]
Logical Flow of Peptide Synthesis and Purification
Caption: Workflow for SPPS, purification, and analysis.
The key difference in the synthesis of Pep-5Cl-Trp is the use of Fmoc-L-5-chlorotryptophan instead of Fmoc-L-tryptophan at the corresponding coupling step. Following synthesis, both peptides must be purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry to ensure that any observed differences in activity are solely due to the chloro modification.
Part 1: The In Vitro Comparison - Assessing Cellular Potency
The first step in comparing efficacy is to determine the cytotoxic potential of both peptides against a relevant cancer cell line in a controlled environment. Cell viability assays, such as the MTT or XTT assay, are robust, high-throughput methods for this purpose.[6] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[3]
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to be a self-validating system by including appropriate controls.
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Pep-Trp and Pep-5Cl-Trp in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the peptide dilutions.
-
Controls are critical:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the peptides.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate for 48 hours.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. The XTT assay is advantageous over MTT as it produces a water-soluble formazan product, eliminating a solubilization step.[7]
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to its colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Interpretation
The results are calculated as the percentage of cell viability relative to the untreated control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative In Vitro Cytotoxicity Data
| Compound | Target Cell Line | IC50 (µM) |
| Pep-Trp | HeLa | 25.4 |
| Pep-5Cl-Trp | HeLa | 8.2 |
| Doxorubicin (Control) | HeLa | 0.5 |
The lower IC50 value for Pep-5Cl-Trp in this hypothetical data strongly suggests that the 5-chloro modification significantly enhances its in vitro anticancer potency.
In Vitro Experimental Workflow
Caption: Step-by-step workflow for the XTT assay.
Part 2: The In Vivo Comparison - Validating Efficacy in a Biological System
Promising in vitro data is the first step. To assess true therapeutic potential, we must move to an in vivo model. A subcutaneous tumor xenograft model in immunocompromised mice is a standard and robust method for evaluating the efficacy of anticancer agents.[8]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
All animal procedures must be conducted in compliance with institutional and national guidelines for animal welfare.
-
Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.
-
Harvest HeLa cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to support initial tumor establishment.[9]
-
Subcutaneously inject approximately 2-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions.
-
Randomize the mice into treatment and control groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes.
-
-
Treatment Administration:
-
Prepare sterile formulations of Pep-Trp and Pep-5Cl-Trp for injection (e.g., in saline).
-
Administer the treatments via a relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule (e.g., 10 mg/kg, daily for 14 days).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Pep-Trp (10 mg/kg)
-
Group 3: Pep-5Cl-Trp (10 mg/kg)
-
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The experiment concludes when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation and Interpretation
The primary outcome is the difference in tumor growth between the treated and control groups.
Table 2: Illustrative In Vivo Efficacy Data in HeLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 | - |
| Pep-Trp | 10 | 988 | 35% |
| Pep-5Cl-Trp | 10 | 486 | 68% |
This illustrative data demonstrates a significantly greater reduction in tumor growth for the Pep-5Cl-Trp group, validating the in vitro findings and supporting the initial hypothesis.
In Vivo Experimental Workflow
Caption: Causality of 5-chlorotryptophan modification on efficacy.
-
Enhanced Membrane Permeability: The chloro group increases the overall hydrophobicity of the tryptophan side chain, which can facilitate the peptide's partitioning into and across the lipid bilayer of cancer cell membranes. [6]2. Increased Metabolic Stability: Halogenation can sterically hinder the access of proteases to cleavage sites near the modified residue, potentially increasing the peptide's half-life in vivo.
-
Altered Target Interactions: The electron-withdrawing nature of chlorine can modify the electronic properties of the indole ring, potentially leading to stronger or novel interactions (e.g., halogen bonds) with its molecular target.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the in vitro and in vivo efficacy of a 5-chlorotryptophan-modified drug against its parent compound. Through a hypothetical case study, we have demonstrated how this single atomic substitution can translate into a significant enhancement of therapeutic activity, from the cellular level to a preclinical animal model. The key to a successful comparison lies in meticulous synthesis and characterization, the use of robust and well-controlled assays, and a clear understanding of the underlying mechanistic principles. By following these guidelines, researchers can effectively evaluate the potential of 5-chlorotryptophan and other halogenated amino acids to optimize the next generation of therapeutic agents.
References
-
Bader, C. D., Masuda, I., Nichols, A., Kalkreuter, E., Christian, T., Yang, D., Nakano, Y., Gurevich, A., Lee, Y. Y., Guler, M., Tagirdzhanov, A., Mohimani, H., Hou, Y.-M., & Shen, B. (2025). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
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Flórez-Jaramillo, L. M., & Lizarazo-Ortega, C. (2018). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 23(12), 3329. [Link]
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Rai, N., Singh, S., & Singh, P. (2023). Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1605–1617. [Link]
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Neupane, K. P., & Podgorski, I. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Amino Acids, 57(1), 44. [Link]
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Richmond, C. S., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2073. [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Selas, F. N., et al. (2025). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Infectious Diseases. [Link]
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PubChem. (n.d.). 5-chloro-L-tryptophan. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Peptides Containing 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, the specificity of an antibody is paramount. The intentional incorporation of non-canonical amino acids, such as 5-chlorotryptophan (5-Cl-Trp), into peptides is a burgeoning strategy in drug development to enhance stability, modulate activity, and create novel therapeutic agents.[1][2][3] However, this modification introduces a critical question: how do antibodies recognize these modified peptides, and to what extent do they cross-react with their native counterparts?
This guide provides a comprehensive framework for designing and executing cross-reactivity studies of antibodies generated against peptides containing 5-chlorotryptophan. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a model for data interpretation, empowering you to rigorously characterize the specificity of your antibody candidates.
The Significance of Halogenation in Peptide Antigens
Halogenation, the substitution of a hydrogen atom with a halogen (in this case, chlorine), can significantly alter the physicochemical properties of an amino acid side chain.[4] The introduction of a chlorine atom to the tryptophan indole ring can influence its size, hydrophobicity, and electronic distribution. These changes can, in turn, affect how the peptide folds and presents its epitope to an antibody.[4][5] Understanding the resulting antibody's specificity is crucial, as cross-reactivity with native tryptophan-containing peptides could lead to off-target effects or diminished efficacy in a therapeutic context.[5]
Designing a Robust Cross-Reactivity Study
A successful cross-reactivity study hinges on a well-controlled experimental design. The core of the study involves comparing the binding of an antibody raised against a 5-chlorotryptophan-containing peptide (the "target peptide") with its binding to the corresponding native tryptophan-containing peptide (the "native peptide").
Caption: Experimental workflow for cross-reactivity studies.
Peptide Synthesis and Characterization
The foundation of this study is the quality of the synthetic peptides.
-
Synthesis: Utilize solid-phase peptide synthesis (SPPS) to create two versions of your target peptide: one incorporating Fmoc-L-5-chlorotryptophan and the other incorporating standard Fmoc-L-tryptophan. Ensure the surrounding amino acid sequence is identical.
-
Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Characterization: Confirm the identity and purity of the peptides via mass spectrometry (e.g., MALDI-TOF or LC-MS).
Comparative Immunoassays: ELISA and Surface Plasmon Resonance
We will focus on two gold-standard techniques for characterizing antibody-antigen interactions: the Enzyme-Linked Immunosorbent Assay (ELISA) for its high-throughput capabilities in determining specificity and Surface Plasmon Resonance (SPR) for its real-time, label-free kinetic analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a powerful tool for quantifying cross-reactivity.[6] This format measures the ability of the native peptide to compete with the 5-Cl-Trp peptide for binding to the antibody.
Detailed Protocol for Competitive ELISA:
-
Coating: Coat a 96-well microtiter plate with the 5-chlorotryptophan peptide (1-2 µg/mL in a suitable coating buffer like 0.1 M carbonate-bicarbonate, pH 9.6). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Competition: In a separate plate, prepare serial dilutions of the competitor peptides (both the 5-Cl-Trp peptide as a positive control and the native Trp peptide). Add a constant, predetermined concentration of the primary antibody to each dilution and incubate for 1 hour at room temperature to allow binding to occur in solution.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation:
Plot the absorbance values against the log of the competitor peptide concentration. Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-Cl-Trp Peptide / IC50 of Native Trp Peptide) x 100
Hypothetical Data Table:
| Competitor Peptide | IC50 (nM) | % Cross-Reactivity |
| 5-Chlorotryptophan Peptide | 10 | 100% |
| Native Tryptophan Peptide | 500 | 2% |
This hypothetical data suggests that the antibody has a high specificity for the 5-chlorotryptophan-containing peptide, with minimal cross-reactivity to the native peptide.
Surface Plasmon Resonance (SPR)
SPR provides detailed kinetic information about the antibody-antigen interaction, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[7][8][9][10]
Caption: The cycle of an SPR experiment.
Detailed Protocol for SPR Analysis:
-
Chip Preparation and Antibody Immobilization: Activate a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Immobilize the antibody raised against the 5-Cl-Trp peptide onto the chip surface to a target density.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Kinetic Analysis - 5-Cl-Trp Peptide: Inject a series of increasing concentrations of the 5-Cl-Trp peptide over the immobilized antibody surface. Each injection cycle should consist of an association phase (peptide flowing over the surface) and a dissociation phase (buffer flowing over the surface).
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that removes the bound peptide without denaturing the antibody (e.g., a low pH glycine solution).
-
Kinetic Analysis - Native Trp Peptide: Repeat steps 3 and 4 using the native tryptophan peptide as the analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (ka, kd) and the affinity (KD).
Hypothetical Data Table:
| Peptide Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| 5-Chlorotryptophan Peptide | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Native Tryptophan Peptide | 1.2 x 10⁴ | 8.0 x 10⁻³ | 6.7 x 10⁻⁷ |
The hypothetical SPR data corroborates the ELISA findings, demonstrating a significantly higher affinity (lower KD) of the antibody for the 5-chlorotryptophan peptide. The faster association and slower dissociation rates for the modified peptide indicate a more stable binding interaction.
Causality and Trustworthiness in Experimental Design
The described protocols are designed as self-validating systems. The inclusion of the immunizing peptide (5-Cl-Trp) as a reference in the competitive ELISA allows for the normalization of results and a clear definition of 100% binding. In SPR, the use of a reference flow cell and buffer-only injections helps to correct for non-specific binding and instrument drift, ensuring the reliability of the kinetic data.
The choice of monoclonal versus polyclonal antibodies can also influence the outcome. Monoclonal antibodies, recognizing a single epitope, generally exhibit higher specificity and are often preferred for these studies to minimize batch-to-batch variability.[8]
Conclusion
The incorporation of 5-chlorotryptophan into peptides represents a promising avenue for drug discovery. However, a thorough characterization of the immunological response to such modifications is non-negotiable. By employing a systematic approach that combines high-throughput screening with ELISA and in-depth kinetic analysis with SPR, researchers can confidently assess the specificity and cross-reactivity of their antibody candidates. This rigorous evaluation is an essential step in ensuring the safety and efficacy of novel peptide-based therapeutics and diagnostics.
References
-
Wei, H., et al. (2018). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Journal of Pharmaceutical Sciences, 108(4), 1436-1445. [Link]
-
Ambrose, S. L., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, 48(3), 235-242. [Link]
-
Miyamoto, K., et al. (2020). Incorporation of Halogenated Amino Acids into Antibody Fragments at Multiple Specific Sites Enhances Antigen Binding. Angewandte Chemie International Edition, 59(42), 18531-18536. [Link]
-
Van Slyke, G. A. (2015). Surface Plasmon Resonance for Therapeutic Antibody Characterization. In Therapeutic Monoclonal Antibodies (pp. 145-171). Humana Press. [Link]
-
Sal-am, M., et al. (2002). Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance. Current Protocols in Immunology, Chapter 18, Unit 18.9. [Link]
-
Potenti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3169. [Link]
-
Ho, J. Z., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Synthetic Biology, 12(10), 3045-3054. [Link]
-
Hammer, S. C., et al. (2018). Enzymatic Late‐Stage Halogenation of Peptides. ChemBioChem, 19(21), 2244-2248. [Link]
-
Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
-
Payne, L. J., et al. (2022). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases, 8(10), 2056-2065. [Link]
-
Payne, L. J., et al. (2019). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 24(19), 3505. [Link]
-
Mitchell, E. C., et al. (2023). Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv. [Link]
-
Bader, C. D., et al. (2023). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au, 3(12), 3343-3354. [Link]
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- 8. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
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- 10. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Boc-5-Chloro-D-tryptophan: A Guide for Laboratory Professionals
For the diligent researcher engaged in the nuanced work of drug discovery and peptide synthesis, the lifecycle of a chemical reagent extends beyond its application in the lab. The proper disposal of specialized compounds like Boc-5-Chloro-D-tryptophan is not merely a regulatory hurdle but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. This compound is a halogenated organic compound. While some safety data sheets (SDS) for similar, non-chlorinated Boc-protected amino acids may classify them as non-hazardous, the presence of the chlorine atom necessitates a more cautious approach.[1][2][3] Halogenated organic compounds can pose environmental risks and may be subject to specific disposal regulations.[4][5]
Key Hazard Considerations:
-
Inhalation: Avoid breathing dust.[6] In case of inhalation, move the individual to fresh air.[2][7]
-
Skin Contact: May cause skin irritation.[6] In case of contact, wash off with soap and plenty of water.[2][6][7]
-
Eye Contact: Avoid contact with eyes.[6] If contact occurs, rinse thoroughly with plenty of water.[2][7]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and consult a physician.[2][7]
-
Environmental Hazards: Halogenated compounds can be toxic to aquatic life with long-lasting effects.[6] Discharge into the environment must be avoided.[7]
A crucial first step is to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. This document will provide the most accurate and detailed information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Inspect for tears or holes before use. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. | To prevent inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically. The following protocol outlines the necessary steps for both small quantities (e.g., residual amounts) and larger, unused quantities.
For Small, Residual Quantities:
-
Container Decontamination: If the primary container is to be disposed of, it should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous waste.
-
Waste Collection: The collected rinsate should be placed in a clearly labeled, sealed container designated for halogenated organic waste.[4]
-
Container Disposal: Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
For Unused or Bulk Quantities:
-
Original Container: Whenever possible, leave the chemical in its original, clearly labeled container. Do not mix with other waste streams.
-
Waste Segregation: this compound waste must be segregated as halogenated organic solid waste . This is a critical step, as mixing with non-halogenated waste can complicate and increase the cost of disposal.[4]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] These professionals are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.[8]
The "Why" Behind the Protocol: Causality in Chemical Waste Management
The segregation of halogenated waste is not arbitrary. The primary reason is the method of final disposal. Chlorinated organic compounds are often disposed of via high-temperature incineration.[9][10] During this process, the chlorine is converted to hydrogen chloride (HCl), which can be scrubbed from the flue gas.[10] If mixed with non-halogenated solvents, the entire mixture may need to be treated as more hazardous and costly chlorinated waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep up the material to avoid generating dust.[2] Place the swept material into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office. For large spills, follow your organization's emergency response plan.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and systematic waste segregation, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize the guidance provided in the manufacturer's SDS and your institution's specific EHS protocols. This commitment to procedural diligence builds a foundation of trust and safety that extends far beyond the individual laboratory.
References
-
Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Tryptophan. Retrieved from [Link]
-
OSHA. (n.d.). Hazard Communication - Appendix B. Occupational Safety and Health Administration. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part C: Chemical and Environmental Safety Laws. Retrieved from [Link]
-
AAPPTEC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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- 9. tandfonline.com [tandfonline.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-5-Chloro-D-tryptophan
As researchers and scientists dedicated to advancing drug development, our work with specialized chemical reagents like Boc-5-Chloro-D-tryptophan is fundamental. This Nα-Boc-protected halogenated amino acid is a key building block in peptide synthesis, enabling the creation of novel therapeutic candidates. While essential, handling any chemical reagent requires a robust understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of our research.
This guide provides essential, field-proven safety and logistical information for handling this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering you to make informed safety decisions. While specific toxicological data for this compound is not extensively published, we will proceed with a conservative approach, drawing upon safety data for structurally similar compounds and established best practices for handling fine chemical powders. As with any chemical of unknown toxicity, it should be handled with care.[1]
Hazard Assessment: A Proactive Stance on Safety
Based on data from similar compounds, such as Boc-5-Chloro-L-tryptophan and other N-Boc protected amino acids, we can anticipate the primary hazards.[2][3][4] The compound is a fine, white solid powder.[1] The main risks are associated with the physical form of the chemical rather than high intrinsic chemical reactivity.
-
Inhalation: Inhaling fine dust can cause respiratory tract irritation.[1]
-
Skin Contact: May cause mild skin irritation upon prolonged contact.[1]
-
Eye Contact: Direct contact with the powder can cause eye irritation.[1][2]
-
Ingestion: The toxicological properties following ingestion have not been fully investigated.[1]
Therefore, our primary safety objective is containment: preventing the solid powder from becoming airborne and avoiding direct contact with skin and eyes.
The Hierarchy of Controls: Your First Line of Defense
Before we even consider Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense.[5]
-
Engineering Controls: This is the most critical step. All handling of this compound powder, especially weighing, should be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][4] This captures dust at the source, preventing inhalation exposure.
-
Administrative Controls: Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated hazards. Limit access to the handling area to authorized personnel only.[6]
Personal Protective Equipment: The Essential Barrier
When engineering and administrative controls are in place, PPE provides the necessary final barrier to protect you from residual exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing Powder | Chemical safety goggles | Nitrile gloves | Lab coat | Not required inside a fume hood. If a hood is unavailable, a NIOSH-approved N95 respirator is mandatory.[1] |
| Dissolving & Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Spill Cleanup (Small) | Chemical safety goggles | Nitrile gloves | Lab coat | N95 respirator (if cleaning up dry powder) |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Step-by-Step Protocol for PPE Usage
Eye and Face Protection:
-
Rationale: Protects mucous membranes from dust and potential splashes.
-
Procedure:
-
For handling solutions or sealed containers, wear safety glasses with side shields conforming to EN166 or NIOSH standards.[7]
-
When weighing the powder or during any operation with a high potential for dust or splash generation, upgrade to tight-fitting, dust-proof chemical safety goggles.[5] A face shield can be worn over goggles for maximum protection.[8]
-
Skin Protection: Gloves
-
Rationale: Prevents direct dermal contact and potential irritation.
-
Procedure:
-
Selection: Use chemical-resistant nitrile gloves. Avoid latex gloves due to potential allergies and lower chemical resistance.[5]
-
Inspection: Before every use, inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Wash and dry hands before putting on gloves.
-
Doffing: Use proper glove removal technique to avoid skin contact with the glove's outer surface.[4][7] Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of contaminated gloves immediately in the designated solid chemical waste container.[4]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2]
-
Skin Protection: Laboratory Coat
-
Rationale: Protects skin and personal clothing from contamination.
-
Procedure:
-
Wear a long-sleeved, buttoned laboratory coat at all times when in the laboratory.
-
If significant contamination occurs, remove the lab coat immediately and have it professionally laundered. Do not take contaminated lab coats home.[7]
-
Respiratory Protection
-
Rationale: Prevents inhalation of irritating dust particles.
-
Procedure:
-
Primary Control: A chemical fume hood is the primary method for respiratory protection. When used correctly, a separate respirator is not needed.
-
Secondary Control: If a ventilated enclosure is not available for weighing the powder, a NIOSH-approved N95 particulate respirator is required. Personnel must be properly fit-tested and trained in the use of the specific respirator model.
-
Operational and Disposal Plans
Safe Weighing and Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound.
-
PPE: Don the appropriate PPE as outlined in the table (goggles, nitrile gloves, lab coat).
-
Handling:
-
Cleanup: After handling, decontaminate the work surface and any equipment used. Wipe the area with a damp cloth to collect any residual dust.
-
Disposal: Dispose of contaminated wipes and gloves in a sealed bag within the solid chemical waste container.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: For a small, contained spill of the solid powder, you can proceed with cleanup if you are trained and have the correct PPE.
-
Protect: Don chemical safety goggles, a lab coat, double nitrile gloves, and an N95 respirator.
-
Contain & Clean:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Sweep up the material and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Dispose: Label the container and dispose of it as hazardous chemical waste according to your institution's guidelines.
Waste Disposal
-
Chemical Waste: Collect all waste this compound and materials heavily contaminated with it in a clearly labeled, sealed container.
-
Contaminated PPE: Dispose of used gloves, wipes, and other contaminated disposable items in a designated solid hazardous waste container.
-
Consult: Always follow your institution's and local regulations for chemical waste disposal.[1][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these robust safety protocols into your daily laboratory operations, you can handle this compound with confidence, ensuring a safe environment for discovery.
References
-
Safety Data Sheet: Boc-L-Tryptophan - Carl ROTH . (2021). Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet - AAPPTec . (n.d.). Retrieved January 15, 2026, from [Link]
-
Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet . (n.d.). Retrieved January 15, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council . (2021). Retrieved January 15, 2026, from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA . (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. peptide.com [peptide.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Boc-5-Chloro-L-tryptophan 95% | CAS: 114873-08-4 | AChemBlock [achemblock.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
